molecular formula C4H10ClNO2 B1419441 3-(Methylamino)propanoic acid hydrochloride CAS No. 65845-56-9

3-(Methylamino)propanoic acid hydrochloride

Cat. No.: B1419441
CAS No.: 65845-56-9
M. Wt: 139.58 g/mol
InChI Key: NMVZBHCSFYRWFC-UHFFFAOYSA-N
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Description

3-(Methylamino)propanoic acid hydrochloride is a useful research compound. Its molecular formula is C4H10ClNO2 and its molecular weight is 139.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(methylamino)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c1-5-3-2-4(6)7;/h5H,2-3H2,1H3,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVZBHCSFYRWFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2679-14-3
Record name N-Methyl-beta-alanine hydrochloride
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 3-(Methylamino)propanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylamino)propanoic acid hydrochloride, also known as N-Methyl-β-alanine hydrochloride, is a derivative of the β-amino acid, β-alanine. Its structural similarity to endogenous molecules and its potential as a building block in the synthesis of more complex molecules make it a compound of interest in various fields of chemical and pharmaceutical research. A thorough understanding of its physical properties is fundamental for its application in synthesis, formulation development, and quality control. This guide provides a detailed overview of the key physical characteristics of this compound, the methodologies for their determination, and the scientific principles underpinning these techniques.

Core Physical Properties

A summary of the key physical and chemical identifiers for this compound is presented below. It is important to note that while some properties have been experimentally determined for the parent compound, 3-(methylamino)propanoic acid, specific experimental data for the hydrochloride salt can be limited. In such cases, expected properties based on the structure and general chemical principles are discussed.

PropertyValue/InformationSource
Chemical Name This compoundIUPAC
Synonyms N-Methyl-β-alanine hydrochloride[1]
CAS Number 65845-56-9[2]
Molecular Formula C₄H₁₀ClNO₂[3][4]
Molecular Weight 139.58 g/mol [3][4][5]
Appearance Expected to be a white to off-white solid.General knowledge
Melting Point Not experimentally determined for the hydrochloride salt. The non-hydrochloride form, 3-(Methylamino)propanoic acid, has a melting point of 164-166 °C.[6] The hydrochloride salt is expected to have a different, likely higher, melting point.[6]
Boiling Point Decomposes before boiling at atmospheric pressure.General knowledge
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol. The presence of the hydrochloride salt enhances aqueous solubility compared to the free amino acid.General chemical principles

Experimental Methodologies and Scientific Rationale

The determination of the physical properties of a compound like this compound requires a suite of analytical techniques. The choice of method is dictated by the nature of the property being investigated and the required precision.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. For a pure substance, the melting point is a sharp, well-defined temperature at which the solid phase transitions to the liquid phase.

Experimental Protocol: Capillary Melting Point Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

Causality Behind Experimental Choices:

  • Fine Powder: Using a finely powdered sample ensures uniform heat distribution throughout the sample, leading to a more accurate and sharper melting point range.

  • Slow Heating Rate: A slow heating rate near the melting point allows the temperature of the sample and the thermometer to remain in equilibrium, ensuring an accurate reading. Rapid heating can lead to a reading that is higher than the true melting point.

Figure 1: Workflow for Melting Point Determination. This diagram illustrates the key steps and the rationale behind them for an accurate melting point measurement.

Solubility Assessment

Solubility is a crucial parameter in drug development, influencing bioavailability and formulation strategies. The hydrochloride salt of an amino acid is generally more water-soluble than the free form due to the ionic nature of the salt.

Experimental Protocol: Equilibrium Solubility Method

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, methanol) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Analysis: The saturated solution is filtered to remove any undissolved solid. A known volume of the clear filtrate is then analyzed by a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy after derivatization, or gravimetric analysis after solvent evaporation) to determine the concentration of the dissolved solute.

  • Data Reporting: The solubility is expressed as mass per unit volume (e.g., mg/mL) or moles per unit volume (mol/L) at the specified temperature.

Causality Behind Experimental Choices:

  • Excess Solid: The presence of excess solid ensures that the solution is saturated, which is the definition of equilibrium solubility.

  • Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible and meaningful solubility data.

  • Equilibration Time: Sufficient time is required for the dissolution process to reach equilibrium, where the rate of dissolution equals the rate of precipitation.

Figure 2: Workflow for Equilibrium Solubility Determination. This diagram outlines the process for accurately measuring the solubility of a compound.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, connectivity, and stereochemistry. For this compound, the ¹H NMR spectrum would be expected to show signals corresponding to the methyl, methylene, and amine protons.

Expected ¹H NMR Spectral Features:

  • Methyl Group (-CH₃): A singlet or a doublet (if coupled to the N-H proton) in the upfield region of the spectrum.

  • Methylene Groups (-CH₂-): Two distinct signals, likely triplets, corresponding to the two methylene groups in the propanoic acid backbone. The methylene group adjacent to the carboxylic acid will be more deshielded (further downfield) than the methylene group adjacent to the nitrogen atom.

  • Amine Proton (N-H): A broad signal that may be exchangeable with deuterium oxide (D₂O). Its chemical shift can be variable and dependent on concentration and solvent.

  • Carboxylic Acid Proton (-COOH): A very broad singlet at a downfield chemical shift, which will also be exchangeable with D₂O.

Self-Validating Protocol for ¹H NMR:

  • Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated NMR spectrometer.

  • Internal Standard: Add a small amount of a known internal standard (e.g., TMS or a suitable water-soluble standard like DSS) for accurate chemical shift referencing.

  • Deuterium Exchange: To confirm the identity of the N-H and O-H protons, a drop of D₂O can be added to the NMR tube, and the spectrum re-acquired. The signals corresponding to these protons will disappear or significantly decrease in intensity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands for the carboxylic acid, amine salt, and alkyl groups.

Expected FT-IR Absorption Bands:

  • O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 3300-2500 cm⁻¹.[7]

  • N-H Stretch (Ammonium Salt): A broad absorption in the region of 3000-2800 cm⁻¹, often appearing as multiple bands.

  • C-H Stretch (Alkyl): Sharp absorption bands in the region of 3000-2850 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1730-1700 cm⁻¹.[8]

  • N-H Bend (Ammonium Salt): A medium to strong absorption band around 1600-1500 cm⁻¹.

  • C-O Stretch (Carboxylic Acid): A medium absorption band in the region of 1300-1200 cm⁻¹.

Self-Validating Protocol for FT-IR:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dry sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Spectrum: Acquire the spectrum of the sample.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The presence of the expected characteristic peaks validates the identity of the functional groups.

Figure 3: Logical Relationship of Spectroscopic Techniques. This diagram shows how ¹H NMR and FT-IR spectroscopy provide complementary information for the structural elucidation of this compound.

Conclusion

References

An In-Depth Technical Guide to 3-(Methylamino)propanoic Acid Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(methylamino)propanoic acid hydrochloride, a versatile building block in medicinal chemistry and pharmaceutical development. We will delve into its chemical structure, physicochemical properties, synthesis, and spectral characterization. Furthermore, this document will explore its applications, particularly in the context of drug discovery, and provide essential safety and handling information.

Molecular Structure and Physicochemical Properties

This compound, also known as N-methyl-β-alanine hydrochloride, is the hydrochloride salt of N-methyl-β-alanine.[1][2] The presence of the hydrochloride salt enhances the compound's stability and solubility in aqueous solutions, which is advantageous for various applications.[3]

The structure consists of a propanoic acid backbone with a methylamino group at the β-position (carbon-3). This classifies it as a β-amino acid, a class of compounds with significant interest in medicinal chemistry due to their ability to form stable secondary structures in peptides and their use as scaffolds for various therapeutic agents.[4]

Chemical Structure

Synthesis_Workflow reagents Reactants: - β-Propiolactone or Acrylate derivative - Methylamine reaction Reaction: Nucleophilic addition reagents->reaction intermediate Intermediate: N-methyl-β-alanine (free base) reaction->intermediate acidification Acidification: Hydrochloric Acid (HCl) intermediate->acidification product Product: This compound acidification->product

References

An In-Depth Technical Guide to the Solubility of 3-(Methylamino)propanoic Acid Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(Methylamino)propanoic acid hydrochloride, also known as N-methyl-β-alanine hydrochloride, is a compound of interest in pharmaceutical research and development. Its utility in synthesis and formulation is intrinsically linked to its solubility characteristics. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound in organic solvents. While specific quantitative solubility data for this compound is not extensively available in published literature, this document synthesizes information from analogous compounds and fundamental chemical principles to provide a robust framework for its application. Furthermore, a detailed, field-proven experimental protocol is presented to enable researchers to determine its solubility in specific solvent systems, ensuring reliable and reproducible results.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its performance, influencing everything from reaction kinetics in synthesis to bioavailability in a final drug product. For a polar, ionic compound like this compound, understanding its behavior in various organic solvents is paramount for process optimization, purification, and the development of effective formulations. This guide will delve into the molecular characteristics of this compound that govern its solubility and provide a practical framework for its empirical determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential to predict and explain its solubility.

PropertyValueSource
Molecular Formula C₄H₁₀ClNO₂--INVALID-LINK--
Molecular Weight 139.58 g/mol --INVALID-LINK--
Appearance White crystalline solid--INVALID-LINK--
Melting Point Approximately 137-141°C (for a stereoisomer)--INVALID-LINK--
Structure Ionic salt--INVALID-LINK--

As a hydrochloride salt of a small amino acid, the molecule possesses both a charged ammonium group and a carboxylic acid, making it highly polar and capable of forming strong intermolecular interactions.

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[1] This adage is rooted in the thermodynamics of solute-solvent interactions. For this compound, its ionic and polar nature dictates its solubility profile.

The Role of Solvent Polarity and Protic/Aprotic Nature
  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents possess O-H or N-H bonds, allowing them to act as both hydrogen bond donors and acceptors. The high polarity and hydrogen bonding capability of these solvents can effectively solvate the ions of this compound, leading to higher solubility. The hydrochlorides of monoamine monocarboxylic acids are generally very soluble in alcohol.[2] For instance, N-Methyl-D-alanine hydrochloride is soluble in polar organic solvents like ethanol and methanol.[3]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have a significant dipole moment but lack O-H or N-H bonds. While they can accept hydrogen bonds, they cannot donate them as effectively as protic solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are powerful solvents for a wide range of substances, including some salts, due to their high polarity.[4][5] A closely related compound, 3-(dimethylamino)propanoic acid hydrochloride, is reported to be slightly soluble in DMSO and methanol.[6] L-Alanine methyl ester hydrochloride is soluble in chloroform, DMF, and DMSO.[7]

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and are incapable of forming strong interactions with ionic compounds. Consequently, this compound is expected to have very low to negligible solubility in such solvents.

The interplay of these factors can be visualized in the following logical diagram:

G cluster_solute This compound cluster_solvents Organic Solvents cluster_solubility Expected Solubility Solute Ionic and Highly Polar (Charged Ammonium and Carboxylic Acid Groups) PolarProtic Polar Protic (e.g., Methanol, Ethanol) - H-bond donors & acceptors - High dielectric constant Solute->PolarProtic Strong Ion-Dipole Interactions & H-Bonding PolarAprotic Polar Aprotic (e.g., DMSO, DMF) - H-bond acceptors - High dielectric constant Solute->PolarAprotic Ion-Dipole Interactions Nonpolar Nonpolar (e.g., Hexane, Toluene) - van der Waals forces only - Low dielectric constant Solute->Nonpolar Weak Interactions HighSol High Solubility PolarProtic->HighSol ModerateSol Moderate to Low Solubility PolarAprotic->ModerateSol Insoluble Insoluble Nonpolar->Insoluble

Caption: Factors influencing the solubility of this compound.

Qualitative Solubility Profile Based on Analogous Compounds

While quantitative data for this compound is scarce, a qualitative assessment can be inferred from structurally similar molecules:

Solvent ClassRepresentative SolventsExpected Solubility of this compoundRationale/Analog Data
Polar Protic Methanol, EthanolSoluble to Highly SolubleN-Methyl-D-alanine hydrochloride is soluble in methanol and ethanol.[3] The hydrochlorides of monoamine monocarboxylic acids are generally extremely soluble in alcohol.[2]
Polar Aprotic DMSO, DMFSlightly Soluble to Soluble3-(dimethylamino)propanoic acid hydrochloride is slightly soluble in DMSO.[6] L-Alanine methyl ester hydrochloride is soluble in DMSO and DMF.[7]
Less Polar Acetone, Ethyl AcetateVery Slightly Soluble to InsolubleThe significant polarity mismatch suggests poor solvation of the ionic salt.
Nonpolar Hexane, Toluene, Diethyl EtherInsolubleLack of favorable intermolecular interactions.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a robust experimental protocol is essential. The isothermal equilibrium method is a widely accepted technique.[8] This involves creating a saturated solution at a constant temperature and then quantifying the dissolved solute.

Isothermal Equilibrium Method Workflow

Caption: Workflow for the isothermal equilibrium solubility determination method.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a chosen organic solvent at a specified temperature.

Materials:

  • This compound (purity >99%)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker bath

  • Calibrated thermometer

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector (if applicable)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, solvent-compatible)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a sealed vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C).

    • Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach a stable concentration.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further separate the solid and liquid phases.[8]

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered sample with a suitable solvent for analysis.

  • Quantification:

    • Method A: Gravimetric Analysis [9][10][11][12]

      • Accurately weigh a clean, dry evaporating dish.

      • Pipette a known volume of the filtered, saturated solution into the dish and weigh it.

      • Evaporate the solvent in a fume hood or under gentle heat (ensure the compound does not decompose).

      • Dry the residue to a constant weight in a vacuum oven at a suitable temperature.

      • The weight of the residue corresponds to the amount of dissolved solute.

    • Method B: HPLC Analysis [6][8][13]

      • Develop a validated HPLC method for the quantification of this compound. This involves selecting an appropriate column (e.g., C18), mobile phase, and detection wavelength.

      • Prepare a calibration curve using standard solutions of known concentrations.

      • Inject the diluted sample and determine its concentration from the calibration curve.

  • Data Analysis:

    • Calculate the solubility from the measured concentration and the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL, g/100mL, mol/L).

    • Repeat the experiment at least in triplicate to ensure reproducibility and report the results as mean ± standard deviation.

Conclusion

This guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While a lack of published quantitative data necessitates an empirical approach, the theoretical principles and qualitative analysis presented herein offer valuable guidance for solvent selection. The detailed experimental protocol provides researchers and drug development professionals with a reliable method to generate the specific solubility data required for their applications, thereby facilitating more efficient and informed process development and formulation design.

References

A Technical Guide to the Spectroscopic Characterization of 3-(Methylamino)propanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides an in-depth technical guide on the spectroscopic characterization of 3-(methylamino)propanoic acid hydrochloride (also known as N-methyl-β-alanine hydrochloride).[1][2][3] As a compound of interest in various research domains, its unambiguous identification and purity assessment are critical. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and spectral interpretations is emphasized to provide a field-proven perspective on the structural elucidation of this molecule.

Introduction

This compound is a derivative of the non-proteinogenic amino acid β-alanine.[4][5][6] Its structure, featuring a secondary amine, a carboxylic acid, and a simple alkyl chain, presents a distinct spectroscopic fingerprint. The hydrochloride salt form ensures solubility in polar solvents and introduces specific spectroscopic features, particularly the protonation of the amine group, which significantly influences the chemical environment of nearby nuclei. This guide will dissect the characteristic data obtained from ¹H NMR, ¹³C NMR, IR, and MS, providing the foundational knowledge for its routine analysis and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, NMR provides definitive information about its carbon-hydrogen framework and the connectivity of its atoms.

Experimental Protocol: NMR Sample Preparation and Acquisition

A robust and reproducible NMR spectrum begins with meticulous sample preparation. The following protocol is a self-validating system for acquiring high-quality data.

Methodology:

  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of Deuterium Oxide (D₂O). D₂O is the solvent of choice as it readily dissolves the polar hydrochloride salt and its deuterium signal does not interfere with the analyte's proton signals. Furthermore, the labile protons on the carboxylic acid and the secondary ammonium ion will exchange with deuterium, simplifying the spectrum by causing their signals to disappear.

  • Sample Preparation: Transfer the solution to a 5 mm NMR tube. Ensure the solution is homogeneous.

  • Instrument Setup: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -1 to 13 ppm.

    • Employ a pulse angle of 30-45 degrees.

    • Set the relaxation delay to at least 5 seconds to ensure full relaxation of all protons, especially the carboxylic acid proton if a non-deuterated solvent were used.

    • Acquire a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A longer acquisition time and a higher number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different chemical environments of the non-exchangeable protons.

Table 1: Predicted ¹H NMR Data for this compound in D₂O

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
-CH₂-COOH (Hα)~ 2.8 ppmTriplet2H~ 7 HzAdjacent to the electron-withdrawing carboxylic acid group and the -CH₂- group.
-CH₂-NH₂⁺CH₃ (Hβ)~ 3.3 ppmTriplet2H~ 7 HzAdjacent to the strongly electron-withdrawing secondary ammonium group and the -CH₂- group.
-NH₂⁺-CH₃ ~ 2.9 ppmSinglet3HN/AAttached to the electron-withdrawing nitrogen atom. Appears as a singlet as there are no adjacent protons.

Causality of Chemical Shifts and Multiplicities:

  • The protons on the carbon adjacent to the ammonium group (Hβ) are the most deshielded (downfield) due to the strong inductive electron-withdrawing effect of the positively charged nitrogen.

  • The protons on the carbon adjacent to the carboxylic acid (Hα) are also shifted downfield, but to a lesser extent.[7]

  • The methyl group protons are deshielded by the adjacent nitrogen but appear as a singlet due to the absence of neighboring protons to couple with.

  • The triplet multiplicity for both methylene groups arises from spin-spin coupling with the two protons on the adjacent methylene group, following the n+1 rule.

Below is a diagram illustrating the proton environments.

Caption: ¹H NMR environments in 3-(methylamino)propanoic acid.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will show four signals, one for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Signal AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C =O~ 175 ppmThe carbonyl carbon of the carboxylic acid is highly deshielded.[7]
-C H₂-COOH~ 35 ppmShielded relative to the other methylene carbon due to being further from the nitrogen.
-C H₂-NH₂⁺CH₃~ 45 ppmDeshielded due to the direct attachment to the electronegative nitrogen atom.
-NH₂⁺-C H₃~ 33 ppmAttached to the electronegative nitrogen atom.

Causality of Chemical Shifts:

  • The carbonyl carbon of the carboxylic acid group appears significantly downfield (160-180 ppm) due to the strong deshielding effect of the double-bonded oxygen.[7]

  • The carbon atom bonded to the nitrogen (-CH₂-NH₂⁺CH₃) is more deshielded than the carbon adjacent to the carbonyl group (-CH₂-COOH) because the inductive effect of the positively charged nitrogen is stronger.

  • The methyl carbon also experiences a downfield shift due to its proximity to the electronegative nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the secondary ammonium group.

Experimental Protocol: IR Spectrum Acquisition

Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

IR Spectrum Analysis

The key diagnostic peaks in the IR spectrum confirm the presence of the characteristic functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupComments
3300 - 2500O-H stretchCarboxylic AcidVery broad absorption, often obscuring the C-H stretches, characteristic of the hydrogen-bonded dimer.[8][9]
~3000N-H stretchSecondary Ammonium (R₂N⁺H₂)Broad band, often superimposed on the O-H stretch.
~2950C-H stretchAlkyl CH₂ and CH₃Sharp peaks appearing on top of the broad O-H band.
1760 - 1690C=O stretchCarboxylic AcidStrong, sharp absorption. Its exact position can be influenced by hydrogen bonding.[8][9]
1650 - 1550N-H bendSecondary Ammonium (R₂N⁺H₂)Medium to strong absorption.
1440 - 1395O-H bendCarboxylic AcidIn-plane bend, can be coupled with C-H bending.[8]
1320 - 1210C-O stretchCarboxylic AcidStrong absorption.[8]

Trustworthiness of the Protocol: The use of an ATR-FTIR setup is a rapid and reliable method that requires minimal sample preparation, reducing the chances of contamination or sample alteration. The background correction step is a self-validating mechanism that ensures the resulting spectrum is solely from the analyte.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and clues about its structure.

Experimental Protocol: Mass Spectrum Acquisition

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent mixture, such as 50:50 water:acetonitrile with 0.1% formic acid. The acid helps to promote ionization.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Ionization: Operate the ESI source in positive ion mode. The applied high voltage will generate a fine spray of charged droplets, leading to the formation of gas-phase ions.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Mass Spectrum Analysis

In positive ion ESI-MS, the molecule is expected to be detected as its protonated form, [M+H]⁺. The mass observed will correspond to the free base form of the molecule, as the hydrochloride salt dissociates in solution.

  • Molecular Formula (Free Base): C₄H₉NO₂[5][10]

  • Molecular Weight (Free Base): 103.12 g/mol [10][11]

  • Expected Molecular Ion Peak [M+H]⁺: m/z = 104.1

A potential fragmentation pathway can be visualized as follows:

Fragmentation parent [C₄H₉NO₂ + H]⁺ m/z = 104 frag1 Loss of H₂O [C₄H₈N]⁺ m/z = 86 parent->frag1 - H₂O frag2 Loss of COOH [C₃H₈N]⁺ m/z = 58 parent->frag2 - COOH

Caption: Predicted ESI-MS fragmentation of 3-(methylamino)propanoic acid.

Causality of Fragmentation:

  • The most common initial fragmentation event for protonated carboxylic acids is the loss of water (18 Da) or the loss of the entire carboxyl group as formic acid (46 Da).

  • Cleavage of the C-C bond alpha to the nitrogen can also occur, leading to characteristic fragments.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and connectivity. IR spectroscopy validates the presence of the key carboxylic acid and secondary ammonium functional groups. Finally, mass spectrometry confirms the molecular weight of the parent compound. This guide provides the technical details and theoretical underpinnings necessary for researchers to confidently identify this molecule and assess its purity, ensuring the integrity of their scientific investigations.

References

Navigating the Therapeutic Potential of N-Methyl-β-Alanine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Methyl-β-alanine, a structurally simple non-proteinogenic amino acid, serves as a foundational scaffold for a diverse array of derivatives with significant, yet largely untapped, biological potential. While the neurotoxic properties of its isomer, β-N-methylamino-L-alanine (BMAA), have been extensively studied, the broader class of N-Methyl-β-alanine derivatives presents compelling opportunities in therapeutic development. This guide provides an in-depth exploration of the known and potential biological activities of these compounds, moving beyond their established role in peptide modification to delve into prospective applications in oncology, infectious diseases, and metabolic disorders. We will examine the synthetic strategies for generating these derivatives, detail robust experimental protocols for evaluating their efficacy, and present a forward-looking perspective on their future in drug discovery.

Introduction: Beyond a Simple Scaffold

N-Methyl-β-alanine is a methylated derivative of the naturally occurring β-amino acid, β-alanine. The introduction of a methyl group to the nitrogen atom imparts critical changes to its physicochemical properties, including increased lipophilicity and altered hydrogen bonding capacity. These modifications are instrumental in shaping the biological activity of its derivatives, influencing everything from metabolic stability to receptor interaction. While the scientific community has extensively documented the use of N-methylated amino acids to enhance the pharmacokinetic profiles of peptide-based drugs, this guide will focus on the intrinsic biological activities of discrete N-Methyl-β-alanine derivatives.[1][2][3]

Synthetic Strategies: Building the Molecular Toolkit

The generation of diverse N-Methyl-β-alanine derivatives is crucial for exploring their structure-activity relationships (SAR). A variety of synthetic methodologies can be employed, ranging from direct modification of N-Methyl-β-alanine to multi-step syntheses for more complex analogs.

N-Acylation of N-Methyl-β-alanine

A common and straightforward approach to derivatization is the acylation of the secondary amine of N-Methyl-β-alanine. This can be achieved by reacting N-Methyl-β-alanine with a variety of acylating agents, such as acyl chlorides or carboxylic acids activated with coupling agents. A patented "one-pot" method describes the synthesis of N-acyl-N-methyl-β-alanine derivatives with long alkyl chains, highlighting the efficiency of this approach for generating amphipathic molecules.[4]

Experimental Protocol: Synthesis of N-Dodecanoyl-N-methyl-β-alanine

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Methyl-β-alanine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Activation: In a separate flask, dissolve dodecanoyl chloride (1.1 equivalents) in the same solvent.

  • Acylation: Slowly add the dodecanoyl chloride solution to the N-Methyl-β-alanine solution at 0°C with constant stirring.

  • Neutralization: After the addition is complete, add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents), to neutralize the hydrochloric acid byproduct.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-dodecanoyl-N-methyl-β-alanine.

Reductive Amination

For derivatives with substitutions on the carbon backbone, multi-step synthetic routes are often necessary. Reductive amination of a suitable keto-acid with methylamine can be a key step in constructing the N-Methyl-β-alanine core, which can then be further modified.

Established Biological Activity: Enhancing Peptide Therapeutics

The most well-documented application of N-Methyl-β-alanine is its incorporation into peptide backbones to improve their drug-like properties. N-methylation of the amide nitrogen prevents the formation of hydrogen bonds, which can increase membrane permeability and oral bioavailability.[5] Furthermore, the steric hindrance provided by the methyl group can protect the peptide from enzymatic degradation by proteases, thereby extending its in-vivo half-life.[1][2]

Data Presentation: Impact of N-Methylation on Peptide Properties
PropertyEffect of N-MethylationRationale
Metabolic Stability IncreasedSteric hindrance of the N-methyl group protects the amide bond from proteolytic cleavage.
Membrane Permeability IncreasedDisruption of backbone hydrogen bonding increases lipophilicity, facilitating passage through lipid membranes.
Conformational Rigidity IncreasedThe N-methyl group restricts rotation around the peptide bond, locking the peptide into a more defined conformation.
Receptor Affinity Can be increased or decreasedA more rigid conformation can lead to a higher affinity for the target receptor, but can also result in a loss of necessary flexibility for binding.

Potential Biological Activity: Exploring New Therapeutic Frontiers

Beyond their role in peptide chemistry, N-Methyl-β-alanine derivatives have the potential for a wide range of intrinsic biological activities. By examining the known activities of related compound classes, we can logically infer promising avenues for future research.

Anticancer Activity

Derivatives of β-alanine have demonstrated promising antiproliferative effects. For instance, N-acyl-β-alanine amides have been investigated as potential anticancer agents.[6] N-aryl-β-alanine derivatives have also shown selective cytotoxicity against glioblastoma and triple-negative breast cancer cells by interfering with alanine metabolism.[7] The introduction of an N-methyl group could further enhance these activities by increasing cellular uptake and metabolic stability.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Seed cancer cell lines (e.g., MCF-7 for breast cancer, U87 for glioblastoma) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the N-Methyl-β-alanine derivatives in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

dot

Anticancer_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Validation Compound Library Compound Library MTT Assay MTT Assay Compound Library->MTT Assay Primary Screen Apoptosis Assay Apoptosis Assay MTT Assay->Apoptosis Assay Identify Hits Cell Cycle Analysis Cell Cycle Analysis MTT Assay->Cell Cycle Analysis Identify Hits Enzyme Inhibition Assay Enzyme Inhibition Assay MTT Assay->Enzyme Inhibition Assay Identify Molecular Target Western Blot Western Blot Apoptosis Assay->Western Blot Confirm Apoptotic Pathway Cell Cycle Analysis->Western Blot Analyze Cell Cycle Proteins Xenograft Model Xenograft Model Western Blot->Xenograft Model Validate in Animal Model Enzyme Inhibition Assay->Xenograft Model Toxicity Studies Toxicity Studies Xenograft Model->Toxicity Studies Assess Safety

Caption: Workflow for anticancer drug discovery with N-Methyl-β-alanine derivatives.

Antimicrobial Activity

β-Alanine derivatives have also been explored for their antimicrobial properties. For example, certain synthesized derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The lipophilic nature of N-methylated derivatives could enhance their ability to penetrate microbial cell membranes, potentially leading to improved antimicrobial efficacy.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial/Fungal Culture: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the N-Methyl-β-alanine derivatives in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Modulation of Receptor Activity and Enzyme Inhibition

The structural similarity of N-Methyl-β-alanine to endogenous signaling molecules suggests that its derivatives could interact with various receptors and enzymes. For instance, β-N-methylamino-L-alanine (BMAA) is known to be an agonist at metabotropic glutamate receptors and a non-competitive inhibitor of the vesicular monoamine transporter 2 (VMAT2).[8][9] While BMAA is a neurotoxin, its receptor interactions highlight the potential for other, non-toxic N-Methyl-β-alanine derivatives to modulate the activity of G-protein coupled receptors (GPCRs) or other receptor families.

dot

Receptor_Modulation_Pathway N-Methyl-beta-alanine Derivative N-Methyl-beta-alanine Derivative GPCR GPCR N-Methyl-beta-alanine Derivative->GPCR Binds to G-Protein G-Protein GPCR->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Generates Cellular Response Cellular Response Second Messenger->Cellular Response Initiates

Caption: Potential signaling pathway for GPCR modulation by N-Methyl-β-alanine derivatives.

Future Directions and Conclusion

The field of N-Methyl-β-alanine derivatives is ripe for exploration. While their role in enhancing peptide therapeutics is well-established, their potential as standalone therapeutic agents is an exciting and underexplored area. Future research should focus on the synthesis and screening of diverse libraries of these compounds to uncover novel biological activities. A systematic approach to SAR studies will be critical in optimizing lead compounds for potency and selectivity.

This technical guide has provided a framework for understanding and investigating the potential biological activities of N-Methyl-β-alanine derivatives. By leveraging the synthetic and experimental protocols outlined herein, researchers can unlock the therapeutic potential of this versatile chemical scaffold and contribute to the development of novel medicines.

References

An In-depth Technical Guide to 3-(Methylamino)propanoic Acid Hydrochloride: From Discovery to Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 3-(Methylamino)propanoic acid hydrochloride, also known as N-methyl-β-alanine hydrochloride. Tailored for researchers, chemists, and professionals in drug development, this document delves into the historical context of its discovery, the evolution of its chemical synthesis, and its contemporary applications. We will explore the underlying chemical principles that have guided its development, offering field-proven insights into synthetic strategies and analytical validation.

Introduction: A Molecule of Subtle Significance

3-(Methylamino)propanoic acid is a non-proteinogenic β-amino acid. Unlike its α-amino acid counterparts, the amine group is positioned on the β-carbon (the third carbon atom) of the carboxylic acid backbone. This structural nuance imparts unique conformational properties, making it and its derivatives valuable building blocks in medicinal chemistry. They are utilized to create peptidomimetics with enhanced metabolic stability and specific folding patterns.[1][2] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, rendering it a convenient precursor for further chemical transformations.

Chapter 1: Discovery and Early Synthetic Approaches

The history of β-amino acids begins in the early 19th century, with the discovery of α-amino acids like asparagine in 1806.[3] While the specific discovery of 3-(methylamino)propanoic acid is not as prominently documented as the proteinogenic amino acids, its conceptual origins lie in the broader exploration of amino acid chemistry. Early synthetic work on β-amino acids often relied on fundamental organic reactions.

One of the most foundational and enduring methods for the synthesis of β-amino acids is the Michael addition , a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][4] The synthesis of 3-(methylamino)propanoic acid via this route involves the addition of methylamine to an acrylate derivative.

Conceptual Workflow of Early Synthesis:

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hydrolysis & Acidification MA Methylamine (CH₃NH₂) Int Methyl 3-(methylamino)propanoate MA->Int Nucleophilic Attack AC Acrylate Ester (e.g., Methyl Acrylate) AC->Int Final 3-(Methylamino)propanoic Acid Hydrochloride Int->Final Saponification then Protonation HCl Hydrochloric Acid (HCl) HCl->Final

Caption: Early synthesis via Michael addition and subsequent hydrolysis.

This two-step process, while conceptually straightforward, presented challenges related to reaction control, purification, and yield, prompting the development of more refined methodologies.

Chapter 2: The Evolution of Synthetic Methodologies

As organic chemistry advanced, so did the methods to produce N-methyl-β-alanine and its derivatives with greater efficiency, purity, and scalability. The core strategy often remains the Michael addition, but with significant improvements in catalysis and reaction conditions.

The Modern Aza-Michael Addition

The aza-Michael addition, the specific term for the addition of an amine to a Michael acceptor, is a cornerstone reaction.[5] Modern protocols have been developed to enhance reaction rates and yields, often employing catalysts or alternative energy sources.

For instance, microwave-assisted synthesis has been shown to dramatically reduce reaction times from days to mere hours or minutes, while also increasing product purity.[4][6] This is attributed to efficient and uniform heating, which can accelerate the reaction between methylamine and acrylate esters.

Table 1: Comparison of Conventional vs. Microwave-Assisted Aza-Michael Addition

ParameterConventional HeatingMicrowave IrradiationReference
Reaction Time 9 days (for similar systems)10 minutes - 6 hours[4][6]
Temperature Reflux (Varies by solvent)80 - 150 °C[4][6]
Typical Yield Moderate (e.g., 74%)High (e.g., 95%)[4][6]
Key Advantage Simple setupDrastically reduced time, higher yield[4]
Synthesis from Nitrile Precursors

An alternative industrial-scale pathway involves the reaction of methylamine with acrylonitrile to form β-methylaminopropionitrile. This intermediate is then hydrolyzed under acidic or basic conditions to yield the desired N-methyl-β-alanine.[7]

A key insight in this process is the controlled addition of the nitrile to the aqueous solution. A Japanese patent describes a method where β-methylaminopropionitrile is added dropwise into an acid or alkali solution at temperatures below 80°C (preferably 50-70°C) to achieve a near-quantitative yield while avoiding the formation of tar-like byproducts.[7]

Detailed Experimental Protocol: Hydrolysis of β-methylaminopropionitrile [7]

  • Preparation: Prepare an aqueous solution containing a 1.1 to 3 molar equivalent of an acid (e.g., HCl) or base (e.g., NaOH) relative to the nitrile.

  • Reaction Setup: Heat the aqueous solution to the desired reaction temperature (e.g., 60°C) in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Controlled Addition: Add the β-methylaminopropionitrile dropwise to the heated solution over a period of time. Causality Insight: This controlled addition is critical to manage the exothermic nature of the hydrolysis and prevent side reactions that can occur at high reactant concentrations and temperatures.

  • Reaction Monitoring: Maintain the temperature and stir the mixture until the reaction is complete, as monitored by techniques like TLC or GC.

  • Workup and Isolation:

    • If hydrolyzed with acid, the product is already in its hydrochloride salt form. The solution can be concentrated to crystallize the product.

    • If hydrolyzed with a base, the solution must first be neutralized and then acidified with hydrochloric acid to pH < 2 before concentration and crystallization.

  • Purification: The crude product is recrystallized from a suitable solvent system (e.g., ethanol/water) to yield high-purity this compound.

Chapter 3: Analytical Characterization and Quality Control

Ensuring the identity and purity of this compound is paramount, especially in drug development contexts. A multi-technique approach is a self-validating system for quality control.

Physicochemical Properties:

  • Molecular Formula: C₄H₉NO₂·HCl[8]

  • Molecular Weight: 139.58 g/mol [8][9]

  • Appearance: Typically a white to off-white crystalline solid.

  • Solubility: Soluble in water.

Analytical Workflow:

G start Synthesized Crude Product nmr ¹H and ¹³C NMR Spectroscopy start->nmr Structural Confirmation ms Mass Spectrometry (MS) start->ms Structural Confirmation ftir FTIR Spectroscopy start->ftir Structural Confirmation hplc HPLC/UPLC start->hplc Purity Assessment final Verified Pure Compound nmr->final ms->final ftir->final hplc->final

Caption: A standard workflow for analytical validation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the proton environment, confirming the presence of the N-methyl group, the two methylene groups of the propane backbone, and the exchangeable protons. ¹³C NMR confirms the carbon skeleton, including the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the free base (103.12 g/mol ) after the loss of HCl.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment, capable of separating the target compound from starting materials, byproducts, and other impurities, allowing for precise quantification of purity (e.g., >99%).

Chapter 4: Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile building block.

  • Peptidomimetics: Incorporating N-methyl-β-alanine into peptide chains imparts resistance to enzymatic degradation by proteases. The N-methylation prevents the formation of hydrogen bonds at the amide nitrogen, influencing the peptide's secondary structure and often increasing its cell permeability.

  • Chiral Synthesis: While the parent molecule is achiral, it serves as a scaffold for the synthesis of more complex, chiral β-amino acids which are crucial for developing stereoselective drugs.[2]

  • Specialty Chemicals: It is used in the synthesis of various specialty chemicals, including surfactants and corrosion inhibitors, where the amino acid moiety provides unique chemical properties.

Conclusion

From its conceptual roots in the study of amino acids to its modern, efficient synthesis via catalyzed aza-Michael additions, this compound has evolved into a valuable tool for the scientific community. Its history is a testament to the persistent drive for synthetic efficiency and precision. For researchers today, a thorough understanding of its synthesis and analytical validation is essential for leveraging its full potential in the creation of novel pharmaceuticals and advanced materials.

References

Methodological & Application

Application Note & Protocol: Synthesis of 3-(Methylamino)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-SM-2025-1231

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 3-(Methylamino)propanoic acid hydrochloride, a valuable β-amino acid derivative. The synthesis is based on the aza-Michael addition of methylamine to acrylic acid. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, safety protocols, and analytical validation methods to ensure a reliable and reproducible synthesis.

Introduction and Scientific Background

3-(Methylamino)propanoic acid, an N-substituted derivative of β-alanine, serves as a crucial building block in organic synthesis and pharmaceutical development. β-Amino acids are integral components in the synthesis of peptides, natural products, and various pharmacologically active molecules.[1] Unlike their α-amino acid counterparts, β-amino acids can form more stable secondary structures in peptides, making them of great interest in the design of peptidomimetics and other therapeutic agents.

The synthesis protocol detailed herein employs an aza-Michael addition, a robust and widely utilized carbon-nitrogen bond-forming reaction. This conjugate addition of an amine to an α,β-unsaturated carbonyl compound is an efficient method for producing β-amino acid derivatives.[2][3] This document will guide the user through the reaction, purification, and characterization of the hydrochloride salt of the target compound, a stable and readily handled solid.

Reaction Principle and Mechanism

The core of this synthesis is the nucleophilic 1,4-addition (aza-Michael reaction) of methylamine to acrylic acid. The reaction proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the β-carbon of the electron-deficient alkene in acrylic acid.

  • Proton Transfer: The resulting zwitterionic intermediate is neutralized through proton transfer, which can be facilitated by the solvent or another amine molecule, to yield the final 3-(methylamino)propanoic acid product.

  • Salt Formation: The free amino acid is then converted to its hydrochloride salt by treatment with hydrochloric acid. This step is crucial as the salt form is typically a stable, crystalline solid that is easier to handle, purify, and store than the zwitterionic free amino acid.

The primary challenge in this reaction is mitigating the spontaneous and aggressive polymerization of acrylic acid, which can be initiated by heat, light, or impurities.[4] This protocol addresses this by employing controlled temperatures and the addition of a polymerization inhibitor.

ReactionMechanism Methylamine H₃C-NH₂ Methylamine Plus + Methylamine->Plus AcrylicAcid CH₂=CH-COOH Acrylic Acid Intermediate H₃C-N⁺H₂-CH₂-C⁻H-COOH Zwitterionic Intermediate AcrylicAcid->Intermediate Aza-Michael Addition Plus->AcrylicAcid Product H₃C-NH-CH₂-CH₂-COOH 3-(Methylamino)propanoic acid Intermediate->Product Proton Transfer HCl + HCl Product->HCl FinalProduct H₃C-N⁺H₂-CH₂-CH₂-COOH • Cl⁻ This compound HCl->FinalProduct

Caption: Aza-Michael addition of methylamine to acrylic acid.

Materials, Reagents, and Equipment

Reagents and Materials
ReagentCAS No.Molecular Wt. ( g/mol )QuantityPuritySupplier Notes
Methylamine solution74-89-531.06100 mL40% in H₂OSigma-Aldrich
Acrylic Acid79-10-772.0628.8 g (28 mL)>99%Stabilized with ~200 ppm MEHQ[5]
Hydrochloric Acid7647-01-036.46~50 mL37% (conc.)Fisher Scientific
Isopropanol67-63-060.10500 mLAnhydrousVWR
Diethyl Ether60-29-774.12500 mLAnhydrousVWR
Celite® 54568855-54-9N/AAs neededN/AFor filtration
Equipment
  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (100 mL)

  • Reflux condenser with a nitrogen/argon inlet

  • Ice-water bath

  • Thermometer

  • Rotary evaporator

  • Büchner funnel and filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH paper or pH meter

  • Analytical balance

Detailed Experimental Protocol

Reaction Setup
  • Assemble the Apparatus: Set up the 500 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel in one neck, a thermometer in the central neck, and a condenser with a nitrogen inlet in the third neck.

  • Charge the Flask: To the flask, add the methylamine solution (40% in H₂O, 100 mL).

  • Cool the Reaction: Place the flask in an ice-water bath and begin stirring. Cool the methylamine solution to between 0 °C and 5 °C. An efficient cooling system is critical to absorb the heat generated during the exothermic addition and to prevent polymerization of the acrylic acid.[6]

Aza-Michael Addition
  • Prepare Acrylic Acid: Charge the dropping funnel with acrylic acid (28.8 g, 28 mL). Ensure the acrylic acid contains a polymerization inhibitor like MEHQ.[4]

  • Slow Addition: Add the acrylic acid dropwise to the cooled, stirring methylamine solution over a period of 60-90 minutes.

  • Temperature Control: Carefully monitor the internal temperature throughout the addition. It is imperative to maintain the temperature below 10 °C. If the temperature rises, pause the addition until it cools back down. This is the most critical step to ensure a high yield and prevent runaway polymerization.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir at room temperature for an additional 12-16 hours (overnight) to ensure it proceeds to completion.

Work-up and Product Isolation
  • Solvent Removal: Concentrate the clear, colorless reaction mixture under reduced pressure using a rotary evaporator (bath temperature at 40-50 °C) to remove the water and any excess methylamine. The result will be a viscous, colorless oil or a semi-solid residue.

  • Dissolution and Acidification: Dissolve the crude residue in isopropanol (150 mL). Cool this solution in an ice-water bath.

  • Hydrochloride Salt Formation: While stirring vigorously, slowly add concentrated hydrochloric acid (approx. 40-50 mL) to the isopropanol solution. The product will begin to precipitate as a white solid. Monitor the pH with litmus paper to ensure the solution is strongly acidic (pH < 2).

  • Crystallization: Continue stirring the slurry in the ice bath for 1-2 hours to maximize crystal formation.

  • Filtration: Isolate the white crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with cold isopropanol (2 x 50 mL) and then with diethyl ether (2 x 50 mL) to remove any remaining impurities and to facilitate drying.

  • Drying: Dry the product under high vacuum at room temperature to a constant weight. The expected yield is 45-50 g.

Safety and Handling Precautions

All operations must be conducted inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.

  • Methylamine (40% solution): Corrosive and toxic. Causes severe skin burns and eye damage. Harmful if inhaled. Keep the container tightly closed and ensure adequate ventilation.

  • Acrylic Acid: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage.[5][7] It is a lachrymator and can polymerize violently if not properly inhibited or if exposed to high temperatures.[4] Store away from heat and ignition sources.

  • Hydrochloric Acid (Concentrated): Highly corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle with extreme care.

Characterization and Data Analysis

The identity and purity of the synthesized this compound should be confirmed by the following methods.

Physical Properties
PropertyExpected Result
Appearance White crystalline solid
Yield ~85-95%
Melting Point 190-194 °C (Lit. for similar dimethyl analog: 186-192 °C[8])
Spectroscopic Data
  • ¹H NMR (400 MHz, D₂O, δ):

    • δ 2.75 (s, 3H): The singlet corresponds to the methyl group protons (-NH₂ -CH₃ ).

    • δ 2.90 (t, 2H): A triplet for the methylene protons adjacent to the carboxylic acid group (-CH₂-CH₂ -COOH).

    • δ 3.35 (t, 2H): A triplet for the methylene protons adjacent to the nitrogen atom (-NH₂-CH₂ -CH₂-).

    • Note: The acidic protons on the nitrogen and carboxylic acid are exchanged with D₂O and will not be observed.

  • ¹³C NMR (100 MHz, D₂O, δ):

    • δ 33.5: N-methyl carbon (C H₃-NH₂-).

    • δ 34.0: Methylene carbon adjacent to the carbonyl (-CH₂-C H₂-COOH).

    • δ 45.0: Methylene carbon adjacent to the nitrogen (-NH₂-C H₂-CH₂-).

    • δ 175.0: Carbonyl carbon (-C OOH).

  • FT-IR (KBr Pellet, cm⁻¹):

    • 3200-2500 (broad): Overlapping O-H (carboxylic acid) and N⁺-H (ammonium) stretching vibrations.[9]

    • 2950-2800: C-H stretching vibrations.

    • ~1720 (strong): C=O stretching vibration of the carboxylic acid group.[9][10]

    • ~1580: N-H bending vibration.

    • ~1210: C-O stretching vibration.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Reaction mixture turns into a thick, viscous gel. Runaway polymerization of acrylic acid.Cause: Temperature was not controlled during addition; acrylic acid inhibitor was absent or depleted. Solution: Discard the reaction safely. Repeat the synthesis ensuring the temperature is maintained below 10 °C at all times and use fresh, properly inhibited acrylic acid.[4]
Low product yield. Incomplete reaction; loss of product during work-up.Solution: Ensure the reaction is stirred for the full duration (12-16 hours) after addition. During acidification, add HCl slowly and ensure thorough cooling to maximize precipitation. Ensure filter cake is washed with cold isopropanol to minimize dissolution of the product.
Product is oily or sticky, not a crystalline solid. Impurities are present; incomplete drying.Solution: The product may need recrystallization. A suitable solvent system is isopropanol/water. Dissolve the product in a minimum amount of hot water, then add isopropanol until turbidity persists. Cool slowly to induce crystallization. Ensure the final product is dried thoroughly under high vacuum.

Experimental Workflow Diagram

Workflow A 1. Setup & Cooling - Assemble 3-neck flask. - Charge with methylamine solution. - Cool to 0-5 °C in ice bath. B 2. Aza-Michael Addition - Add acrylic acid dropwise. - CRITICAL: Maintain temp < 10 °C. A->B 60-90 min C 3. Reaction Completion - Warm to room temperature. - Stir for 12-16 hours. B->C Allow to warm D 4. Solvent Removal - Concentrate on rotary evaporator. C->D E 5. Salt Formation & Precipitation - Dissolve residue in isopropanol. - Cool in ice bath. - Add conc. HCl to pH < 2. D->E F 6. Isolation & Purification - Filter the solid product. - Wash with cold isopropanol, then ether. E->F Stir 1-2h G 7. Drying & Characterization - Dry under high vacuum. - Analyze via NMR, IR, MP. F->G

Caption: Overall workflow for the synthesis of 3-(Methylamino)propanoic acid HCl.

References

Using 3-(Methylamino)propanoic acid hydrochloride as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of 3-(Methylamino)propanoic Acid Hydrochloride in Modern Organic Synthesis

Authored by a Senior Application Scientist

Abstract

This compound, an N-methylated derivative of β-alanine, is a versatile and highly valuable building block in contemporary organic synthesis. Its unique structural features—a secondary amine, a carboxylic acid, and a three-carbon backbone—provide a strategic entry point for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The hydrochloride salt form enhances its solubility and stability, making it a convenient reagent for laboratory use.[] This guide provides an in-depth exploration of the applications of this compound, complete with detailed, field-proven protocols and mechanistic insights to empower researchers in drug discovery and chemical development.

Introduction: The Strategic Value of a β-Amino Acid Scaffold

β-Amino acids and their derivatives are of paramount importance in the design of novel molecular architectures. Unlike their α-amino acid counterparts, the incorporation of β-amino acids into peptide chains induces unique conformational preferences, leading to the formation of stable secondary structures like helices and sheets.[2] This structural distinction is a cornerstone of peptidomimetic chemistry, as it imparts significant resistance to enzymatic degradation, thereby improving the metabolic stability and pharmacokinetic profiles of peptide-based drug candidates.[]

3-(Methylamino)propanoic acid offers an additional layer of synthetic utility. The N-methyl group sterically shields the adjacent amide bond once incorporated into a larger molecule, further enhancing its resistance to proteolysis. This modification is a well-established strategy in drug design to improve oral bioavailability and in vivo half-life. This application note will detail the core synthetic transformations involving this building block, focusing on N-protection strategies and subsequent amide bond formation, which are fundamental to its use.

Physicochemical Properties and Safe Handling

A thorough understanding of the reagent's properties is critical for successful and safe experimentation.

PropertyValueSource
IUPAC Name 3-(methylamino)propanoic acid;hydrochloride[3]
Synonyms N-Methyl-beta-alanine hydrochloride[3]
Molecular Formula C₄H₁₀ClNO₂[3]
Molecular Weight 139.58 g/mol [3]
CAS Number 2679-14-3[4]
Appearance White to off-white solid[4]
Solubility Soluble in water[]

Safety and Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing serious eye irritation and potential skin irritation.[3][4]

  • Personal Protective Equipment (PPE): Always handle this compound wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Core Synthetic Applications & Mechanistic Insights

The primary utility of this compound stems from its bifunctional nature. However, the presence of both an amine and a carboxylic acid necessitates a protection strategy to achieve selective transformations. The most common workflow involves the protection of the secondary amine, followed by the activation and coupling of the carboxylic acid.

Application Workflow Overview

The following diagram illustrates the typical synthetic pathway for utilizing this building block.

G start 3-(Methylamino)propanoic acid HCl step1 Step 1: N-Amine Protection (e.g., Boc Anhydride, Base) start->step1 intermediate N-Protected Intermediate (N-Boc-3-(methylamino)propanoic acid) step1->intermediate step2 Step 2: Amide Coupling (Coupling Reagent, Amine, Base) intermediate->step2 product Target Amide Product step2->product

Caption: General workflow for using the building block.

Key Transformation 1: N-Amine Protection

Before the carboxylic acid can be activated for amide coupling, the secondary amine must be "masked" with a protecting group to prevent self-polymerization or other unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[5]

Causality Behind the Choice: The reaction is typically performed in a mixed solvent system, such as dioxane/water or THF/water, with a base like sodium hydroxide or sodium bicarbonate.[6][7] The base serves a dual purpose: it neutralizes the hydrochloride salt and deprotonates the secondary ammonium ion, generating the free amine which is the active nucleophile that attacks the di-tert-butyl dicarbonate ((Boc)₂O) reagent.

Key Transformation 2: Amide Bond Formation

With the amine protected, the carboxylic acid is available for coupling. Direct condensation of a carboxylic acid and an amine is generally inefficient.[8] Therefore, coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive acyl intermediate that is readily attacked by the desired amine nucleophile.[9][10]

Choosing the Right Coupling Reagent: The choice of coupling reagent is critical and depends on factors like substrate complexity, potential for racemization (if chiral centers are adjacent), and desired reaction conditions.

Coupling ReagentCommon NameAdvantagesConsiderations
HATU Hexafluorophosphate Azabenzotriazole Tetramethyl UroniumHigh reactivity, fast reaction times, low rates of racemization.[9]Relatively expensive. Byproducts can complicate purification.
EDC / EDCI N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimideWater-soluble byproducts are easily removed by aqueous workup.Can lead to racemization in sensitive substrates unless an additive like HOBt is used.
DCC N,N′-DicyclohexylcarbodiimideInexpensive and effective.Forms a dicyclohexylurea (DCU) byproduct that is insoluble in most organic solvents and requires filtration.[8]

Mechanistic Insight: HATU-Mediated Coupling The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then converted to an activated ester. This ester is subsequently displaced by the amine to form the desired amide bond.

G sub R-COOH + HATU + DIPEA active Activated Ester Intermediate sub->active Formation of active ester product Amide Product (R-CO-NHR') active->product Nucleophilic attack by amine amine R'-NH₂ amine->active

Caption: Simplified HATU-mediated amide coupling mechanism.

Application in the Synthesis of γ-Secretase Inhibitors

γ-Secretase is a critical enzyme involved in the cleavage of the amyloid precursor protein (APP), a process linked to the pathogenesis of Alzheimer's disease.[11] Consequently, inhibitors of γ-secretase are important targets for therapeutic development.[12][13][14] Several potent γ-secretase inhibitors, such as MK-0752, utilize a propanoic acid moiety in their structure.[15][16][17] 3-(Methylamino)propanoic acid serves as a key precursor for constructing segments of these complex inhibitors, demonstrating its value in synthesizing pharmacologically relevant molecules.[11][12]

Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide a reliable foundation for laboratory work.

Protocol 1: N-Boc Protection of this compound

This procedure details the synthesis of N-Boc-3-(methylamino)propanoic acid, the key intermediate for subsequent coupling reactions.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Basification: Cool the solution to 0 °C using an ice bath. Slowly add sodium bicarbonate (3.0 eq) in portions. Stir until all gas evolution ceases. This step is crucial to neutralize the HCl salt and deprotonate the amine.[6][7]

  • Boc-Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in 1,4-dioxane dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Solvent Removal: Once complete, reduce the reaction volume by approximately half using a rotary evaporator to remove the bulk of the 1,4-dioxane.

  • Workup - Acidification & Extraction: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. The product will likely precipitate or become an oil. Extract the aqueous layer three times with ethyl acetate.

  • Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product, N-Boc-3-(methylamino)propanoic acid, is often of sufficient purity for the next step. If necessary, it can be purified by crystallization or flash column chromatography.

Protocol 2: HATU-Mediated Amide Coupling with Benzylamine

This protocol demonstrates the use of the N-protected building block in a standard amide coupling reaction.

Materials:

  • N-Boc-3-(methylamino)propanoic acid (from Protocol 1)

  • Benzylamine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric Acid (HCl)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve N-Boc-3-(methylamino)propanoic acid (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir for 10-15 minutes at room temperature. This pre-activation step allows for the formation of the activated ester intermediate.[9]

  • Amine Addition: Add benzylamine (1.05 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup - Quenching and Dilution: Upon completion, dilute the reaction mixture with ethyl acetate.

  • Workup - Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess DIPEA and unreacted amine), saturated aqueous NaHCO₃ (to remove acidic byproducts), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Conclusion

This compound is a powerful and versatile building block for synthetic chemists. Its strategic value lies in its ability to introduce the N-methylated β-amino acid motif, which can significantly enhance the pharmacological properties of target molecules. By following a logical synthetic sequence of N-protection followed by amide coupling, researchers can efficiently incorporate this scaffold into a wide array of complex structures, from peptidomimetics with enhanced stability to potent enzyme inhibitors for drug discovery pipelines. The protocols and mechanistic insights provided herein offer a robust framework for leveraging the full potential of this valuable synthetic tool.

References

Application Notes & Protocols: Leveraging 3-(Methylamino)propanoic acid hydrochloride for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of 3-(Methylamino)propanoic acid hydrochloride in peptide synthesis for researchers, scientists, and drug development professionals.

This document provides a detailed guide on the use of this compound, a key building block for incorporating N-methylated amino acids into peptide chains. This modification is a critical strategy in medicinal chemistry for enhancing the pharmacokinetic properties of peptide-based therapeutics.

Introduction: The Significance of N-Methylation in Peptide Drug Design

N-methylation, the substitution of an amide proton with a methyl group, is a powerful tool for optimizing peptide drug candidates. This modification can significantly improve a peptide's metabolic stability by protecting it from enzymatic degradation. Furthermore, N-methylation can enhance membrane permeability and modulate conformation, which can lead to improved oral bioavailability and target-binding affinity. This compound serves as a crucial reagent for introducing this modification.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis.

PropertyValue
Molecular Formula C4H10ClNO2
Molecular Weight 139.58 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water
Purity ≥98%

Mechanism of Action in Peptide Synthesis

This compound is incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) or solution-phase methodologies. The presence of the N-methyl group introduces steric hindrance, which can make peptide bond formation more challenging compared to standard amino acids. Therefore, optimized coupling reagents and reaction conditions are often necessary to achieve high yields.

Experimental Protocols

The following protocols provide a detailed workflow for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis.

Materials and Reagents
  • This compound

  • Fmoc-protected amino acids

  • Rink Amide MBHA resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Acetonitrile (ACN)

  • Milli-Q Water

Workflow Diagram

PeptideSynthesisWorkflow cluster_prep Resin Preparation cluster_coupling Coupling Cycle cluster_cleavage Cleavage & Purification Resin Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing_1 DMF Wash Fmoc_Deprotection->Washing_1 Preactivation Pre-activation of Amino Acid (AA + DIC + Oxyma) Washing_1->Preactivation Coupling Coupling to Resin Preactivation->Coupling Washing_2 DMF Wash Coupling->Washing_2 Final_Deprotection Final Fmoc Deprotection Washing_2->Final_Deprotection Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification

Caption: Solid-Phase Peptide Synthesis Workflow.

Step-by-Step Protocol
  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine and by-products.

  • Amino Acid Coupling:

    • For standard Fmoc-amino acids, pre-activate by dissolving the amino acid, DIC, and OxymaPure in DMF and adding it to the resin. Allow the reaction to proceed for 2 hours.

    • For the coupling of 3-(Methylamino)propanoic acid, a stronger coupling agent like HATU or HBTU may be required to overcome the steric hindrance of the N-methyl group.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization and Quality Control

The purity and identity of the final peptide should be confirmed using analytical techniques such as:

  • RP-HPLC: To assess the purity of the peptide.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide.

Troubleshooting Common Issues

ProblemPossible CauseSolution
Low Coupling Efficiency Steric hindrance from the N-methyl group.Use a more potent coupling reagent such as HATU or HBTU. Double coupling may also be necessary.
Peptide Aggregation Interchain hydrogen bonding.Incorporate pseudoprolines or other backbone modifications to disrupt aggregation.
Incomplete Deprotection Inefficient removal of protecting groups.Increase the reaction time or use a stronger deprotection cocktail.

Conclusion

This compound is an invaluable reagent for the synthesis of N-methylated peptides. While the incorporation of this building block can present challenges, the use of optimized protocols and potent coupling reagents can lead to the successful synthesis of peptides with enhanced therapeutic properties. The protocols and insights provided in this guide are intended to equip researchers with the knowledge needed to effectively utilize this compound in their drug discovery and development efforts.

Application Note: Robust GC-MS Analysis of 3-(Methylamino)propanoic Acid Hydrochloride via Optimized Silylation Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust protocol for the derivatization of 3-(methylamino)propanoic acid hydrochloride for quantitative and qualitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar nature, low volatility, and the presence of active hydrogen atoms in its secondary amine and carboxylic acid functional groups, direct GC-MS analysis of 3-(methylamino)propanoic acid is not feasible.[1][2] This guide details an optimized silylation method using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), a highly effective derivatizing agent that enhances volatility and thermal stability, enabling sharp chromatographic peaks and reliable mass spectral data.[3][4] Special consideration is given to the hydrochloride form of the analyte, with the protocol incorporating pyridine as a solvent and acid scavenger to ensure complete and efficient derivatization.

Introduction: The Challenge of Analyzing Polar Amino Acids by GC-MS

3-(Methylamino)propanoic acid, also known as N-methyl-β-alanine, is a compound of interest in various fields, including metabolic research and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique offering high resolution and sensitivity.[5] However, the direct analysis of polar compounds like 3-(methylamino)propanoic acid by GC-MS is hindered by their low volatility and propensity for thermal degradation in the hot injector port.[1][2] Furthermore, the active hydrogens on the secondary amine and carboxylic acid groups can lead to peak tailing and poor chromatographic performance due to interactions with the stationary phase.[1]

To overcome these challenges, a chemical modification step known as derivatization is essential.[1][2] Derivatization chemically alters the analyte to increase its volatility and thermal stability, making it amenable to GC-MS analysis.[1][4] Among the various derivatization techniques, silylation is the most prevalent and effective method for compounds containing active hydrogens.[3] This process involves the replacement of active hydrogens with a trimethylsilyl (TMS) group, effectively masking the polar functional groups.[6]

This application note focuses on the use of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as the silylating agent. MSTFA is a powerful TMS donor, and its byproducts are highly volatile, minimizing interference in the chromatogram.[3] A critical aspect of this protocol is addressing the hydrochloride salt of the analyte. The presence of hydrochloric acid can interfere with the silylation reaction. The use of a basic solvent, such as pyridine, is incorporated to neutralize the acid and catalyze the reaction, ensuring a complete derivatization.

The Silylation Reaction: Mechanism and Rationale

The derivatization of 3-(methylamino)propanoic acid with MSTFA proceeds via a nucleophilic attack of the active hydrogens from the carboxylic acid and secondary amine groups on the silicon atom of the MSTFA molecule. This results in the formation of a di-TMS derivative, where both the carboxylic acid and the secondary amine are silylated.

The reaction can be summarized as follows:

  • Carboxylic Acid Silylation: The acidic proton of the carboxyl group is replaced by a TMS group, forming a trimethylsilyl ester.

  • Secondary Amine Silylation: The proton on the secondary amine is replaced by a TMS group, forming a trimethylsilyl amine.

The resulting di-TMS-3-(methylamino)propanoic acid is significantly more volatile and thermally stable than the parent compound, allowing for its successful elution and detection by GC-MS.

DerivatizationWorkflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Analyte 3-(Methylamino)propanoic acid hydrochloride Dry Dry Sample (Anhydrous Conditions) Analyte->Dry Evaporation Reagents Add Pyridine & MSTFA Dry->Reagents Reaction Vortex & Heat (e.g., 70°C for 30 min) Reagents->Reaction Cool Cool to Room Temperature Reaction->Cool GCMS Inject into GC-MS System Cool->GCMS

Caption: Workflow for the silylation of this compound.

Experimental Protocol

3.1. Materials and Reagents

  • This compound (analytical standard)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Acetonitrile (anhydrous, GC grade)

  • Nitrogen gas (high purity)

  • 2 mL screw-top vials with PTFE-lined septa

  • Heating block or oven

  • Vortex mixer

  • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

3.2. Standard Preparation

Prepare a stock solution of this compound in a suitable solvent such as anhydrous acetonitrile. Create a series of calibration standards by diluting the stock solution to the desired concentrations.

3.3. Derivatization Procedure

  • Drying: Transfer an appropriate volume of the standard or sample solution into a 2 mL reaction vial. Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen gas. It is crucial to ensure the sample is completely anhydrous as moisture will deactivate the silylating reagent.[7]

  • Reagent Addition: To the dried residue, add 50 µL of anhydrous pyridine, followed by 50 µL of MSTFA. The pyridine acts as a solvent and neutralizes the hydrochloride, facilitating the reaction.

  • Reaction: Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.

  • Heating: Place the vial in a heating block or oven set to 70°C for 30 minutes to drive the derivatization reaction to completion.

  • Cooling: After heating, allow the vial to cool to room temperature before opening to prevent the loss of volatile derivatives.

  • Analysis: The derivatized sample is now ready for direct injection into the GC-MS system.

GC-MS Parameters and Expected Results

The following table provides typical GC-MS parameters that can be used as a starting point. Optimization may be required based on the specific instrumentation.

ParameterSetting
Gas Chromatograph
Injection ModeSplitless
Injector Temperature250°C
Column5%-phenyl-95%-dimethylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial: 80°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 50-500
Source Temperature230°C
Quadrupole Temperature150°C

Expected Derivative:

The derivatization of 3-(methylamino)propanoic acid with MSTFA is expected to yield the di-trimethylsilyl (di-TMS) derivative.

CompoundMolecular FormulaMolecular Weight ( g/mol )Derivatized Functional Groups
3-(Methylamino)propanoic acidC4H9NO2103.12-
Di-TMS-3-(methylamino)propanoic acidC10H25NO2Si2247.48Carboxylic acid, Secondary amine

The mass spectrum of the di-TMS derivative is expected to show a molecular ion peak (M+) at m/z 247, along with characteristic fragment ions. A prominent fragment is often observed at M-15 (m/z 232), corresponding to the loss of a methyl group from a TMS moiety.

Conclusion

The protocol described in this application note provides a reliable and robust method for the derivatization of this compound for GC-MS analysis. The use of MSTFA in combination with pyridine effectively addresses the challenges posed by the analyte's polarity and its hydrochloride form. This method enables accurate and precise quantification and confident qualitative identification, making it a valuable tool for researchers, scientists, and drug development professionals.

References

The Strategic Incorporation of 3-(Methylamino)propanoic Acid Hydrochloride in the Synthesis of Bioactive Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Enhancing Therapeutic Potential through N-Methylation

In the landscape of modern drug discovery, the pursuit of molecules with enhanced therapeutic profiles is paramount. Peptides, with their high specificity and potency, are attractive therapeutic candidates, yet their clinical utility is often hampered by poor metabolic stability and low cell permeability. A key strategy to overcome these limitations is the incorporation of non-natural amino acids that impart favorable pharmacokinetic properties. 3-(Methylamino)propanoic acid hydrochloride, a derivative of N-methyl-β-alanine, serves as a critical building block in this endeavor. Its incorporation into peptide backbones, a modification known as N-methylation, offers a powerful tool to engineer bioactive small molecules with improved stability against enzymatic degradation and enhanced membrane permeability.[1][2]

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of bioactive small molecules, with a focus on peptidomimetics. We will delve into the rationale behind its use, provide detailed protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and present a case study on the synthesis of a conceptual auristatin analog, a class of highly potent anticancer agents.

The Rationale for N-Methylation: A Structural and Functional Perspective

The introduction of a methyl group on the amide nitrogen of a peptide backbone, as facilitated by 3-(methylamino)propanoic acid, induces significant conformational and physicochemical changes:

  • Increased Proteolytic Resistance: The steric hindrance provided by the N-methyl group shields the adjacent peptide bond from the action of proteases, significantly increasing the in-vivo half-life of the peptide.[1]

  • Conformational Constraint: N-methylation restricts the rotation around the peptide backbone, reducing its conformational flexibility. This pre-organization of the peptide into a bioactive conformation can lead to enhanced binding affinity and selectivity for its biological target.[1]

  • Improved Membrane Permeability: The replacement of an amide proton with a methyl group reduces the hydrogen bonding capacity of the peptide backbone, making it more lipophilic and enhancing its ability to cross cellular membranes.

These combined effects make N-methylated peptides, and by extension the building blocks used to create them, highly valuable in the design of orally bioavailable and long-lasting therapeutics.

Core Application: Synthesis of Auristatin Analogs

Auristatins, synthetic analogs of the natural product dolastatin 10, are exceptionally potent microtubule inhibitors used as payloads in Antibody-Drug Conjugates (ADCs).[3] A key feature of many auristatins, such as Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF), is the presence of N-methylated amino acids, which contribute to their stability and cytotoxic potency.[4]

The following sections will detail the synthesis of a hypothetical auristatin analog incorporating an N-methyl-β-alanine residue, derived from this compound. This serves as a practical example of the application of this building block in the creation of a complex, bioactive molecule.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS) of an N-Methylated Auristatin Analog

The synthesis of peptides containing N-methylated residues presents a unique challenge due to the steric hindrance of the N-methyl group, which can lead to slower and incomplete coupling reactions. Therefore, optimized protocols with more potent coupling reagents are required.[1][5]

Materials and Reagents
ReagentSupplierGrade
Rink Amide ResinStandard Supplier100-200 mesh, 0.5-1.0 mmol/g loading
Fmoc-N-methyl-β-alanineCommercial Source>98% purity
Other Fmoc-protected amino acidsCommercial Source>98% purity
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Commercial Source>98% purity
HOBt (Hydroxybenzotriazole)Commercial Source>98% purity
DIPEA (N,N-Diisopropylethylamine)Commercial SourcePeptide synthesis grade
PiperidineCommercial SourceReagent grade
DMF (N,N-Dimethylformamide)Commercial SourcePeptide synthesis grade
DCM (Dichloromethane)Commercial SourceReagent grade
TFA (Trifluoroacetic acid)Commercial SourceReagent grade
TIS (Triisopropylsilane)Commercial SourceReagent grade
Workflow for SPPS of an N-Methylated Peptide

The general workflow for solid-phase peptide synthesis involves iterative cycles of deprotection and coupling.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HATU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next residue Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Wash2->Cleavage Final residue Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Step-by-Step Protocol for Incorporation of Fmoc-N-methyl-β-alanine

This protocol outlines a single coupling cycle for incorporating the N-methylated residue.

  • Resin Preparation and Swelling:

    • Place Rink Amide resin (0.1 mmol scale) in a fritted syringe reaction vessel.

    • Swell the resin in DMF for 30-60 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for an additional 15 minutes and drain.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling of Fmoc-N-methyl-β-alanine:

    • In a separate vial, pre-activate the Fmoc-N-methyl-β-alanine (0.4 mmol, 4 eq.) by dissolving it with HATU (0.38 mmol, 3.8 eq.) and HOBt (0.4 mmol, 4 eq.) in DMF.

    • Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. A longer coupling time is often necessary for N-methylated residues.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step should be repeated.

  • Washing:

    • Drain the coupling solution and wash the resin with DMF (5 x 1 min) to remove excess reagents.

  • Chain Elongation:

    • Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence. Note that coupling onto an N-methylated residue can also be sterically hindered and may require extended coupling times or double coupling.

Final Cleavage and Purification
  • Resin Washing and Drying:

    • After the final Fmoc deprotection, wash the peptide-resin sequentially with DMF, DCM, and methanol.

    • Dry the resin under vacuum for at least 1 hour.

  • Cleavage from Resin:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol of resin).

    • Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a 50 mL centrifuge tube containing cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water with 0.1% TFA.

    • Lyophilize the pure fractions to obtain the final peptide as a white fluffy powder.

Data Presentation and Expected Outcomes

The successful incorporation of N-methyl-β-alanine can be confirmed by mass spectrometry, which will show the expected mass increase for the modified peptide. The purity of the final product should be assessed by analytical RP-HPLC.

Table 1: Impact of N-methylation on Peptide Properties

PropertyUnmodified PeptideN-methylated PeptideRationale
Proteolytic Stability LowHighSteric hindrance from the N-methyl group prevents enzymatic cleavage.[1]
Receptor Binding VariablePotentially IncreasedConformational rigidity can pre-organize the peptide into its bioactive conformation, enhancing affinity.
Cell Permeability LowIncreasedReduced hydrogen bonding capacity and increased lipophilicity facilitate membrane transport.

Signaling Pathway and Mechanism of Action

The auristatin analog synthesized using this protocol would exert its cytotoxic effect by inhibiting tubulin polymerization, a mechanism shared with dolastatin 10.[4] This disruption of the microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.

Auristatin_Pathway cluster_cell Cancer Cell Tubulin Tubulin Dimers Microtubules Microtubule Polymerization Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellCycle Cell Cycle Arrest (G2/M) Apoptosis Apoptosis CellCycle->Apoptosis Auristatin Auristatin Analog (containing N-methyl-β-alanine) Auristatin->Microtubules Inhibits

Caption: Mechanism of action of auristatin analogs.

Conclusion

This compound is a valuable and versatile building block for the synthesis of bioactive small molecules, particularly peptidomimetics with enhanced therapeutic properties. The protocols outlined in this guide demonstrate a robust method for its incorporation into peptide chains using solid-phase synthesis. The example of an auristatin analog highlights the potential of this strategy in the development of potent and stable drug candidates. As the demand for more effective and durable therapeutics continues to grow, the strategic use of N-methylated amino acids will undoubtedly play an increasingly important role in the field of drug discovery.

References

Application Notes and Protocols for the Scale-Up Synthesis of 3-(Methylamino)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 3-(Methylamino)propanoic acid hydrochloride, a valuable building block in pharmaceutical and chemical industries. The synthesis is primarily based on the Michael addition of methylamine to acrylic acid. These application notes offer a detailed protocol, an exploration of the underlying chemical principles, safety protocols, and analytical methods for quality control. The information is curated for researchers, scientists, and drug development professionals engaged in process development and manufacturing.

Introduction

This compound, also known as N-methyl-β-alanine hydrochloride, is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals. Its structure, featuring a secondary amine and a carboxylic acid, allows for diverse downstream derivatization. The efficient and scalable synthesis of this compound is therefore of significant industrial interest.

The most direct and atom-economical approach for the industrial production of 3-(methylamino)propanoic acid is the Michael addition of methylamine to an acrylate derivative.[1] This 1,4-conjugate addition is a robust and well-established reaction class in organic synthesis.[2] This guide will focus on a process that utilizes readily available and cost-effective starting materials: methylamine and acrylic acid.

Chemical and Physical Properties

A thorough understanding of the properties of the target molecule and key reagents is crucial for a successful and safe scale-up.

Compound Molecular Formula Molecular Weight CAS Number Melting Point (°C) Key Safety Hazards
This compoundC4H10ClNO2139.58 g/mol [3]693-44-7186-191Skin and eye irritant[3]
Methylamine (40% in H2O)CH5N31.06 g/mol 74-89-5N/AFlammable, corrosive, harmful if inhaled[4]
Acrylic AcidC3H4O272.06 g/mol 79-10-712-15Flammable, corrosive, polymerization hazard[5][6]

Synthetic Strategy and Mechanism

The core of this synthetic protocol is the aza-Michael addition of methylamine to acrylic acid. This reaction is typically base-catalyzed, but in this case, the amine reactant itself can act as the catalyst.[7]

Reaction Mechanism

The reaction proceeds through the nucleophilic attack of the methylamine nitrogen on the β-carbon of the acrylic acid double bond. This is followed by proton transfer to generate the final product.

Caption: A simplified mechanism of the aza-Michael addition.

Scale-Up Synthesis Protocol

This protocol is designed for a target scale of approximately 1 kg of this compound. All operations should be conducted in a well-ventilated fume hood or a designated process bay with appropriate safety measures in place.

Equipment and Reagents
  • 10 L jacketed glass reactor with overhead stirring, temperature probe, and reflux condenser

  • Addition funnel (2 L)

  • Heating/cooling circulator

  • Rotary evaporator with a large-capacity flask (≥10 L)

  • Büchner funnel and vacuum flask (2 L)

  • Drying oven (vacuum compatible)

  • Methylamine (40 wt. % in H₂O)

  • Acrylic acid (stabilized with MEHQ)

  • Concentrated Hydrochloric Acid (HCl)

  • Isopropanol (IPA)

  • Deionized water

Experimental Procedure

Step 1: Reaction Setup and Reagent Charging

  • Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charge the reactor with 2.5 L of deionized water.

  • Begin stirring at a moderate speed (e.g., 150-200 RPM).

  • Cool the reactor jacket to 10-15 °C.

  • Slowly add 1.25 kg (15.4 mol) of 40% aqueous methylamine solution to the reactor. A slight exotherm may be observed.

Causality: Starting with an aqueous solution of methylamine helps to control the initial exotherm upon addition of acrylic acid. Pre-cooling the reactor provides better temperature control throughout the reaction.

Step 2: Controlled Addition of Acrylic Acid

  • In a separate vessel, weigh 1.0 kg (13.9 mol) of acrylic acid.

  • Transfer the acrylic acid to the addition funnel.

  • Slowly add the acrylic acid to the stirred methylamine solution over a period of 2-3 hours, maintaining the internal temperature between 20-30 °C.

Causality: A slow, controlled addition of acrylic acid is critical to manage the exothermic nature of the Michael addition and prevent a runaway reaction.[8] Maintaining the temperature in the specified range ensures a good reaction rate without promoting side reactions or excessive polymerization of acrylic acid.

Step 3: Reaction Monitoring

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 4-6 hours.

  • Monitor the reaction progress by taking small aliquots and analyzing them via ¹H NMR or HPLC. The disappearance of the acrylic acid vinyl protons is a key indicator of reaction completion.

Step 4: Acidification and Salt Formation

  • Once the reaction is deemed complete, cool the reactor to 10-15 °C.

  • Slowly add concentrated hydrochloric acid (approximately 1.2 L, or until the pH of the solution is between 1 and 2). This step is highly exothermic.

Causality: Acidification protonates the secondary amine of the product, forming the hydrochloride salt. This is crucial for several reasons: it quenches the reactivity of any remaining methylamine, and the hydrochloride salt is typically a crystalline solid that is easier to isolate and purify than the free amino acid.

Step 5: Isolation and Purification

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the water. This will result in a thick slurry or a wet solid.

  • Add 3 L of isopropanol to the residue and stir for 30 minutes to precipitate the product.

  • Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with 1 L of cold isopropanol to remove any remaining impurities.

  • Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Causality: Isopropanol is a good anti-solvent for the hydrochloride salt, leading to efficient precipitation. The wash with cold isopropanol helps to remove water-soluble impurities without significantly dissolving the product.

Process Flow Diagram

process_flow start Start reactor_prep Reactor Preparation (Clean, Dry, Inert) start->reactor_prep charge_water Charge Deionized Water reactor_prep->charge_water charge_methylamine Charge 40% Methylamine (aq) (Cool to 10-15°C) charge_water->charge_methylamine add_acrylic_acid Slow Addition of Acrylic Acid (Maintain 20-30°C) charge_methylamine->add_acrylic_acid reaction Reaction Stirring (Room Temp, 4-6h) add_acrylic_acid->reaction monitoring In-Process Control (IPC) (NMR or HPLC) reaction->monitoring acidification Acidification with HCl (Cool to 10-15°C, pH 1-2) monitoring->acidification concentration Concentration (Rotary Evaporation) acidification->concentration precipitation Precipitation with Isopropanol concentration->precipitation filtration Vacuum Filtration precipitation->filtration washing Wash with Cold Isopropanol filtration->washing drying Vacuum Drying (50-60°C) washing->drying product Final Product: 3-(Methylamino)propanoic acid HCl drying->product end End product->end

Caption: Process flow for the scale-up synthesis.

Safety Considerations

The scale-up of any chemical process requires a stringent adherence to safety protocols.

  • Methylamine: A flammable and corrosive gas that is typically handled as an aqueous solution.[4] It can cause severe skin and eye irritation.[4] Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

  • Acrylic Acid: A corrosive liquid with a pungent odor.[5] It can cause severe burns upon contact.[5] Acrylic acid can undergo hazardous polymerization, especially when exposed to heat, light, or contaminants.[5][6] Ensure that the acrylic acid used contains an inhibitor and is stored according to the manufacturer's recommendations.[5]

  • Exothermic Reactions: Both the Michael addition and the final acidification with HCl are exothermic. Proper cooling and controlled addition rates are essential to prevent thermal runaways.

  • Personal Protective Equipment (PPE): At a minimum, safety glasses with side shields, a face shield, chemical-resistant gloves, and a flame-retardant lab coat should be worn.

Analytical Quality Control

To ensure the purity and identity of the final product, the following analytical techniques are recommended:

Analytical Method Purpose Typical Specifications
¹H NMR Structural confirmation and identification of impurities.Spectrum conforms to the structure of this compound.
¹³C NMR Further structural confirmation.Spectrum conforms to the structure.
FT-IR Identification of functional groups.Characteristic peaks for N-H, C=O, and O-H bonds.
Melting Point Assessment of purity.186-191 °C
HPLC Purity assessment and quantification of impurities.Purity ≥ 98%
Elemental Analysis Confirmation of elemental composition.Within ±0.4% of theoretical values for C, H, N, Cl.

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete reaction.Extend reaction time and continue monitoring. Ensure accurate stoichiometry.
Product loss during work-up.Optimize precipitation and filtration conditions. Use a suitable anti-solvent.
Product is an Oil or Gummy Solid Incomplete removal of water.Ensure thorough concentration on the rotary evaporator.
Presence of impurities.Perform a recrystallization from a suitable solvent system (e.g., isopropanol/water).
Discolored Product Impurities from starting materials.Use high-purity starting materials.
Side reactions due to high temperatures.Maintain strict temperature control during the reaction.

Conclusion

The protocol detailed in these application notes provides a robust and scalable method for the synthesis of this compound. By understanding the underlying chemical principles, adhering to strict safety protocols, and implementing rigorous analytical controls, researchers and production chemists can confidently and efficiently produce this important chemical intermediate.

References

The Strategic Incorporation of 3-(Methylamino)propanoic Acid Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the rational design of molecules with enhanced therapeutic profiles is paramount. Medicinal chemists are increasingly turning to non-natural amino acids to overcome the inherent limitations of traditional peptide-based therapeutics and to construct novel molecular architectures like Proteolysis Targeting Chimeras (PROTACs). Among these valuable building blocks, 3-(methylamino)propanoic acid hydrochloride, also known as N-methyl-β-alanine hydrochloride, has emerged as a key reagent. Its unique structural features offer significant advantages in modulating the physicochemical and pharmacokinetic properties of drug candidates.

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its role in the design of peptidomimetics and its strategic use as a linker in PROTACs, supported by detailed protocols and mechanistic insights.

Physicochemical Properties at a Glance

A thorough understanding of the reagent's properties is fundamental to its effective application in synthesis.

PropertyValueReference(s)
CAS Number 65845-56-9[1]
Molecular Formula C₄H₁₀ClNO₂[1]
Molecular Weight 139.58 g/mol [1]
IUPAC Name 3-(methylamino)propanoic acid;hydrochloride[1]
Appearance Solid
Melting Point 164-166°C

Application Focus: A Versatile Building Block and Linker

The utility of this compound in medicinal chemistry is primarily centered on two key areas: the synthesis of peptidomimetics and its incorporation as a linker in complex molecules like PROTACs.

Enhancing Stability in Peptidomimetics

Peptides, while offering high specificity and potency, are often plagued by poor metabolic stability due to enzymatic degradation.[2] The incorporation of N-methylated amino acids, such as N-methyl-β-alanine, is a well-established strategy to overcome this limitation.[3][4][5] The methyl group on the nitrogen atom provides steric hindrance, effectively shielding the adjacent amide bond from proteolytic cleavage by peptidases.[3] This enhanced stability translates to a longer in vivo half-life, a critical attribute for a successful therapeutic agent.[5]

Furthermore, the introduction of a β-amino acid into a peptide backbone alters its conformational properties. This can lead to the formation of unique secondary structures, which can in turn influence the molecule's binding affinity and selectivity for its biological target.[2] The N-methylation further refines these conformational preferences, offering medicinal chemists a powerful tool to fine-tune the biological activity of peptidomimetics.[3]

A Strategic Linker in PROTAC Design

The emergence of PROTACs as a novel therapeutic modality has revolutionized drug discovery.[6] These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[7] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, significantly influencing its efficacy and pharmacokinetic properties.[6][8]

While the groundbreaking PROTAC ARV-110 (Bavdegalutamide), an androgen receptor degrader, utilizes a short and rigid piperidine-piperazine linker, the principles of linker design often involve the incorporation of moieties that confer favorable properties.[9] β-amino acids like 3-(methylamino)propanoic acid are valuable components in constructing PROTAC linkers. They can provide a balance of flexibility and rigidity, which is crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[10] The N-methyl group can also enhance the metabolic stability of the linker itself, preventing premature cleavage in vivo.

Experimental Protocols: Synthesis of a PROTAC Linker and Conjugation

The following is a representative protocol for the synthesis of a PROTAC incorporating a linker derived from this compound. This protocol is based on established amide coupling methodologies frequently employed in PROTAC synthesis.[11][12][13][14]

Objective: To synthesize a PROTAC by coupling a warhead (targeting the protein of interest) and an E3 ligase ligand via a linker derived from this compound.

Materials:

  • This compound

  • Warhead with a carboxylic acid functional group

  • E3 ligase ligand with an amine functional group (e.g., a pomalidomide derivative)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[15][16]

  • 1-Hydroxybenzotriazole (HOBt)[13][16]

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Part 1: Amide Coupling of this compound with the Warhead

G cluster_0 Step 1: Neutralization cluster_1 Step 2: Activation of Warhead cluster_2 Step 3: Coupling Reaction cluster_3 Step 4: Work-up and Purification reagent This compound base DIPEA in DMF reagent->base neutralized_reagent Neutralized Reagent base->neutralized_reagent activated_warhead_c Activated Warhead warhead Warhead-COOH edc_hobt EDC, HOBt in DMF warhead->edc_hobt activated_warhead Activated Warhead (HOBt ester) edc_hobt->activated_warhead linker_intermediate_c Warhead-Linker Intermediate linker_intermediate Warhead-Linker Intermediate neutralized_reagent_c Neutralized Reagent neutralized_reagent_c->linker_intermediate activated_warhead_c->neutralized_reagent_c Stir at RT crude_product Crude Product purification Aqueous Work-up & Column Chromatography crude_product->purification pure_intermediate Pure Warhead-Linker Intermediate purification->pure_intermediate linker_intermediate_c->crude_product

Caption: Workflow for Part 1: Warhead-Linker Synthesis.
  • Neutralization: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF. Add DIPEA (2.2 eq) dropwise at 0 °C and stir for 30 minutes to neutralize the hydrochloride salt.

  • Activation: In a separate flask, dissolve the warhead-carboxylic acid (1.1 eq) in anhydrous DMF. Add HOBt (1.2 eq) and EDC (1.2 eq) and stir at 0 °C for 30 minutes to form the active HOBt ester.

  • Coupling: To the solution of the activated warhead, add the neutralized 3-(methylamino)propanoic acid solution dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the pure warhead-linker intermediate.

Part 2: Coupling of the Warhead-Linker Intermediate with the E3 Ligase Ligand

This second amide coupling step follows a similar principle to the first.

  • Activation: Dissolve the warhead-linker intermediate (1.0 eq) in anhydrous DMF. Add HOBt (1.2 eq) and EDC (1.2 eq) and stir at 0 °C for 30 minutes.

  • Coupling: In a separate flask, dissolve the E3 ligase ligand-amine (1.1 eq) and DIPEA (2.2 eq) in anhydrous DMF. Add this solution to the activated warhead-linker intermediate at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Part 1 to isolate the final PROTAC molecule.

Mechanistic Insight: Targeting the Androgen Receptor with a PROTAC

ARV-110 is a prime example of a PROTAC that targets the Androgen Receptor (AR) for degradation, offering a promising therapeutic strategy for prostate cancer.[7][9][17] The androgen receptor signaling pathway is a key driver of prostate cancer cell growth and survival.[18][19][20]

G cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 PROTAC Intervention AR Androgen Receptor (AR) (inactive, complexed with HSPs) AR_active Active AR (HSPs dissociate) AR->AR_active Conformational Change Androgen Androgen (e.g., Testosterone, DHT) Androgen->AR Binds AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds Transcription Recruitment of Co-activators & Initiation of Transcription ARE->Transcription Target_Genes Target Gene Expression (e.g., PSA) Transcription->Target_Genes Cell_Growth Cell Growth, Proliferation, and Survival Target_Genes->Cell_Growth PROTAC PROTAC (e.g., ARV-110) E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase Binds AR_c Androgen Receptor PROTAC->AR_c Binds Ternary_Complex Ternary Complex (AR-PROTAC-E3 Ligase) E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of AR Ternary_Complex->Ubiquitination AR_c->Ternary_Complex Proteasome Proteasomal Degradation Ubiquitination->Proteasome AR_Degraded Degraded AR Proteasome->AR_Degraded

Caption: Androgen Receptor Signaling and PROTAC-mediated Degradation.

In the canonical pathway, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm.[19][21] This binding event triggers a conformational change, leading to the dissociation of heat shock proteins (HSPs), dimerization of the AR, and its translocation into the nucleus.[18] Inside the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-activators and initiating the transcription of genes that promote cell growth and survival.[20]

AR antagonists, a common class of prostate cancer drugs, work by competitively binding to the AR and preventing its activation by androgens.[22][23][24][25][26] PROTACs like ARV-110, however, employ a different and highly effective mechanism.[7][17] The "warhead" portion of the PROTAC binds to the AR, while the E3 ligase ligand recruits an E3 ubiquitin ligase, such as Cereblon.[7][9] This proximity induces the polyubiquitination of the AR, marking it for degradation by the proteasome.[7] This degradation of the entire receptor protein, rather than just its inhibition, offers a more profound and sustained suppression of the signaling pathway.

Conclusion

This compound is a valuable and versatile reagent in the medicinal chemist's toolbox. Its utility in enhancing the stability of peptidomimetics and as a strategic component in the design of sophisticated molecules like PROTACs underscores its importance in the development of next-generation therapeutics. The ability to modulate crucial drug properties such as stability, conformation, and pharmacokinetics through the incorporation of such tailored building blocks is a testament to the power of rational drug design. As the field of targeted protein degradation and peptidomimetic research continues to evolve, the strategic application of reagents like this compound will undoubtedly play a significant role in the creation of innovative and effective medicines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Methyl-beta-alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Methyl-beta-alanine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important compound. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a user-friendly question-and-answer format to ensure the integrity and success of your experiments.

Introduction

N-Methyl-beta-alanine hydrochloride is a valuable building block in pharmaceutical and chemical synthesis. While several synthetic routes are available, each presents a unique set of challenges, primarily concerning the control of side reactions that can impact yield, purity, and overall process efficiency. This guide will focus on the most common issues, their underlying causes, and practical solutions to overcome them.

Part 1: Frequently Asked Questions & Troubleshooting Guides

FAQ 1: Over-methylation and Formation of Quaternary Ammonium Salts

Question: I am observing a significant amount of a highly polar, water-soluble impurity in my crude product after methylating beta-alanine. Could this be an over-methylation product?

Answer: Yes, it is highly probable that you are forming the quaternary ammonium salt, N,N,N-trimethyl-beta-alaninium chloride, through over-methylation. This is a common side reaction, especially when using reactive methylating agents like methyl iodide or dimethyl sulfate.[1] The secondary amine product is nucleophilic and can react further with the methylating agent to form the tertiary amine and subsequently the quaternary ammonium salt.

Troubleshooting Guide:

  • Causality: The nitrogen atom in the newly formed N-Methyl-beta-alanine is still nucleophilic and can compete with the starting beta-alanine for the methylating agent. This is particularly problematic if there is a localized high concentration of the methylating agent or if the reaction is allowed to proceed for too long.

  • Preventative Measures & Protocol Adjustments:

    • Stoichiometry Control: Carefully control the stoichiometry of the methylating agent. Use a slight excess of beta-alanine relative to the methylating agent to ensure the latter is the limiting reagent.

    • Slow Addition: Add the methylating agent dropwise to the reaction mixture at a controlled temperature (e.g., 0-5 °C) to avoid localized high concentrations.

    • Choice of Methylating Agent: Consider using a less reactive methylating agent. For a more controlled methylation, the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde, is an excellent alternative that avoids the formation of quaternary ammonium salts.[1]

    • Reaction Monitoring: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to stop the reaction once the desired product is formed and before significant over-methylation occurs.

  • Purification Strategy:

    • If the quaternary salt has already formed, its high polarity and water solubility can be exploited for separation. Recrystallization from a mixed solvent system (e.g., methanol/diethyl ether) can be effective, as the desired product is generally less soluble than the quaternary salt.[2]

    • Acid-base extraction can also be employed. The desired product can be extracted into an organic solvent after basification, while the quaternary salt remains in the aqueous layer.[2]

FAQ 2: Polymerization of Beta-Alanine Derivatives

Question: My reaction mixture has become viscous and difficult to stir, and I am getting a low yield of the desired monomeric product. What could be causing this?

Answer: You are likely encountering polymerization of your beta-alanine starting material or product. Beta-amino acids and their esters can undergo intermolecular condensation to form polyamides, especially under conditions that favor amide bond formation.[3][4]

Troubleshooting Guide:

  • Causality: The presence of both an amine and a carboxylic acid (or ester) group in the same molecule makes beta-alanine susceptible to self-condensation, particularly at elevated temperatures or in the presence of catalysts that can activate the carboxyl group.

  • Preventative Measures & Protocol Adjustments:

    • Temperature Control: Maintain the lowest effective temperature for the reaction. High temperatures can promote polymerization.

    • Protection Strategy: If direct methylation of beta-alanine is problematic, consider protecting the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before N-methylation. The ester is less prone to polymerization under typical methylation conditions. The hydrochloride salt can then be formed after deprotection.

    • Solvent Choice: Use a solvent that effectively solvates the reactants and products, which can help to minimize intermolecular interactions that lead to polymerization.

  • Workflow Visualization:

    Polymerization_Prevention cluster_problem Problematic Pathway cluster_solution Recommended Pathway A β-Alanine B High Temperature/ Catalyst A->B Heat C Poly(β-alanine) B->C Polymerization D β-Alanine E Esterification (e.g., MeOH, H+) D->E F β-Alanine Methyl Ester E->F G N-Methylation F->G H N-Methyl-β-alanine Methyl Ester G->H I Hydrolysis & HCl salt formation H->I J N-Methyl-β-alanine HCl I->J

    Caption: Workflow to prevent polymerization.

FAQ 3: Decarboxylation as a Side Reaction

Question: I am performing the synthesis at a high temperature and notice some gas evolution. My final product yield is lower than expected. Could decarboxylation be an issue?

Answer: Yes, decarboxylation of amino acids can occur at elevated temperatures, leading to the formation of amines and carbon dioxide.[5][6] While beta-alanine is more stable to decarboxylation than alpha-amino acids, it can still be a concern under harsh reaction conditions.

Troubleshooting Guide:

  • Causality: The carboxylic acid group can be eliminated as CO2, particularly when heated strongly, in the presence of certain catalysts, or at extreme pH values.

  • Preventative Measures & Protocol Adjustments:

    • Optimize Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • pH Control: Avoid strongly acidic or basic conditions at high temperatures if possible, as these can promote decarboxylation.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to minimize degradative side reactions.

  • Reaction Monitoring:

    • The evolution of gas (CO2) can be an indicator of decarboxylation.

    • Analyze your crude product for the presence of ethylmethylamine, the expected decarboxylation product of N-Methyl-beta-alanine.

Side ReactionKey IndicatorPreventative Action
Over-methylation Highly polar, water-soluble impurityControl stoichiometry, slow addition of methylating agent, use Eschweiler-Clarke reaction.
Polymerization Increased viscosity, low monomer yieldLower reaction temperature, protect carboxylic acid group.
Decarboxylation Gas evolution, formation of ethylmethylamineLower reaction temperature, control pH.
Table 1: Summary of Common Side Reactions and Preventative Actions.

Part 2: Experimental Protocols

Protocol 1: Monitoring N-Methylation of Beta-Alanine by ¹H NMR

This protocol allows for the quantification of starting material, product, and the over-methylated side product.

Materials:

  • Aliquots from the reaction mixture

  • Deuterated solvent (e.g., D₂O or CD₃OD)

  • NMR tubes

  • Internal standard (optional, e.g., maleic acid)

Procedure:

  • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture at different time points.

  • Quench the reaction in the aliquot if necessary (e.g., by adding a small amount of acid).

  • Evaporate the solvent from the aliquot under reduced pressure.

  • Dissolve the residue in a known volume of deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Analysis:

    • Beta-alanine: Look for the characteristic triplets of the two methylene groups.

    • N-Methyl-beta-alanine: Identify the singlet corresponding to the N-methyl group and the shifted methylene group signals.

    • N,N,N-trimethyl-beta-alaninium: Observe the singlet for the nine equivalent protons of the three N-methyl groups, which will be further downfield.

  • Integrate the relevant peaks to determine the relative ratios of the components.

Protocol 2: Purification of N-Methyl-beta-alanine Hydrochloride by Recrystallization

This protocol is effective for removing less soluble impurities and can be adapted to remove more soluble ones like the quaternary ammonium salt.

Materials:

  • Crude N-Methyl-beta-alanine hydrochloride

  • Methanol

  • Diethyl ether

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of hot methanol to dissolve the solid completely.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution heated for a few minutes before being filtered hot to remove the charcoal.[2]

  • Slowly add diethyl ether to the hot solution until it becomes slightly turbid.

  • Allow the flask to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether.

  • Dry the purified crystals under vacuum.

Part 3: Mechanistic Insights & Visualizations

Over-methylation Pathway

The following diagram illustrates the stepwise methylation of beta-alanine, leading to the desired product and the over-methylated quaternary ammonium salt.

Overmethylation_Pathway cluster_reagents A β-Alanine (Primary Amine) MeI1 + CH₃I A->MeI1 B N-Methyl-β-alanine (Secondary Amine) (Desired Product) MeI2 + CH₃I B->MeI2 C N,N-Dimethyl-β-alanine (Tertiary Amine) MeI3 + CH₃I C->MeI3 D N,N,N-Trimethyl-β-alaninium (Quaternary Salt) (Side Product) MeI1->B MeI2->C MeI3->D

References

Technical Support Center: 3-(Methylamino)propanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 3-(Methylamino)propanoic acid hydrochloride (also known as N-Methyl-beta-alanine hydrochloride). This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. As a secondary beta-amino acid, its stability and degradation profile are critical considerations for ensuring experimental reproducibility and the integrity of results. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its handling, storage, and use.

Our approach is grounded in established principles of chemical stability and informed by best practices in pharmaceutical forced degradation studies.[1] By understanding the potential degradation pathways, you can proactively mitigate issues and ensure the reliability of your data.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term storage, the solid compound should be kept in a tightly sealed container at room temperature, protected from light.[1] While some suppliers may recommend refrigerated storage (2-8°C), room temperature is generally acceptable for the hydrochloride salt form, which is typically more stable than the free base. The key is to prevent moisture ingress, as the compound can be hygroscopic.

Q2: How stable is this compound in aqueous solutions?

A2: Aqueous solutions of this compound are less stable than the solid form. The stability is pH-dependent. Acidic conditions generally favor stability, while basic conditions can promote degradation. It is recommended to prepare aqueous solutions fresh for each experiment. If short-term storage is necessary, use a buffered solution at a slightly acidic pH (e.g., pH 4-6) and store at 2-8°C for no longer than 24-48 hours.

Q3: What are the primary known and theoretical degradation pathways for this compound?

A3: Based on its chemical structure, the primary potential degradation pathways include:

  • Oxidative Degradation: The secondary amine is susceptible to oxidation, which could lead to the formation of N-oxides or other oxidative products. This can be initiated by exposure to air (auto-oxidation), trace metal ions, or oxidizing agents.

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) is a potential degradation pathway for amino acids. In a study on the thermal decomposition of propionic acid, the formation of methylketen, water, carbon dioxide, ethane, and ethylene was observed at temperatures between 496 and 580°C.[2]

  • Photodegradation: Although specific data for this compound is limited, many organic molecules are susceptible to degradation upon exposure to UV or high-intensity visible light.

Q4: Are there any known incompatibilities I should be aware of?

A4: Yes, avoid strong oxidizing agents, as they can lead to the degradation of the secondary amine. Also, be cautious with strong bases, which can deprotonate the carboxylic acid and potentially catalyze other reactions. When used in complex formulations, it is crucial to assess its compatibility with other excipients.

Q5: How can I assess the purity of my this compound sample?

A5: The purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is a common and effective method. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and identify impurities.[3][4]

II. Troubleshooting Guide

This section provides a problem-solution format for specific issues you might encounter during your experiments.

Observed Issue Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Inconsistent biological activity or assay results. Degradation of the compound in stock solutions or during the experiment.1. Prepare Fresh Solutions: Always prepare aqueous solutions of this compound immediately before use. If using a stock solution, ensure it has been stored properly (refrigerated, protected from light) and for a limited time.2. pH Control: Buffer your experimental system to a slightly acidic or neutral pH, as basic conditions can accelerate degradation.3. Purity Check: Verify the purity of your solid material using a suitable analytical method like HPLC (see Protocol 1). Degradation products may act as inhibitors or interfere with your assay.
Appearance of unexpected peaks in chromatograms (HPLC, LC-MS). 1. Process-related impurities: These may be present from the synthesis of the compound.2. Degradation products: Formed during storage or sample preparation.1. Characterize Unknown Peaks: Use a high-resolution mass spectrometer (LC-MS/MS) to obtain the mass and fragmentation pattern of the unknown peaks. This can help in their identification.2. Perform a Forced Degradation Study: Subject your compound to stress conditions (acid, base, oxidation, heat, light) as described in Protocol 2. This will help to intentionally generate degradation products and confirm if the unexpected peaks in your experimental samples correspond to these degradants.[1]
Change in the physical appearance of the solid material (e.g., discoloration, clumping). Moisture absorption and potential degradation.1. Proper Storage: Ensure the compound is stored in a desiccator or a tightly sealed container to protect it from humidity.2. Purity Re-assessment: If the appearance has changed, it is crucial to re-analyze the purity of the material before use. Discoloration can be an indicator of oxidative degradation.
Poor solubility of the compound in a specific solvent. Incorrect pH or solvent choice.1. pH Adjustment: this compound is a salt and is generally soluble in water. If you observe solubility issues, ensure the pH of your aqueous solution is not highly acidic or basic, which could affect its ionization state.2. Solvent Screening: For non-aqueous applications, test solubility in a range of polar organic solvents.

III. Experimental Protocols

These protocols provide a starting point for developing your own specific methods for analyzing the stability of this compound.

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound and separating it from potential degradation products.

1. Materials:

  • This compound reference standard
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Formic acid (or Trifluoroacetic acid)
  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Chromatographic Conditions:

ParameterRecommended Setting
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm or Mass Spectrometry
Injection Volume 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound in Mobile Phase A at a concentration of 1 mg/mL.
  • Dilute further with Mobile Phase A to a working concentration of approximately 0.1 mg/mL.

4. Analysis:

  • Inject the prepared sample into the HPLC system.
  • The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.

Protocol 2: Forced Degradation Study

This study is designed to intentionally degrade the compound to identify potential degradation products and pathways.[1]

1. Stock Solution Preparation:

  • Prepare a 1 mg/mL solution of this compound in water.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M HCl.

    • Incubate at 60°C for 24 hours.

    • Before analysis, neutralize with an appropriate amount of 0.2 M NaOH.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M NaOH.

    • Incubate at 60°C for 8 hours.

    • Before analysis, neutralize with an appropriate amount of 0.2 M HCl.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 6% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place the solid powder in an oven at 80°C for 48 hours.

    • Also, heat the stock solution at 60°C for 48 hours.

  • Photolytic Degradation:

    • Expose the stock solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method (Protocol 1) coupled with a mass spectrometer to identify the mass of the degradation products.

IV. Visualizations

Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound under forced degradation conditions.

DegradationPathways cluster_stress Stress Conditions cluster_products Potential Degradation Products main 3-(Methylamino)propanoic acid (C₄H₉NO₂) acid Acidic Hydrolysis (e.g., HCl, heat) base Basic Hydrolysis (e.g., NaOH, heat) oxidation Oxidation (e.g., H₂O₂) main->oxidation heat Thermal Stress (High Temp.) main->heat light Photolytic Stress (UV/Vis Light) deamination 3-Hydroxypropanoic acid (Deamination Product) acid->deamination base->deamination noxide 3-(Methylamino)propanoic acid N-oxide (Oxidation Product) oxidation->noxide decarbox 2-(Methylamino)ethane (Decarboxylation Product) heat->decarbox

Caption: Predicted degradation pathways of 3-(Methylamino)propanoic acid.

Experimental Workflow for Stability Testing

The diagram below outlines the logical flow for investigating a stability issue with this compound.

StabilityWorkflow start Stability Issue Encountered (e.g., inconsistent results) check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage check_purity Assess Purity of Starting Material (Protocol 1: HPLC) check_storage->check_purity decision_purity Is Purity > 98%? check_purity->decision_purity new_lot Obtain a New, High-Purity Lot decision_purity->new_lot No investigate_solution Investigate Solution Stability decision_purity->investigate_solution Yes end Issue Resolved new_lot->end forced_degradation Perform Forced Degradation Study (Protocol 2) investigate_solution->forced_degradation identify_products Identify Degradation Products (LC-MS/MS) forced_degradation->identify_products modify_protocol Modify Experimental Protocol (e.g., fresh solutions, pH control) identify_products->modify_protocol modify_protocol->end

Caption: Troubleshooting workflow for stability issues.

V. References

  • BenchChem. (2025). Storage and handling guidelines for β-Alanine methyl ester hydrochloride to prevent degradation. BenchChem Technical Support.

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology, Inc. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). N-Methyl-L-alanine Stability Technical Support Center. BenchChem Technical Support.

  • Rane, K., & Patil, A. (2014). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Chromatographic Science, 53(6), 913-920.

  • ChemicalBook. (n.d.). 3-(METHYLAMINO)PROPIONIC ACID(2679-14-3) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • MedChemExpress. (2025). 3-(Methylamino)propanoic acid Safety Data Sheet.

  • Chemsrc. (2025). 3-(Methylamino)propanoic Acid. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 3-(methylamino)propionic acid. Retrieved from --INVALID-LINK--

  • Blake, P. G., & Hole, K. J. (1966). The thermal decomposition of propionic acid. Journal of the Chemical Society B: Physical Organic, 577-579.

References

Overcoming solubility issues with 3-(Methylamino)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Solubility Challenges of 3-(Methylamino)propanoic acid hydrochloride

Welcome to the technical support guide for this compound (N-Methyl-β-alanine hydrochloride). This molecule is a valuable building block in various research and development applications. However, like many amine hydrochlorides and amino acid derivatives, achieving consistent and effective solubilization can present a significant experimental hurdle. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for overcoming these challenges. Drawing from established physicochemical principles and field-proven laboratory techniques, we will explore the causality behind solubility issues and provide robust, step-by-step protocols to ensure your experimental success.

Section 1: Compound Profile & Baseline Solubility

Before troubleshooting, it's crucial to understand the fundamental properties of the compound. As an N-methylated beta-amino acid, its solubility is intrinsically linked to its zwitterionic potential and the presence of the hydrochloride salt.[1][2]

PropertyValueSource
Chemical Name This compound[3]
Synonyms N-Methyl-beta-alanine hydrochloride[3]
Molecular Formula C₄H₁₀ClNO₂[3]
Molecular Weight 139.58 g/mol [3]
Physical State Crystalline solid / White to off-white powder[2]
Melting Point Decomposes in the range of 200-300°C (typical for amino acids)[2]
Primary Hazards Causes serious eye irritation. May cause skin irritation.[3]
Storage Store in a cool, dry place under an inert atmosphere. The compound can be hygroscopic.
Qualitative Solubility Overview

Direct quantitative solubility data for this compound is not extensively published. However, based on its structure and data from similar compounds like 3-(Dimethylamino)propanoic acid hydrochloride, we can establish a baseline expectation.

SolventExpected SolubilityRationale & Causality
Water Soluble, but pH-dependentAs an amino acid hydrochloride, it possesses both a protonated amine and a carboxylic acid group. Its solubility in water is generally good but is highly influenced by the pH of the solution, which dictates the ionization state of these functional groups.[2][4]
Methanol Slightly SolubleMethanol's polarity can interact with the ionic nature of the hydrochloride salt, but less effectively than water.
Ethanol Sparingly Soluble to InsolubleThe decreasing polarity compared to methanol reduces its ability to solvate the ionic lattice of the compound.
DMSO Slightly SolubleA polar aprotic solvent that can solvate the cation, but solubility may be limited.
Non-polar Solvents (e.g., Hexane, Toluene) InsolubleThe large difference in polarity prevents the non-polar solvent from overcoming the strong ionic attractions within the compound's crystalline lattice.[2]

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with this compound.

Q1: I'm trying to dissolve the compound in neutral water (pH ~7) and it's not fully dissolving. Why?

Answer: This is a common and expected observation. This compound is the salt of a weak base (the methylamino group) and a strong acid (HCl). In solution, it exists in equilibrium. Around neutral pH, the compound is near its isoelectric point, where it exists as a zwitterion (containing both a positive and negative charge). In this state, intermolecular ionic attractions can be strong, leading to minimum solubility.[1][4] The hydrochloride form ensures the amine is protonated (R-NH₂⁺-CH₃), which aids initial dissolution, but the overall net charge of the molecule in the solution dictates its final solubility.

Q2: How does pH adjustment affect the solubility of this compound?

Answer: pH is the most critical factor for controlling the solubility of amino acids and their salts.[5]

  • Acidic pH (pH < 4): Lowering the pH ensures the methylamino group remains fully protonated (cationic form) and the carboxylic acid group is also protonated (neutral). This positive net charge enhances interaction with polar solvents like water, generally leading to higher solubility.

  • Basic pH (pH > 10): Raising the pH deprotonates the carboxylic acid group to a carboxylate (anionic, -COO⁻) and the amine group becomes neutral (R-NH-CH₃). The resulting net negative charge can also increase solubility.

There is a "solubility minimum" at the isoelectric point (pI), the pH at which the molecule has a net-zero charge.[4] For effective dissolution, you must work at a pH sufficiently removed from the pI.

Q3: My protocol requires a near-neutral pH. How can I dissolve the compound and then adjust the pH without it precipitating?

Answer: This is a classic solubility challenge. The best strategy is to dissolve the compound at a favorable pH and then carefully adjust it back to your target pH, often at a more dilute concentration.

  • Initial Dissolution: Dissolve the this compound in a minimal amount of acidic water (e.g., pH 2-3, adjusted with HCl).

  • Dilution: Dilute this acidic stock solution with your final buffer or media. The higher volume will keep the compound concentration below its solubility limit at the final neutral pH.

  • Final pH Adjustment: If needed, make the final, fine-tuned pH adjustment to the diluted solution using dilute NaOH or KOH. Perform this step slowly while stirring vigorously to avoid localized high-pH zones that can cause precipitation.

Q4: Can I heat the solution to force the compound to dissolve?

Answer: Gentle heating (e.g., 30-40°C) can be an effective method to increase the rate of dissolution and, in many cases, the equilibrium solubility.[6] This is because the dissolution process for many salts is endothermic. However, use this method with caution:

  • Chemical Stability: First, confirm that this compound is stable to heat in your specific solvent system. Prolonged heating can potentially cause degradation.

  • Supersaturation Risk: Be aware that you might be creating a supersaturated solution. If the solution is cooled back to room temperature, the compound may precipitate out. This is a particular risk if you are preparing a stock solution for storage. If the protocol is for immediate use at an elevated temperature, this is less of a concern.

Q5: The compound dissolved in my buffer but precipitated after 24 hours in storage at 4°C. What happened?

Answer: This is likely due to two factors: temperature effect on solubility and potential pH shift.

  • Temperature: Solubility of most solids decreases at lower temperatures.[6] Your solution was likely stable at room temperature but became supersaturated upon cooling, leading to crystallization over time.

  • Buffer pH Shift: The pKa of many buffer components is temperature-dependent. A buffer prepared to pH 7.4 at 25°C may have a different pH at 4°C. This shift could have moved the pH closer to the compound's isoelectric point, reducing its solubility.

Solution: Either prepare the solution fresh before each experiment or test the long-term stability at your desired storage temperature and concentration before preparing a large batch. If storage is necessary, consider storing it as a frozen aliquot, though you must confirm solubility upon thawing.

Section 3: Systematic Troubleshooting Workflow

When facing solubility issues, a systematic approach can save time and resources. The following workflow provides a logical progression of steps to take.

G start Start: Compound fails to dissolve in desired solvent/buffer check_purity Step 1: Verify Purity & Identity Is the compound what you think it is? start->check_purity ph_adjust Step 2: pH Adjustment Is the compound ionizable? check_purity->ph_adjust Purity OK acidic Try dissolving in acidic buffer (e.g., pH 2-4) ph_adjust->acidic Yes heat_sonic Step 3: Apply Energy (Use with caution) ph_adjust->heat_sonic No / Not an option acidic->heat_sonic Still insoluble success Success: Compound Dissolved Verify stability under final conditions acidic->success Soluble basic Try dissolving in basic buffer (e.g., pH 9-10) heating Gentle warming (30-40°C) with stirring heat_sonic->heating sonication Bath sonication to break up particle agglomerates heat_sonic->sonication cosolvent Step 4: Use a Co-solvent (If compatible with experiment) heating->cosolvent Still insoluble heating->success Soluble sonication->cosolvent Still insoluble sonication->success Soluble dmso Prepare concentrated stock in DMSO, then dilute into aqueous buffer cosolvent->dmso dmso->success Soluble fail Failure: Consult Specialist Consider alternative formulation (e.g., solid dispersion, salt screening) dmso->fail Still insoluble/ Precipitates

References

Technical Support Center: Optimizing Reaction Conditions for 3-(Methylamino)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Methylamino)propanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis and purification. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 3-(Methylamino)propanoic acid and its hydrochloride salt?

A1: 3-(Methylamino)propanoic acid and its hydrochloride salt are stable under recommended storage conditions.[1] For long-term stability, it is advisable to store the compound at -20°C.[1] If shipping or short-term storage (less than two weeks) is required, room temperature is acceptable.[1] The compound should be stored in a tightly sealed vessel, protected from moisture and light.

Q2: What are the primary safety hazards associated with this compound?

A2: According to the Globally Harmonized System (GHS) classifications, this chemical may cause skin irritation and serious eye irritation.[2][3] It is crucial to handle the compound in a well-ventilated area or a chemical fume hood. Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. In case of contact, immediately flush the affected area with copious amounts of water.

Q3: In which solvents is this compound soluble?

A3: As a hydrochloride salt of a small amino acid, this compound is expected to be highly soluble in water. Its solubility is lower in alcohols like methanol and ethanol, and it is generally sparingly soluble or insoluble in nonpolar organic solvents such as ethers, hexanes, or dichloromethane. For related compounds, solubility has been noted in DMSO and methanol (slightly).[4] Purification often leverages these solubility differences, for instance, by precipitating the salt from an alcohol solution by adding a less polar solvent.

Synthesis Pathway and Optimization

A common and efficient method for synthesizing β-amino acids like 3-(Methylamino)propanoic acid is the Michael addition of an amine to an α,β-unsaturated carbonyl compound. In this case, methylamine is added to acrylic acid or an acrylate ester.

Diagram: Proposed Synthetic Pathway

cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_intermediate Intermediate Product cluster_final Final Product Formation Methylamine Methylamine (CH₃NH₂) Reaction Michael Addition Methylamine->Reaction AcrylicAcid Acrylic Acid (CH₂=CHCOOH) AcrylicAcid->Reaction FreeBase 3-(Methylamino)propanoic acid (Free Base) Reaction->FreeBase Nucleophilic attack HCl_add HCl Addition (Salt Formation) FreeBase->HCl_add FinalProduct This compound HCl_add->FinalProduct Protonation

Caption: Proposed synthesis of 3-(Methylamino)propanoic acid HCl via Michael addition.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and workup.

Q4: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A4: Low yield is a common problem that can stem from several factors. Let's break them down.

  • Cause 1: Incomplete Reaction

    • Scientific Rationale: The Michael addition is a nucleophilic reaction. Its rate is dependent on temperature, concentration, and the nucleophilicity of the amine. While methylamine is a good nucleophile, suboptimal conditions can lead to an incomplete reaction.

    • Troubleshooting Protocol:

      • Monitor Progress: Track the disappearance of starting materials using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

      • Temperature Control: The reaction is typically exothermic. Running the reaction at room temperature or with gentle heating (40-50°C) can increase the rate. However, excessive heat can promote side reactions. Start at a lower temperature (e.g., 0°C) during the initial addition of methylamine to control the exotherm, then allow the mixture to warm to room temperature.

      • Stoichiometry: Ensure the molar ratio of reactants is appropriate. Using a slight excess of the more volatile reactant, methylamine (e.g., 1.1 to 1.2 equivalents), can help drive the reaction to completion.

      • Reaction Time: Allow the reaction to run for a sufficient duration. Typical reaction times can range from a few hours to overnight. Monitor until no further consumption of the limiting reagent is observed.

  • Cause 2: Polymerization of Acrylic Acid

    • Scientific Rationale: Acrylic acid and its esters are prone to polymerization, especially in the presence of bases (like methylamine) or heat. This is a significant competing side reaction that consumes starting material.

    • Troubleshooting Protocol:

      • Slow Addition: Add the methylamine solution dropwise to the acrylic acid solution at a reduced temperature (0-5°C) to dissipate heat and minimize localized high concentrations of the base.

      • Consider an Inhibitor: While not always necessary for lab-scale synthesis, commercial acrylic acid often contains a polymerization inhibitor. If you are using purified acrylic acid, adding a small amount of an inhibitor like hydroquinone might be beneficial.

  • Cause 3: Product Loss During Workup

    • Scientific Rationale: The product is a small, polar amino acid hydrochloride, making it highly soluble in water and to some extent in lower alcohols. It is often difficult to extract efficiently from aqueous solutions with common organic solvents.

    • Troubleshooting Protocol:

      • Avoid Aqueous Extraction: Do not attempt to extract the final hydrochloride salt from water into an organic solvent. Instead, the best approach is to isolate the product via crystallization or precipitation.

      • Solvent Evaporation: After the reaction, if performed in a volatile solvent like methanol, concentrate the mixture under reduced pressure.

      • Crystallization: The hydrochloride salt can often be crystallized from a mixed solvent system. A common technique is to dissolve the crude product in a minimal amount of a polar solvent (like hot ethanol or methanol) and then induce precipitation by slowly adding a less polar solvent (like diethyl ether or ethyl acetate) until turbidity is observed, followed by cooling.

Table 1: Recommended Reaction Parameter Adjustments
ParameterStandard ConditionOptimization StrategyRationale
Temperature Room TemperatureStart at 0-5°C during addition, then warm to 25-40°C.Controls initial exotherm to prevent polymerization, then provides energy to complete the reaction.
Molar Ratio 1:1 (Amine:Acid)Use 1.1-1.2 eq. of Methylamine.Compensates for the volatility of methylamine and drives the reaction forward.
Solvent Methanol or WaterMethanol is often preferred for easier removal post-reaction.Facilitates reaction and subsequent workup.
Addition Rate Rapid additionSlow, dropwise addition of amine over 30-60 minutes.Minimizes localized heat and high base concentration, reducing side reactions.

Q5: My final product is impure. How can I identify the contaminants and purify the compound?

A5: Product impurity is often due to unreacted starting materials or the formation of side products.

  • Cause 1: Unreacted Starting Materials

    • Scientific Rationale: Due to the high polarity of both the starting materials and the product, they can be difficult to separate.

    • Troubleshooting Protocol:

      • Identification: Use analytical techniques to confirm the presence of starting materials. Nuclear Magnetic Resonance (NMR) spectroscopy is excellent for this. The vinyl protons of acrylic acid (~5.8-6.4 ppm) are a clear indicator. LC-MS can also be used for detection.[5]

      • Purification: Recrystallization is the most effective method. The solubility of the starting materials and the product will differ in specific solvent systems. Experiment with alcohol/ether or alcohol/acetone mixtures. For very difficult separations, ion-exchange chromatography can be employed, where the amphoteric nature of the amino acid is used to selectively bind it to a resin.

  • Cause 2: Bis-addition Side Product

    • Scientific Rationale: The product, 3-(methylamino)propanoic acid, is a secondary amine and can, in principle, react with another molecule of acrylic acid to form a tertiary amine, 3,3'-(methylazanediyl)dipropanoic acid.

    • Troubleshooting Protocol:

      • Identification: This side product will have a different mass, detectable by MS, and a distinct NMR spectrum.

      • Prevention: This is best controlled by adjusting stoichiometry. Using a slight excess of acrylic acid will favor the desired mono-addition product if the amine is the limiting reagent. Conversely, a slight excess of methylamine will ensure all the acrylic acid is consumed, preventing further reaction with the product. Careful control of stoichiometry is key.

      • Purification: The bis-adduct is larger and has different physical properties. It can typically be separated from the desired product by careful recrystallization.

Diagram: Troubleshooting Workflow for Low Yield

Start Low Product Yield Observed Check_Reaction Is the reaction going to completion? Start->Check_Reaction Check_Workup Is product lost during workup? Check_Reaction->Check_Workup Yes Action_Optimize Optimize Reaction: - Increase temperature/time - Adjust stoichiometry Check_Reaction->Action_Optimize No Check_Side_Reactions Are side reactions occurring? Check_Workup->Check_Side_Reactions No Action_Workup Modify Workup: - Avoid aqueous extraction - Use crystallization Check_Workup->Action_Workup Yes Action_Side_Reactions Minimize Side Reactions: - Control temperature - Slow reagent addition Check_Side_Reactions->Action_Side_Reactions Yes End Yield Improved Check_Side_Reactions->End No Action_Optimize->End Action_Workup->End Action_Side_Reactions->End

Caption: A logical workflow for diagnosing and solving low yield issues.

Analytical Characterization

Q6: What are the best analytical methods to confirm the identity and purity of my final product?

A6: A combination of methods is recommended for full characterization.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The ¹H NMR should show characteristic peaks for the N-methyl group, and two methylene groups (as triplets, assuming free rotation), along with the absence of vinyl peaks from acrylic acid.

  • Mass Spectrometry (MS): Provides the molecular weight of the free base (103.12 g/mol ), confirming the elemental composition.[6]

  • FT-IR Spectroscopy: Will show characteristic stretches for the carboxylic acid (broad O-H and C=O) and the secondary amine hydrochloride salt (N-H stretches).

  • Liquid Chromatography (LC-MS or HPLC): Essential for purity assessment. Due to the lack of a strong UV chromophore, a derivatization step might be necessary for high-sensitivity UV detection, or alternative detectors like an Evaporative Light Scattering Detector (ELSD) or mass spectrometer can be used.[7]

References

Technical Support Center: Purification of Crude 3-(Methylamino)propanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(Methylamino)propanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this valuable compound. Our focus is on providing practical, evidence-based solutions to help you achieve the desired purity for your downstream applications.

I. Understanding the Challenges

This compound is a polar, water-soluble amino acid derivative. Its hydrochloride salt form adds to its polarity, which can present unique challenges during purification. Common issues stem from its high polarity, potential for zwitterion formation, and the presence of structurally similar impurities. This guide will walk you through effective strategies to address these challenges.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of crude this compound.

Issue 1: Low Purity or Poor Yield After Recrystallization

Q: I performed a recrystallization of my crude this compound, but the purity did not improve significantly, or I experienced a substantial loss of material. What went wrong?

A: This is a common problem when dealing with highly polar compounds. The choice of solvent system is critical and often non-intuitive. Here’s a systematic approach to troubleshoot this issue:

Underlying Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound when hot but not when cold, while impurities should remain soluble at all temperatures or be insoluble. Given the high polarity of your compound, single-solvent systems might be ineffective.

    • Solution: Experiment with mixed-solvent systems. A good starting point is a combination of a polar solvent in which the compound is soluble (like methanol or ethanol) and a less polar anti-solvent (such as isopropanol, ethyl acetate, or dichloromethane). The goal is to find a ratio that allows for controlled precipitation of the desired product upon cooling.

  • Precipitation vs. Crystallization: If the solution cools too quickly, the compound may "crash out" as an amorphous solid, trapping impurities.

    • Solution: Ensure a slow cooling process. After dissolving the crude material in a minimal amount of the hot solvent system, allow the flask to cool slowly to room temperature, and then transfer it to a cold bath (0-4 °C) for several hours to promote the formation of well-defined crystals.

  • Co-precipitation of Impurities: If impurities have similar solubility profiles, they may co-precipitate with your product.

    • Solution: A multi-step purification may be necessary. Consider a preliminary purification step, such as a charcoal treatment to remove colored impurities or a pH adjustment to precipitate certain byproducts before proceeding with recrystallization.

Step-by-Step Protocol for Optimized Recrystallization:

  • Solvent Screening: In parallel on a small scale, test the solubility of your crude material in various solvent systems. Good candidates to screen are Methanol/Isopropanol, Ethanol/Ethyl Acetate, and Water/Acetone.

  • Dissolution: In a flask, add a minimal amount of the hot primary solvent (e.g., methanol) to your crude material until it fully dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the anti-solvent (e.g., isopropanol) dropwise until the solution becomes slightly turbid. Add a few drops of the primary solvent to redissolve the precipitate.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. You should observe the formation of crystals.

  • Cold Crystallization: Place the flask in an ice bath or refrigerator for at least 2 hours to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Issue 2: Streaking and Poor Separation in Normal-Phase Column Chromatography

Q: My compound streaks badly on silica gel TLC plates and I am unable to get good separation during column chromatography. How can I improve this?

A: Streaking is a classic sign of strong interaction between a polar, basic compound and the acidic silica gel stationary phase. The amine group in your compound is likely protonated by the acidic silanol groups on the silica surface, leading to strong adsorption and poor elution.

Underlying Causes & Solutions:

  • Strong Analyte-Stationary Phase Interaction: The basic nitrogen in 3-(methylamino)propanoic acid interacts strongly with the acidic silica gel.

    • Solution 1: Deactivate the Silica Gel: Add a small amount of a basic modifier to your eluent system. A common practice is to add 1-2% triethylamine or ammonium hydroxide to a solvent system like Dichloromethane/Methanol.[1][2] This deactivates the acidic sites on the silica, leading to more symmetrical peaks.

    • Solution 2: Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded-phase silica like amino-propylated silica.[2]

  • High Polarity of the Compound: The compound may not be sufficiently mobile even in highly polar solvent systems.

    • Solution: Employ a highly polar mobile phase. A gradient elution from Dichloromethane to a mixture of Dichloromethane/Methanol with a basic modifier is often effective. For very polar compounds, a system containing 10% ammonium hydroxide in methanol, further diluted in dichloromethane, can be used.[3]

Visualizing the Chromatography Workflow:

G cluster_0 Troubleshooting Poor Normal-Phase Chromatography cluster_1 Potential Solutions Crude_Sample Crude 3-(Methylamino)propanoic acid hydrochloride TLC_Analysis TLC Analysis with DCM/MeOH shows streaking Crude_Sample->TLC_Analysis Deactivate_Silica Option 1: Deactivate Silica Gel (Add Et3N or NH4OH to eluent) TLC_Analysis->Deactivate_Silica Column_Chromatography Column Chromatography with Optimized Conditions Deactivate_Silica->Column_Chromatography Improved Separation Change_Stationary_Phase Option 2: Change Stationary Phase (Alumina or Amino-Silica) Change_Stationary_Phase->Column_Chromatography HILIC Option 3: Switch to HILIC HILIC->Column_Chromatography Pure_Product Pure Product Column_Chromatography->Pure_Product Fractions containing pure product

Caption: Decision workflow for troubleshooting normal-phase chromatography.

Issue 3: Compound Elutes in the Void Volume in Reversed-Phase HPLC

Q: I am trying to analyze the purity of my compound using reversed-phase (RP) HPLC with a C18 column, but it elutes at or near the solvent front with no retention. How can I achieve retention?

A: This is expected behavior for a highly polar compound like this compound on a nonpolar stationary phase like C18. The compound has a much higher affinity for the polar mobile phase than the stationary phase.

Underlying Causes & Solutions:

  • High Polarity and Low Hydrophobicity: The compound is too polar to interact with the C18 stationary phase.

    • Solution 1: Use a Highly Aqueous Mobile Phase: Some modern RP columns are stable in 100% aqueous mobile phases.[1] Try running your sample with a mobile phase of 100% water with a pH modifier (e.g., 0.1% formic acid or trifluoroacetic acid).

    • Solution 2: Employ a More Polar Stationary Phase: Consider a reversed-phase column with an embedded polar group (EPG) or a phenyl-hexyl phase, which can offer better retention for polar analytes.[1]

    • Solution 3: Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the separation of polar compounds and is an excellent alternative.[1] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a nonpolar organic solvent, which is the opposite of reversed-phase.

III. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: Impurities can originate from starting materials, byproducts, or degradation. Common impurities may include:

  • Starting Materials: Unreacted β-alanine or formaldehyde/methylamine precursors if the synthesis involves reductive amination.[4]

  • Byproducts: Over-alkylation can lead to 3-(Dimethylamino)propanoic acid. Dimerization or polymerization products are also possible.

  • Inorganic Salts: Salts from reagents or pH adjustments during workup.

Q2: How can I effectively remove inorganic salts from my crude product?

A2: Recrystallization from a solvent system where the inorganic salts are insoluble is often effective. For example, dissolving the crude product in a minimal amount of hot methanol and then filtering can leave behind insoluble salts. Alternatively, if the compound is stable, passing a solution through a short plug of silica gel can also remove some inorganic impurities.

Q3: What analytical techniques are best for assessing the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.

  • High-Performance Liquid Chromatography (HPLC): With a suitable method (e.g., HILIC or ion-pair chromatography), HPLC can detect and quantify organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the main component and identify unknown impurities.

  • Elemental Analysis (CHN): To confirm the elemental composition of the hydrochloride salt.

Q4: What are the recommended storage conditions for this compound?

A4: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[4][5] It is advisable to store it under an inert atmosphere.[6]

IV. Key Physicochemical Data

PropertyValueSource
Molecular FormulaC₄H₁₀ClNO₂[7]
Molecular Weight139.58 g/mol [7]
Melting Point164-166 °C[4]
AppearanceWhite solid
SolubilitySlightly soluble in methanol, almost transparent in water.[6]

V. Conclusion

The purification of crude this compound requires a thoughtful approach that takes into account its polar and basic nature. By systematically troubleshooting issues related to recrystallization and chromatography and by selecting the appropriate analytical techniques for purity assessment, researchers can consistently obtain high-purity material. This guide provides a foundation for developing robust and effective purification protocols.

VI. References

  • LookChem. (n.d.). 3-(Dimethylamino)propanoic acid hydrochloride. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from --INVALID-LINK--

  • Chemsrc. (2025). 3-(Methylamino)propanoic Acid. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Methyl 3-(methylamino)propanoate hydrochloride. Retrieved from --INVALID-LINK--

  • Separation and Refining of Amino acids. (n.d.). Retrieved from --INVALID-LINK--

  • Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from --INVALID-LINK--

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from --INVALID-LINK--

  • MedChemExpress. (2025). 3-(Methylamino)propanoic acid-SDS. Retrieved from --INVALID-LINK--

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 3-(methylamino)propionic acid AldrichCPR. Retrieved from --INVALID-LINK--

References

Stability issues of 3-(Methylamino)propanoic acid hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Managing Solution Stability

Welcome to the Technical Support Center for 3-(Methylamino)propanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Introduction to Stability Concerns

This compound, also known as N-Methyl-beta-alanine hydrochloride, is a compound used in various research applications. While the solid form is generally stable under recommended storage conditions, its stability in solution can be influenced by several factors, including pH, temperature, solvent, and exposure to light and oxygen. Understanding these factors is critical for ensuring the accuracy and reproducibility of experimental results.

This guide provides a framework for assessing and managing the stability of your solutions. Since specific public data on the degradation kinetics of this particular molecule is limited, we will focus on the fundamental principles of amino acid stability and provide you with the tools to evaluate it within your own experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

The solid hydrochloride salt is generally stable. For optimal shelf life, it should be stored in a tightly sealed container in a dry, cool place. Some suppliers recommend storage at -20°C for long-term stability.[1] The compound may be sensitive to moisture and air, so minimizing exposure is crucial.[2]

Q2: I've prepared an aqueous stock solution. How should I store it and for how long?

There is no definitive published data on the long-term stability of this compound in aqueous solution. However, based on general principles for amino acid solutions:

  • Temperature: Storage at low temperatures is recommended to slow down potential degradation reactions. For short-term storage (a few days), 2-8°C is advisable. For longer-term storage, aliquoting the solution into single-use vials and storing at -20°C or -80°C is the best practice to avoid repeated freeze-thaw cycles.[3]

  • pH: The pH of the solution is a critical factor. As a hydrochloride salt, an unbuffered aqueous solution will be acidic. Maintaining a low pH can sometimes enhance the stability of amino acids.[4] However, extreme pH values (both acidic and basic) can promote hydrolysis.[5]

  • Protection from Light: Photodegradation can be a concern for many organic molecules. It is prudent to store solutions in amber vials or otherwise protected from light.[1]

Q3: What are the potential degradation pathways for this compound in solution?

While specific pathways for this molecule are not well-documented, similar compounds can undergo several types of degradation:

  • Hydrolysis: The ester or amide bonds in impurities or derivatives could be susceptible to hydrolysis, especially at extreme pH values.

  • Oxidation: The secondary amine group could be susceptible to oxidation, particularly in the presence of dissolved oxygen, metal ions, or oxidizing agents.[6][7]

  • Photodegradation: Exposure to UV light can induce degradation in molecules with chromophores, or in the presence of photosensitizers. Studies on the related compound β-N-methylamino-L-alanine (BMAA) have shown it degrades under UV light.[8][9]

  • Reaction with other components: In complex media, such as cell culture media, the compound could react with other components, especially aldehydes or reducing sugars.

Q4: My solution has turned slightly yellow. What does this indicate?

Discoloration can be a sign of chemical degradation. This could be due to oxidation or the formation of conjugated systems that absorb visible light. If you observe a color change, it is crucial to verify the purity and concentration of your solution before use.

Q5: How does the choice of solvent affect stability?

The stability of this compound will vary in different solvents.

  • Aqueous Buffers: The pH and composition of the buffer are critical. Phosphate buffers, for example, can sometimes catalyze degradation reactions.

  • Organic Solvents: Protic solvents (like methanol or ethanol) can participate in reactions, while aprotic solvents (like DMSO or acetonitrile) are generally more inert but can contain impurities (like water) that affect stability.

Troubleshooting Guide: Common Stability-Related Issues

This section provides a structured approach to identifying and resolving common problems related to the solution stability of this compound.

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results over time using the same stock solution. The compound is degrading in the stock solution.1. Prepare fresh stock solutions more frequently. 2. Aliquot the stock solution upon preparation and store at -20°C or -80°C to avoid freeze-thaw cycles. 3. Perform a stability study under your specific storage conditions (see Experimental Protocols section).
Loss of biological activity or chemical reactivity. Degradation of the parent compound into inactive or less active forms.1. Confirm the identity and purity of the compound in solution using an analytical technique like HPLC or LC-MS. 2. Conduct a forced degradation study to identify potential degradants and assess their impact.
Appearance of new peaks in chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.1. Implement a stability-indicating analytical method to separate and quantify the parent compound and its degradants. 2. Investigate the conditions leading to the formation of these new peaks (e.g., pH, temperature, light exposure).
Precipitate forms in the solution upon storage. The compound may have limited solubility under the storage conditions, or a degradant may be less soluble.1. Verify the solubility of the compound in your chosen solvent and buffer system. 2. Analyze the precipitate to determine if it is the parent compound or a degradation product.

Experimental Protocols: Assessing Solution Stability

When published stability data is unavailable, you must become the expert for your system. The following protocols provide a framework for conducting your own stability studies.

Protocol 1: Forced Degradation Study

A forced degradation (or stress testing) study is an essential tool to understand the intrinsic stability of a molecule.[10][11] It involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways.[5]

Objective: To identify the conditions that lead to the degradation of this compound and to generate degradation products for the development of a stability-indicating analytical method.

Workflow for Forced Degradation Study:

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (Incubate for a defined period, e.g., 24-72h) cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in desired solvent) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxidation Thermal Thermal Degradation (e.g., 60°C in neutral solution) Prep->Thermal Photo Photodegradation (Expose to UV/Vis light, RT) Prep->Photo Control Control (Stored at 2-8°C, protected from light) Prep->Control Analysis Analyze all samples by HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Control->Analysis

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the solvent relevant to your experiment (e.g., water, PBS, cell culture medium).

  • Aliquot the stock solution into separate, clearly labeled vials for each stress condition.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot to achieve a final concentration of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot. Incubate at room temperature or a slightly elevated temperature.

    • Oxidation: Add a small volume of 30% hydrogen peroxide to an aliquot to achieve a final concentration of ~3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Incubate an aliquot at an elevated temperature (e.g., 60°C).

    • Photostability: Expose an aliquot to a light source that provides both UV and visible light (as per ICH Q1B guidelines), alongside a control sample wrapped in foil.

    • Control: Keep one aliquot under normal storage conditions (e.g., 4°C, protected from light).

  • Time Points: Sample each condition at various time points (e.g., 0, 4, 8, 24, 48 hours).

  • Sample Quenching: Before analysis, it may be necessary to neutralize the acidic and basic samples to prevent further degradation on the analytical column.

  • Analysis: Analyze all samples, including the control, using a suitable analytical method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation and separate it from its degradation products.[12][13][14]

Objective: To develop an HPLC method that can resolve this compound from all potential degradation products generated during the forced degradation study.

Logical Flow for Method Development:

HPLC_Method_Dev Start Start: Analyze Forced Degradation Samples with a Generic Gradient Method Eval1 Evaluate Peak Purity and Resolution Start->Eval1 Opt Optimize Method: - Gradient Slope - Mobile Phase pH - Column Chemistry Eval1->Opt No Validate Validate Method (Specificity, Linearity, Accuracy, Precision) Eval1->Validate Yes Eval2 Adequate Resolution? Opt->Eval2 Eval2->Opt No Eval2->Validate Yes End Final Stability-Indicating Method Validate->End

Caption: Logical flow for developing a stability-indicating HPLC method.

Step-by-Step Procedure:

  • Initial Conditions: Since 3-(Methylamino)propanoic acid is a small, polar molecule, a reversed-phase HPLC method is a good starting point.

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: A broad gradient, e.g., 5% to 95% B over 20 minutes.

    • Detection: UV detection at a low wavelength (e.g., 200-210 nm) as the compound lacks a strong chromophore. A mass spectrometer (MS) is highly recommended for peak identification.

  • Analysis of Stressed Samples: Inject the samples from the forced degradation study. The goal is to see new peaks (degradants) appearing and the main peak (parent compound) decreasing in area.

  • Method Optimization:

    • Peak Purity: Use a Photo Diode Array (PDA) detector to assess the peak purity of the parent compound in the stressed samples. If the peak is not pure, the method is not stability-indicating.

    • Resolution: Adjust the gradient, mobile phase pH, or try a different column (e.g., C8, Phenyl-Hexyl) to improve the separation between the parent peak and the degradant peaks.

  • Method Validation: Once a suitable method is developed, it should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear for its intended purpose.[13]

By following these protocols, you can gain a comprehensive understanding of the stability of this compound in your specific experimental solutions, ensuring the reliability and integrity of your research.

References

Technical Support Center: Managing 3-(Methylamino)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for handling 3-(Methylamino)propanoic acid hydrochloride, with a focus on preventing and troubleshooting issues related to its potential hygroscopicity. As an amino acid hydrochloride, this compound may exhibit a tendency to absorb moisture from the atmosphere, which can impact experimental accuracy, product stability, and overall research outcomes. This document offers practical solutions and the scientific rationale behind them to ensure the integrity of your work.

Disclaimer

While this guide is built upon established scientific principles for handling hygroscopic materials, a specific Safety Data Sheet (SDS) detailing the hygroscopic nature of this compound was not publicly available at the time of writing. The information herein is based on the properties of similar compounds, such as other amino acid hydrochlorides, and general best practices. Crucially, users must always consult the product-specific SDS provided by their supplier for definitive handling and storage instructions.

Troubleshooting Guide: Hygroscopic Issues

This section addresses common problems encountered when working with moisture-sensitive compounds like this compound.

Issue 1: Product Caking and Clumping

Q: My this compound has formed clumps or a solid mass in its container. What happened, and can I still use it?

A: This phenomenon, known as caking or clumping, is a primary indicator of moisture absorption.[1][2] Hygroscopic powders attract and absorb atmospheric water vapor, which can dissolve a small amount of the solid at the particle surface. This creates liquid bridges between particles that, upon slight environmental changes (like a drop in humidity), can solidify and bind the particles together.[3]

  • Causality: The polar nature of the carboxylic acid and amine hydrochloride functional groups in the molecule makes it susceptible to forming hydrogen bonds with water molecules. Exposure to ambient air, especially in environments with high relative humidity (RH), will accelerate this process.[1]

  • Can it be used? The suitability of caked material depends on the extent of moisture absorption and the sensitivity of your experiment. Absorbed water can:

    • Alter the concentration: The measured weight will not be the true weight of the dry compound, leading to inaccuracies in solution preparation.

    • Promote degradation: Moisture can facilitate hydrolysis or other degradation pathways, impacting the purity of the compound.[4]

    • Change physical properties: This can affect dissolution rates and flowability.[5]

  • Solution Protocol:

    • Assess the extent of caking: If the material is only lightly agglomerated, it may be possible to break up the clumps with a clean, dry spatula inside a controlled environment (see below).

    • Drying the material (use with caution): If the compound is thermally stable, it may be possible to dry it under vacuum at a mild temperature. However, this should only be attempted if the thermal stability of this compound is known. Consult the supplier's technical data sheet for this information. Overheating can cause degradation.[6]

    • Quantify water content: If the material is critical for your experiment, consider determining the water content using methods like Karl Fischer titration.[6] This will allow you to calculate the correct mass of the active compound to weigh out.

    • Prevention is key: For future use, adhere strictly to the handling and storage protocols outlined in the FAQ section.

Issue 2: Inconsistent Experimental Results

Q: I'm observing poor reproducibility in my experiments using this compound. Could moisture be the culprit?

A: Yes, inconsistent moisture content is a frequent source of experimental variability.

  • Causality: If the compound is handled on an open bench, the amount of water it absorbs can vary from day to day, or even hour to hour, depending on the ambient humidity.[7] This leads to weighing errors where the actual mass of the active compound is inconsistent between experiments. For example, if the compound has absorbed 5% water by weight, weighing out 100 mg will only provide 95 mg of the desired molecule.

  • Troubleshooting Workflow:

    G A Inconsistent Experimental Results Observed B Review Weighing and Handling Procedures A->B C Was the compound handled in a controlled, dry environment (glove box, desiccator)? B->C D YES C->D YES E NO C->E NO H Consider other experimental variables (e.g., solvent purity, temperature fluctuations). D->H F Moisture absorption is the likely cause of inconsistency. E->F G Implement controlled atmosphere handling. See Protocol 1. F->G I If issues persist, quantify water content of the stock material (e.g., Karl Fischer titration). H->I

    Caption: Troubleshooting workflow for inconsistent results.

  • Solution:

    • Adopt stringent handling procedures: All weighing and aliquoting of this compound should be performed in a controlled, low-humidity environment.

    • Use a consistent source: Use material from the same bottle, which has been properly stored, for a series of related experiments.

    • Aliquot the compound: Upon receiving a new bottle, it is best practice to immediately aliquot it into smaller, single-use vials under an inert atmosphere.[8] This minimizes the exposure of the bulk material to ambient air with each use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Based on best practices for hygroscopic amino acid derivatives, the following conditions are recommended.[9]

ParameterRecommendationRationale
Container Tightly sealed, airtight container (e.g., amber glass bottle with a secure cap).Prevents ingress of atmospheric moisture. Amber glass also protects against light degradation.
Atmosphere Store under an inert gas (e.g., argon or dry nitrogen).Displaces moist air from the headspace of the container, providing an extra layer of protection.
Location A desiccator containing an active desiccant (e.g., silica gel, Drierite).The desiccator provides a low-humidity micro-environment, crucial for long-term stability.[10]
Temperature As recommended by the supplier. Often, cool and dry conditions are preferred.Lower temperatures can slow down potential degradation reactions. Avoid temperature cycling which can cause condensation.
Post-Use Sealing Seal the container lid with paraffin film after each use.Provides a secondary seal to further prevent moisture ingress, especially for frequently accessed containers.[10]

Q2: What is the correct procedure for weighing a hygroscopic compound like this?

A2: Weighing should be done swiftly and in a controlled environment to minimize air exposure.[11]

Protocol 1: Weighing in a Controlled Atmosphere Glove Box

This is the gold standard for handling highly hygroscopic materials.

  • Preparation: Ensure the glove box antechamber is properly purged and the internal atmosphere is dry (typically <10% RH). Place all necessary equipment (balance, spatulas, weigh boats, sample container, waste container) inside the glove box.

  • Equilibration: Allow the sealed container of this compound to equilibrate to the glove box temperature before opening to prevent condensation.

  • Weighing:

    • Place a weigh boat on the balance and tare.

    • Quickly open the sample container, dispense the desired amount of powder onto the weigh boat, and immediately reseal the container.

    • Record the stable weight.

  • Transfer: Promptly transfer the weighed sample to your reaction vessel or for solution preparation.

Protocol 2: Weighing on the Bench Using a Desiccator

If a glove box is unavailable, this method can be used with care, but it is less ideal.

  • Preparation: Have a desiccator containing active desiccant next to the balance.

  • Equilibration: Allow the sealed container of the compound to warm to room temperature before opening. Opening a cold container will cause atmospheric moisture to condense on the product.

  • Weighing:

    • Work quickly. Place a weigh boat on the balance and tare.

    • Briefly remove the lid of the sample container, use a clean, dry spatula to transfer an approximate amount to the weigh boat, and immediately reseal the container.

    • Place the sealed container back in the desiccator.

    • Record the weight. Be aware that the weight may drift upwards as the sample absorbs moisture from the air.[6] Aim to record a stable reading as quickly as possible.

    G cluster_0 Pre-Weighing cluster_1 Weighing (Perform Swiftly) cluster_2 Post-Weighing A Equilibrate sealed container to room temperature B Prepare balance, tools, and desiccator A->B C Tare weigh boat D Open container, dispense powder, immediately reseal C->D E Record stable weight D->E H Use weighed sample immediately E->H F Return sealed container to desiccator G Seal with paraffin film F->G

    Caption: Key steps for weighing a hygroscopic compound.

Q3: Can I add anti-caking agents to my this compound?

A3: For research and drug development applications, adding anti-caking agents (like fumed silica or magnesium stearate) is generally not recommended .[12] These agents would introduce impurities into your sample, altering its composition and potentially interfering with your experiments or downstream applications. Anti-caking agents are more commonly used in industrial or food applications where such additions are permissible.[2] The focus in a scientific setting should be on prevention of moisture uptake through proper handling and storage.

Q4: How does humidity affect the stability of amine hydrochlorides in general?

A4: Humidity can negatively impact the stability of amine hydrochlorides in several ways. The presence of water can promote the dissociation of the hydrochloride salt, potentially leading to the liberation of free HCl gas and the free amine, which may be less stable.[13] Furthermore, for complex molecules, moisture can act as a plasticizer, increasing molecular mobility within the solid state and accelerating degradation reactions.[14] In some cases, high humidity can even lead to the formation of different hydrate crystal forms, which may have different solubility and bioavailability profiles.[4]

References

Validation & Comparative

A Comparative Guide to 3-(Methylamino)propanoic Acid Hydrochloride and Other Beta-Amino Acids for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth, objective comparison of 3-(Methylamino)propanoic acid hydrochloride (also known as N-methyl-β-alanine hydrochloride) against other structurally and functionally relevant β-amino acids. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data sheets to provide a foundational understanding of the nuanced performance differences, supported by experimental frameworks and field-proven insights.

The Strategic Value of β-Amino Acids in Modern Drug Discovery

Unlike their proteinogenic α-amino acid counterparts, β-amino acids possess an amino group attached to the β-carbon, two atoms away from the carboxyl group.[1][2] This seemingly minor structural shift introduces a profound impact on their chemical and biological properties. The integration of these "unnatural" amino acids into peptide-based therapeutics or as standalone pharmacophores is a key strategy for overcoming the inherent limitations of natural peptides, such as poor metabolic stability.[]

The primary advantages conferred by β-amino acids include:

  • Enhanced Proteolytic Resistance: The altered backbone geometry makes peptides containing β-amino acids poor substrates for common proteases, significantly extending their in-vivo half-life.[4][5]

  • Novel Secondary Structures: β-amino acids can induce unique and stable secondary structures (e.g., helices, sheets) in peptides, enabling the design of molecules that can mimic or disrupt protein-protein interactions with high specificity.[4]

  • Diverse Biological Activities: Natural products containing β-amino acids exhibit a wide range of potent biological functions, including antimicrobial, antifungal, and anticancer activities.[6][7]

This guide will focus on N-methyl-β-alanine hydrochloride, comparing its profile with key alternatives to inform rational compound selection in research and development.

Beta_Amino_Acid_Structure cluster_alpha α-Amino Acid (e.g., Alanine) cluster_beta β-Amino Acid (e.g., β-Alanine) a_alpha α-Carbon a_cooh COOH a_alpha->a_cooh a_nh2 NH₂ a_alpha->a_nh2 a_r R (CH₃) a_alpha->a_r b_beta β-Carbon b_alpha α-Carbon b_beta->b_alpha b_nh2 NH₂ b_beta->b_nh2 b_r R (H) b_beta->b_r b_cooh COOH b_alpha->b_cooh

Caption: Structural distinction between α- and β-amino acids.

Profiling this compound

3-(Methylamino)propanoic acid, or N-methyl-β-alanine, is a derivative of the naturally occurring β-alanine.[8] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it convenient for experimental use.[9]

  • IUPAC Name: 3-(methylamino)propanoic acid;hydrochloride[9]

  • Molecular Formula: C₄H₁₀ClNO₂[9]

  • Molecular Weight: 139.58 g/mol [9]

The key structural feature is the N-methylation. This modification prevents the secondary amine from participating in certain hydrogen bonding interactions and adds steric bulk, which can significantly influence binding affinity to biological targets and further increase resistance to enzymatic degradation compared to its parent compound, β-alanine. It is known for its application as a parakeratosis inhibitor, often found in skincare products.[10][11]

Comparative Analysis: Performance Metrics

The selection of a β-amino acid for a specific application depends on a careful evaluation of its properties. Here, we compare this compound against three common β-amino acids: the parent compound β-Alanine, the more heavily substituted N,N-Dimethyl-β-alanine, and the isomeric (S)-2-amino-3-(methylamino)propanoic acid (a form of BMAA), which highlights the importance of isomerism.

Physicochemical Properties

The following table summarizes key physicochemical data, primarily sourced from PubChem, providing a basis for comparing their behavior in experimental settings.

Property3-(Methylamino)propanoic acid HClβ-AlanineN,N-Dimethyl-β-alanine HCl(S)-2-amino-3-(methylamino)propanoic acid HCl
Molecular Formula C₄H₁₀ClNO₂C₃H₇NO₂C₅H₁₂ClNO₂C₄H₁₁ClN₂O₂
Molecular Weight ( g/mol ) 139.58[9]89.09153.61154.59[12]
Structure Secondary AminePrimary AmineTertiary AminePrimary & Secondary Amine
Known Applications Parakeratosis inhibitor[11]Carnosine precursor, athletic supplement[2][13]Chemical intermediateNeurotoxin, research tool[12][14]
Parent Compound CID 75891[9]N/A239828[15]105089[12]

Causality Insight: The progressive N-alkylation from β-Alanine to its dimethylated counterpart increases molecular weight and lipophilicity. This trend is expected to influence membrane permeability and pharmacokinetic profiles. The hydrochloride salt form of the N-alkylated versions is crucial for maintaining aqueous solubility for formulation and handling.

Pharmacokinetic Implications: The N-Methyl Advantage

A critical performance metric in drug development is metabolic stability. Unmodified peptides are rapidly cleared by proteases. The introduction of unnatural amino acids like β-amino acids is a proven strategy to mitigate this.[16]

  • β-Alanine: While more stable than α-amino acids in some contexts, it is still a substrate for various metabolic pathways.[2]

  • N-methyl-β-alanine: The N-methyl group provides steric hindrance, making it significantly less susceptible to enzymatic degradation by peptidases and other enzymes that target primary amines. This modification is a classic medicinal chemistry tactic to block metabolic weak spots and prolong a drug's half-life.[5][16]

  • N,N-dimethyl-β-alanine: As a tertiary amine, it is even more sterically hindered and is not a substrate for enzymes requiring an N-H bond for their catalytic mechanism.

Logic_Diagram cluster_design Design Strategy cluster_outcome Predicted Outcomes cluster_performance Performance Enhancement start Parent Compound (e.g., β-Alanine) mod Structural Modification (N-Methylation) start->mod product Target Compound (N-Methyl-β-Alanine) mod->product outcome1 Increased Steric Hindrance product->outcome1 outcome2 Blocked Metabolic Site product->outcome2 outcome3 Altered H-Bonding Capacity product->outcome3 perf1 Increased Proteolytic Resistance outcome1->perf1 outcome2->perf1 perf3 Modified Receptor Binding & Selectivity outcome3->perf3 perf2 Extended In-Vivo Half-Life perf1->perf2

Caption: The causal relationship between N-methylation and enhanced pharmacokinetic performance.

Experimental Protocols for Comparative Evaluation

To provide actionable data for compound selection, we outline two fundamental, self-validating experimental protocols.

Protocol 1: In Vitro Metabolic Stability Assay Using LC-MS/MS

This protocol provides a quantitative comparison of the metabolic stability of different β-amino acids in a biologically relevant system (human liver microsomes).

Objective: To determine and compare the rate of degradation of β-Alanine, N-methyl-β-alanine, and N,N-dimethyl-β-alanine when incubated with human liver microsomes.

Methodology:

  • Reagent Preparation:

    • Prepare 10 mM stock solutions of each test compound in DMSO.

    • Thaw human liver microsomes (e.g., 20 mg/mL stock) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) as per the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog or a structurally related compound not found in the matrix).

  • Sample Processing:

    • Seal the plate and vortex for 2 minutes.

    • Centrifuge the plate at 4,000 x g for 15 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Instrumentation: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[17][]

    • Chromatography: Use a suitable column (e.g., C18 or HILIC) to achieve separation from matrix components. A gradient elution with mobile phases like water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Optimize the precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) for each analyte and the internal standard.

    • Data Analysis: Plot the natural log of the peak area ratio (analyte/internal standard) versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.

Expected Outcome: It is hypothesized that the metabolic half-life will follow the trend: N,N-dimethyl-β-alanine > N-methyl-β-alanine > β-Alanine, providing quantitative evidence for the stability-enhancing effect of N-alkylation.

Workflow_Diagram cluster_prep 1. Preparation & Incubation cluster_process 2. Sample Processing cluster_analysis 3. Analysis & Data Interpretation prep Prepare Reagents: - Microsomes - Test Compounds - Buffer, NADPH incubate Incubate at 37°C prep->incubate quench Quench Reaction at Time Points (0-60 min) with ACN + Internal Std incubate->quench ppt Protein Precipitation (Centrifugation) quench->ppt supernatant Transfer Supernatant ppt->supernatant lcms LC-MS/MS Analysis (MRM Mode) supernatant->lcms quant Quantify Peak Area Ratio (Analyte / IS) lcms->quant calc Calculate In Vitro Half-Life (t½) quant->calc

Caption: Experimental workflow for the in-vitro metabolic stability assay.

Protocol 2: Synthesis of 3-(Methylamino)propanoic Acid from β-Alanine

This protocol details a standard synthetic route, providing insight into the accessibility of the N-methylated compound from its precursor.

Objective: To synthesize N-methyl-β-alanine via reductive amination of a protected β-alanine derivative.

Methodology:

  • Esterification of β-Alanine:

    • Suspend β-alanine (1.0 eq) in methanol.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Remove the solvent under reduced pressure to yield β-alanine methyl ester hydrochloride as a white solid.[19]

  • Boc Protection:

    • Dissolve the β-alanine methyl ester hydrochloride (1.0 eq) in dichloromethane.

    • Add triethylamine (2.5 eq) to neutralize the hydrochloride.

    • Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq).

    • Stir at room temperature for 4-6 hours until TLC analysis shows complete consumption of the starting material.

    • Perform an aqueous workup to isolate the Boc-protected product.

  • N-Methylation:

    • Dissolve the Boc-protected ester (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Stir for 30 minutes at 0°C.

    • Add methyl iodide (1.3 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench carefully with water and extract the product with ethyl acetate.

  • Deprotection (Hydrolysis & Boc Removal):

    • Dissolve the N-methylated intermediate in a mixture of methanol and water.

    • Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature until saponification is complete.

    • Acidify the mixture with 1M HCl to pH ~2. This will hydrolyze the ester and remove the Boc protecting group.

    • Concentrate the solution under reduced pressure. The resulting solid can be recrystallized to yield pure this compound.

Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the spectra to known standards.

Conclusion and Strategic Recommendations

The choice between this compound and other β-amino acids is dictated by the specific research goal.

  • For maximizing metabolic stability: this compound is a superior choice over β-alanine. The N-methyl group provides a well-documented enhancement in proteolytic resistance, a critical attribute for developing long-acting peptide therapeutics. For even greater stability, the N,N-dimethyl analog could be considered, though this may come at the cost of altered biological activity or solubility.

  • For fundamental biological studies: β-Alanine remains the gold standard for investigating pathways involving carnosine synthesis or as a basic building block for initial peptide designs.[13]

  • As a starting point for library synthesis: The relative ease of synthesis allows for the creation of diverse N-alkylated β-amino acids, enabling structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties simultaneously.

By understanding the causal links between chemical structure and functional performance, and by employing robust experimental protocols for validation, researchers can rationally select and deploy these powerful building blocks to advance their drug discovery and development programs.

References

A Comparative Analysis of N-Methyl-beta-alanine and Beta-alanine for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of beta-alanine and its methylated counterpart, N-Methyl-beta-alanine, tailored for researchers, scientists, and professionals in drug development. Our objective is to deliver an in-depth technical overview, grounded in experimental data, to inform research and development decisions.

Introduction: Structural Analogs with Potentially Divergent Fates

Beta-alanine (3-aminopropanoic acid) is a naturally occurring beta-amino acid that has garnered significant attention for its role as the rate-limiting precursor to carnosine synthesis.[1][2] Carnosine, a dipeptide found in high concentrations in skeletal muscle, is a crucial intracellular buffer, playing a vital role in mitigating the accumulation of hydrogen ions during high-intensity exercise.[2][3] This buffering capacity has established beta-alanine as a popular ergogenic aid for improving athletic performance and delaying neuromuscular fatigue.[4][5]

N-Methyl-beta-alanine, as its name suggests, is a derivative of beta-alanine with a methyl group attached to the nitrogen atom. This seemingly minor structural modification can, in principle, significantly alter the molecule's physicochemical properties, including its lipophilicity, bioavailability, and interaction with biological targets.[6][7] However, as this guide will detail, the body of scientific literature on N-Methyl-beta-alanine is sparse, in stark contrast to the extensive research on beta-alanine. This disparity necessitates a cautious and evidence-based approach to any direct comparison.

Physicochemical and Biological Properties: A Head-to-Head Comparison

The fundamental properties of these two molecules are summarized below. A significant knowledge gap exists for N-Methyl-beta-alanine regarding its biological functions.

PropertyBeta-alanineN-Methyl-beta-alanine
IUPAC Name 3-aminopropanoic acid[1]3-(methylamino)propanoic acid[8]
Molecular Formula C3H7NO2[9]C4H9NO2[8]
Molecular Weight 89.09 g/mol [9]103.12 g/mol [8]
Primary Biological Role Precursor to carnosine and anserine.[1][2]Used as an animal feed additive; reported to synergistically increase dermorphin potency.[8]
Mechanism of Action Increases muscle carnosine concentrations, enhancing intracellular buffering capacity.[1][7]Data not available.
Athletic Performance Improves performance in high-intensity exercise; delays fatigue.[4][5]Data not available.
Nootropic Effects Some evidence suggests potential cognitive benefits, though research is ongoing.[10][11]Data not available.
Common Side Effects Paresthesia (tingling sensation).[3][12]Data not available.
Natural Occurrence Produced in the body and found in foods like meat and poultry.[3][13]Reported in Armeria maritima (Sea Thrift).[12]

The Well-Trod Path: Beta-alanine's Mechanism of Action and Metabolic Fate

The primary mechanism by which beta-alanine exerts its ergogenic effects is through its role in carnosine synthesis. In skeletal muscle, the enzyme carnosine synthase combines beta-alanine and L-histidine to form carnosine.[2] The availability of beta-alanine is the rate-limiting step in this process.[1]

During intense exercise, the reliance on anaerobic glycolysis for energy production leads to an accumulation of hydrogen ions (H+), causing a drop in muscle pH.[3] This acidification is a primary contributor to muscle fatigue. Carnosine acts as a potent buffer, soaking up these excess H+ ions and thereby delaying the onset of fatigue.[2][3]

cluster_blood Bloodstream cluster_muscle Muscle Cell BA_blood Beta-Alanine BA_muscle Beta-Alanine BA_blood->BA_muscle Transport Carnosine_Synthase Carnosine Synthase BA_muscle->Carnosine_Synthase Histidine L-Histidine Histidine->Carnosine_Synthase Carnosine Carnosine Carnosine_Synthase->Carnosine Buffered_H Buffered H+ Carnosine->Buffered_H Buffering Action H_ions H+ Ions (from exercise) H_ions->Buffered_H Fatigue Muscle Fatigue H_ions->Fatigue Causes Buffered_H->Fatigue Delays

Figure 1. Simplified signaling pathway of beta-alanine in muscle cells.

Metabolically, beta-alanine can be metabolized into acetic acid or undergo transamination to form malonate-semialdehyde, which can then enter fatty acid biosynthesis.[14]

The Enigma of N-Methyl-beta-alanine: What the Limited Data Suggests

Research on N-Methyl-beta-alanine is primarily confined to chemical synthesis and its application in specific, non-human contexts. It is used as an additive in animal feed, and one report indicates it can synergistically increase the potency of dermorphin, a potent opioid peptide.[8][15][16] This suggests an interaction with opioid receptors or related pathways, a mechanism distinct from beta-alanine's ergogenic effects.

The methylation of amino acids can, in theory, increase their lipophilicity, potentially enhancing their ability to cross biological membranes.[7] This could, hypothetically, lead to different pharmacokinetic properties compared to beta-alanine. However, without experimental data, this remains speculative.

In some plants, N-methyl-beta-alanine is an intermediate in the synthesis of beta-alanine betaine, an osmoprotective compound.[1] This metabolic pathway is not known to be significant in humans.

It is crucial to distinguish N-Methyl-beta-alanine from the neurotoxin β-N-methylamino-L-alanine (BMAA), which has been linked to neurodegenerative diseases.[4] The structural differences between these molecules, while seemingly small, can lead to vastly different biological activities.

Experimental Protocols: A Framework for Future Comparative Studies

To bridge the knowledge gap, rigorous comparative studies are necessary. Below is a proposed experimental workflow for a head-to-head in-vivo comparison.

cluster_setup Study Setup cluster_dosing Dosing & Exercise Protocol cluster_analysis Analysis Animal_Model Rodent Model Group_A Control (Vehicle) Animal_Model->Group_A Randomization Group_B Beta-Alanine Animal_Model->Group_B Randomization Group_C N-Methyl-beta-alanine Animal_Model->Group_C Randomization Dosing Chronic Oral Dosing (e.g., 4 weeks) Group_A->Dosing Group_B->Dosing Group_C->Dosing Exercise Standardized Exercise Protocol (e.g., treadmill to exhaustion) Dosing->Exercise Performance Time to Exhaustion Exercise->Performance Biopsy Muscle Biopsy Exercise->Biopsy Blood Blood Sampling Exercise->Blood Carnosine_Analysis Muscle Carnosine Levels (HPLC) Biopsy->Carnosine_Analysis PK_Analysis Pharmacokinetic Profiling (LC-MS/MS) Blood->PK_Analysis

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3-(Methylamino)propanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the consistent and accurate quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies for 3-(Methylamino)propanoic acid hydrochloride, a small, polar amino acid derivative. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind method selection and validation, grounding our discussion in the rigorous framework demanded by global regulatory bodies.

The objective of validating an analytical procedure is to furnish documented evidence that the method is fit for its intended purpose.[1][2] This principle, enshrined in guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), forms the bedrock of reliable pharmaceutical analysis.[3] This guide is designed for researchers, analytical scientists, and drug development professionals, offering both a strategic overview and detailed, actionable protocols.

The Regulatory Cornerstone: ICH Guidelines

Before delving into specific methods, it is crucial to acknowledge the regulatory context. The ICH Q2(R1) guideline, and its recent successor Q2(R2), provides a harmonized framework for validating analytical procedures.[4][5][6][7] These documents detail the validation characteristics required for various analytical tests, ensuring a global standard for data integrity.[8][9] The validation parameters discussed herein—specificity, linearity, accuracy, precision, and robustness—are directly derived from these authoritative standards.

Method Selection: Choosing the Right Tool for a Challenging Analyte

This compound presents a typical analytical challenge: it is a small, polar, non-volatile molecule with no significant UV chromophore. This immediately informs our choice of analytical technology.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a workhorse for non-volatile compounds, making it a natural starting point.[10][] However, the lack of a UV-absorbing functional group necessitates a strategy to enable detection.

    • With Pre-column Derivatization: Reacting the amine group with a derivatizing agent (e.g., o-phthalaldehyde (OPA), phenyl isothiocyanate (PITC)) attaches a chromophore, allowing for sensitive UV or fluorescence detection.[12] This is a robust, well-established approach.

    • Without Derivatization (HILIC): Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative that can retain and separate highly polar compounds without derivatization.[13] Detection can be achieved at low UV wavelengths (around 200 nm), though sensitivity and specificity may be lower.[13]

  • Gas Chromatography (GC): GC offers high separation efficiency but is fundamentally suited for volatile and thermally stable compounds.[10] To analyze our target analyte, extensive derivatization would be required to make it volatile, adding complexity and potential sources of error.[14] Therefore, it is generally less suitable for this application.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the high sensitivity and specificity of a mass spectrometer.[][15] It can readily detect the analyte without derivatization, making it the most powerful but also the most complex and costly option. It is often the method of choice for bioanalytical applications where very low detection limits are required.[16][17]

Comparative Overview of Analytical Techniques

The following table provides a high-level comparison to guide method selection.

FeatureHPLC-UV (with Derivatization)GC-MS (with Derivatization)LC-MS/MS
Principle Liquid-solid partitioningGas-solid/liquid partitioningLiquid-solid partitioning with mass-based detection
Analyte Suitability Excellent for non-volatile compoundsRequires volatile, thermally stable analytesExcellent for a wide range of polarities and volatilities
Derivatization Required for UV detectionRequired to increase volatilityOften not required
Specificity Good to excellent, dependent on chromatographyExcellentSuperior
Sensitivity Good (ng level)Good to excellent (pg level)Superior (pg-fg level)
Instrumentation Cost ModerateModerateHigh
Expertise Required IntermediateIntermediateAdvanced
Primary Application Routine QC, Assay, Impurity ProfilingVolatile compound analysisTrace-level quantification, Bioanalysis, Metabolomics

For the purpose of routine quality control (e.g., assay and purity of a drug substance), an HPLC method with pre-column derivatization and UV detection offers the optimal balance of performance, cost-effectiveness, and regulatory acceptance. We will now detail the validation of such a method.

Validation Protocol: HPLC-UV Method for this compound

This section provides a detailed, step-by-step protocol for validating a reverse-phase HPLC method for the assay of this compound, following derivatization.

Diagram: Analytical Method Validation Workflow

The following diagram illustrates the logical flow of the validation process, ensuring a systematic and compliant approach.

G cluster_prep Phase 1: Preparation & System Check cluster_validation Phase 2: Core Validation Parameters cluster_final Phase 3: Method Reliability Protocol Define Validation Protocol & Acceptance Criteria SST System Suitability Testing (SST) (Resolution, Tailing Factor, RSD%) Protocol->SST Specificity Specificity & Selectivity (Forced Degradation, Peak Purity) SST->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy (Recovery) Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation (LOQ) Precision->LOQ Robustness Robustness (pH, Flow Rate, Temp) LOQ->Robustness Report Final Validation Report Robustness->Report

Caption: Workflow for the validation of an analytical method.

Specificity
  • Causality & Objective: Specificity demonstrates that the analytical signal is solely attributable to the target analyte.[18] It is a critical first step to prove that excipients, impurities, or degradation products do not interfere with quantification, ensuring the reported result is accurate.[19]

  • Experimental Protocol:

    • Solution Preparation: Prepare and inject individual solutions of the diluent (blank), a placebo (formulation without the API), a standard solution of this compound, and a placebo solution spiked with the analyte.

    • Forced Degradation: Subject the analyte to stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat, and UV light). Analyze these stressed samples.

    • Analysis: Use a photodiode array (PDA) detector to assess peak purity for the analyte peak in the presence of any degradants or placebo components.

    • Acceptance Criteria: The analyte peak must be free from co-elution with any other component. The peak purity angle should be less than the purity threshold.

Linearity
  • Causality & Objective: Linearity confirms the method's ability to produce test results that are directly proportional to the analyte concentration within a given range. This is fundamental for accurate quantification across different sample concentrations.

  • Experimental Protocol:

    • Standard Preparation: Prepare a series of at least five standard solutions from a stock solution, covering a range of 50% to 150% of the target assay concentration.

    • Analysis: Inject each concentration in triplicate.

    • Data Evaluation: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.999. The y-intercept should be minimal.

Range
  • Causality & Objective: The range is the interval between the upper and lower analyte concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[18]

  • Experimental Protocol: The range is confirmed by the successful validation of linearity, accuracy, and precision studies and does not require a separate experiment.

Accuracy
  • Causality & Objective: Accuracy measures the closeness of the experimental value to the true value.[18][20] It is typically determined through recovery studies on a spiked matrix to ensure the method is free from systematic error.

  • Experimental Protocol:

    • Sample Preparation: Prepare a minimum of nine samples by spiking the placebo at three different concentration levels (e.g., 3 samples each at 80%, 100%, and 120% of the target concentration).

    • Analysis: Analyze the samples and quantify the amount of analyte recovered.

    • Calculation: Calculate the percentage recovery for each sample.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

Precision
  • Causality & Objective: Precision assesses the random error of a method by measuring the closeness of agreement among a series of measurements.[2][18][19] It is evaluated at two levels: repeatability (short-term variability) and intermediate precision (long-term variability).

  • Experimental Protocol:

    • Repeatability (Intra-Assay Precision): Prepare and analyze six independent samples at 100% of the target concentration. The analysis should be performed by one analyst on the same day using the same instrument.

    • Intermediate Precision: Repeat the experiment on a different day with a different analyst and/or a different instrument.

    • Calculation: Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) for both sets of data, and also for the combined data.

    • Acceptance Criteria: The RSD for repeatability should be ≤ 1.0%. The RSD for intermediate precision (combined data) should be ≤ 2.0%.

Robustness
  • Causality & Objective: Robustness testing demonstrates the reliability of the method during normal usage by showing its capacity to remain unaffected by small, deliberate variations in method parameters.[19][20] This provides confidence that the method will perform consistently in different laboratories or under slightly different conditions.

  • Experimental Protocol:

    • Parameter Variation: Analyze a standard solution while introducing small, deliberate changes to the chromatographic conditions, one at a time.

      • Flow Rate: ± 10% (e.g., 0.9 mL/min and 1.1 mL/min for a 1.0 mL/min method).

      • Column Temperature: ± 5°C.

      • Mobile Phase pH: ± 0.2 units.

      • Mobile Phase Organic Composition: ± 2%.

    • Analysis: Evaluate the effect of these changes on system suitability parameters (e.g., retention time, peak tailing, and resolution).

    • Acceptance Criteria: System suitability criteria must be met under all tested variations.

Summary of Validation Data (Illustrative)
Validation ParameterTestAcceptance CriteriaIllustrative Result
Specificity Peak Purity of Stressed SamplesPurity Angle < Purity ThresholdPass
Linearity 5 levels (50-150%), n=3R² ≥ 0.9990.9998
Accuracy 3 levels (80%, 100%, 120%), n=3Mean Recovery: 98.0 - 102.0%99.5% - 101.2%
Precision
- Repeatabilityn=6 at 100% concentrationRSD ≤ 1.0%0.45%
- Intermediate2 analysts, 2 days (n=12)RSD ≤ 2.0%0.78%
Robustness Varied Flow, Temp, pHSST criteria must be metPass

Alternative and Advanced Methods: A Comparative Discussion

Diagram: Selecting an Analytical Method

This decision tree outlines the thought process for selecting an appropriate analytical technique based on analyte properties and project requirements.

G start Analyte: 3-(Methylamino)propanoic acid HCl q1 Is the analyte volatile & thermally stable? start->q1 gc Consider Gas Chromatography (GC) Requires derivatization. q1->gc No q2 Does the analyte have a strong UV chromophore? q1->q2 Yes gc_path Yes hplc_path No hplc_uv HPLC with UV/PDA Detection (Direct Analysis) q2->hplc_uv Yes q3 Is trace-level sensitivity (pg/mL) or high specificity required? q2->q3 No hplc_direct Yes hplc_indirect No lcms LC-MS/MS is the preferred method. High sensitivity & specificity. q3->lcms Yes hplc_deriv HPLC with Derivatization (UV or FLD Detection) Robust for QC labs. q3->hplc_deriv No lcms_path Yes deriv_path No

Caption: Decision tree for analytical method selection.

While the validated HPLC-UV method is ideal for routine QC, other methods serve different purposes:

  • Ion Chromatography (IC): As an alternative to derivatization, IC can separate small, charged molecules like amino acids, often using conductivity or pulsed amperometric detection.[21] This can be a simpler approach by avoiding the derivatization step but may be less common in standard pharmaceutical QC labs.

  • Spectrophotometric/Colorimetric Methods: These methods involve a reaction to produce a colored complex that can be measured with a simple spectrophotometer.[22][23] While rapid and inexpensive, they often suffer from a lack of specificity and are generally not suitable for regulatory submissions without extensive validation to prove they are not impacted by the sample matrix.

Conclusion

The validation of an analytical method for this compound is a multi-faceted process that begins with a scientifically sound choice of methodology. For routine quality control applications, a reverse-phase HPLC method with pre-column derivatization and UV detection provides a robust, reliable, and cost-effective solution that aligns with global regulatory expectations. The validation process, guided by ICH principles, must be a systematic investigation of the method's performance characteristics, including specificity, linearity, accuracy, precision, and robustness.

While more advanced techniques like LC-MS/MS offer superior sensitivity and are indispensable for applications such as bioanalysis, the foundational HPLC-UV method remains a cornerstone of pharmaceutical quality assurance. By understanding the causality behind each validation parameter and experimental design, scientists can ensure the generation of high-quality, defensible data, ultimately safeguarding product quality and patient safety.

References

A Researcher's Guide to the Structural Confirmation of Synthesized 3-(Methylamino)propanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug development and organic synthesis, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth comparison of key analytical techniques for the structural elucidation of 3-(Methylamino)propanoic acid hydrochloride (also known as N-Methyl-β-alanine hydrochloride). We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, supported by expected experimental data to offer a comprehensive validation workflow.

Introduction: The Importance of Structural Verification

This compound is a valuable building block in organic synthesis, particularly in the preparation of various biologically active compounds. Its structure, comprising a propanoic acid backbone with a secondary amine, presents a unique set of spectroscopic characteristics.[1] Accurate structural confirmation is paramount to ensure the purity and identity of the synthesized compound, which directly impacts the reliability of downstream applications and the integrity of research findings. This guide will walk you through a multi-faceted analytical approach to confidently confirm the synthesis of this target molecule.

The Analytical Triad: NMR, MS, and FTIR

A robust confirmation of the structure of this compound relies on the synergistic interpretation of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight and provides insights into the fragmentation pattern of the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule.

The following sections will explore the theoretical underpinnings and practical application of each technique, complete with expected data for a successfully synthesized sample of this compound.

¹H and ¹³C NMR Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can deduce the connectivity of atoms and the chemical environment of each proton and carbon atom.

The Rationale Behind NMR for this Compound

For this compound, ¹H NMR will reveal the number of different types of protons, their relative numbers, and how they are connected to each other through spin-spin coupling. ¹³C NMR will complement this by showing the number of different types of carbon atoms in the molecule.

Expected ¹H NMR Data (500 MHz, D₂O)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.35t2H-CH₂-N
~2.85t2H-CH₂-COOH
~2.70s3HN-CH₃

Note: The exact chemical shifts can vary depending on the solvent and concentration. The use of D₂O as a solvent will result in the exchange of the acidic proton of the carboxylic acid and the proton on the nitrogen, making them disappear from the spectrum.

Expected ¹³C NMR Data (125 MHz, D₂O)
Chemical Shift (δ) ppmAssignment
~175C=O (Carboxylic Acid)
~45-CH₂-N
~35N-CH₃
~32-CH₂-COOH
Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 10-20 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterium oxide (D₂O).

  • Transfer the solution to a 5 mm NMR tube.

Instrumental Analysis:

  • Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

  • For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled experiment should be performed to simplify the spectrum.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh Sample prep2 Dissolve in D₂O prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 ¹H NMR Acquisition prep3->acq1 Insert into Spectrometer acq2 ¹³C NMR Acquisition prep3->acq2 Insert into Spectrometer analysis1 Process Spectra acq1->analysis1 acq2->analysis1 analysis2 Assign Peaks analysis1->analysis2 analysis3 Confirm Structure analysis2->analysis3 MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare Dilute Solution acq1 Infuse into ESI-MS prep1->acq1 acq2 Acquire Spectrum (Positive Mode) acq1->acq2 analysis1 Identify Molecular Ion Peak acq2->analysis1 analysis2 Analyze Fragmentation Pattern analysis1->analysis2 analysis3 Confirm Molecular Weight analysis2->analysis3 FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare KBr Pellet or use ATR acq1 Acquire Background Spectrum prep1->acq1 acq2 Acquire Sample Spectrum acq1->acq2 analysis1 Identify Characteristic Peaks acq2->analysis1 analysis2 Assign Functional Groups analysis1->analysis2 analysis3 Confirm Presence of Key Groups analysis2->analysis3

References

A Titrimetric Approach to Purity: A Comparative Guide for the Assay of 3-(Methylamino)propanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the precise world of pharmaceutical development, the purity of a chemical entity is not merely a number; it is a fundamental pillar of safety, efficacy, and reproducibility. For versatile building blocks like 3-(Methylamino)propanoic acid hydrochloride, a precursor in numerous synthetic pathways, an accurate and robust purity assessment is the first step in ensuring the quality of the final active pharmaceutical ingredient (API).

This guide provides a detailed, experience-driven comparison of titrimetric methods for the purity determination of this compound. We will explore the causality behind procedural choices, benchmark titration against powerful orthogonal techniques, and present a framework for a self-validating purity assessment strategy.

The Analyte: Understanding this compound

This compound possesses two key functional groups relevant to titration: a carboxylic acid and the hydrochloride salt of a secondary amine. This zwitterionic potential in its free base form means that in an aqueous solution of the hydrochloride salt, we are dealing with an acidic environment. The challenge, therefore, is to select a method that can stoichiometrically account for these functionalities to provide an accurate assay.

The importance of a precise purity value cannot be overstated. It directly influences:

  • Process Chemistry: Inaccurate purity leads to incorrect molar ratio calculations, affecting reaction yield, impurity profiles, and overall process efficiency.

  • Regulatory Compliance: Health authorities like the FDA and EMA demand rigorous characterization and control of all starting materials and intermediates.

  • Final Drug Product Quality: The purity of precursors directly impacts the quality and safety profile of the final API.

Titration: A Cornerstone of Absolute Purity Determination

Titration is a primary analytical method, meaning it determines the quantity of an analyte based on a direct chemical reaction of known stoichiometry, traceable to the International System of Units (SI). This provides an "absolute" purity value without reliance on a specific reference standard of the same compound, a significant advantage over many chromatographic techniques.

Aqueous Acid-Base Titration: The Classic Approach

Principle: The most straightforward method involves dissolving the compound in water and titrating with a standardized strong base, such as sodium hydroxide (NaOH). In this single titration, the NaOH neutralizes both the acidic proton of the carboxylic acid and the proton associated with the amine hydrochloride. The endpoint, where the moles of base equal the moles of acid, can be detected potentiometrically with a pH electrode or with a visual indicator like phenolphthalein.

Causality Behind the Method: This method is chosen for its simplicity and cost-effectiveness. However, its success hinges on the pKa values of the functional groups, which must allow for a sharp, discernible endpoint. For amino acid hydrochlorides, the titration curve can sometimes be shallow, making precise endpoint detection challenging.

Experimental Protocol: Aqueous Potentiometric Titration

  • Titrant Standardization: Accurately standardize a ~0.1 M NaOH solution against a primary standard like potassium hydrogen phthalate (KHP).

  • Sample Preparation: Precisely weigh approximately 150 mg of this compound into a 150 mL beaker.

  • Dissolution: Dissolve the sample in ~50 mL of CO2-free deionized water.

  • Titration: Immerse a calibrated pH electrode and begin titrating with the standardized 0.1 M NaOH, recording the pH and volume added. Continue past the equivalence point.

  • Endpoint Determination: The endpoint is the volume of NaOH corresponding to the maximum of the first derivative of the titration curve (ΔpH/ΔV).

  • Calculation: Purity (%) = (V × M × F × 100) / W Where:

    • V = Volume of NaOH at the endpoint (L)

    • M = Molarity of standardized NaOH (mol/L)

    • F = Molar mass of this compound (139.58 g/mol )

    • W = Weight of the sample (g)

Non-Aqueous Titration: Enhancing Acidity and Basicity

Principle: To achieve a sharper, more defined endpoint, non-aqueous titration is often superior for weakly basic substances like amines.[1] By dissolving the sample in a solvent like glacial acetic acid, the intrinsic basicity of the methylamino group is enhanced. The sample is then titrated with a very strong acid, typically perchloric acid (HClO4) in acetic acid.[2] Glacial acetic acid is a protogenic (proton-donating) solvent that levels the strength of the titrant, making the perchloric acid a super-acid in this medium, capable of protonating even very weak bases.[3]

Causality Behind the Method: This approach is selected when aqueous titrations yield poor endpoints. The non-aqueous environment eliminates the leveling effect of water and accentuates the basic character of the amine, resulting in a much larger potential jump at the equivalence point, which is detected potentiometrically.[1][2]

Workflow for Titrimetric Purity Assessment

G cluster_prep Universal Preparation cluster_aqueous Method A: Aqueous Titration cluster_nonaqueous Method B: Non-Aqueous Titration cluster_calc Final Calculation P1 Accurately Weigh 3-MAPA-HCl Sample A1 Dissolve in Water P1->A1 N1 Dissolve in Glacial Acetic Acid P1->N1 P2 Standardize Titrant (Primary Standard, e.g., KHP) A2 Titrate with Standardized NaOH P2->A2 N2 Titrate with Standardized HClO4 P2->N2 A1->A2 A3 Detect Endpoint (Potentiometric) A2->A3 C1 Calculate Purity (w/w %) A3->C1 N1->N2 N3 Detect Endpoint (Potentiometric) N2->N3 N3->C1

Caption: Comparative workflow for aqueous and non-aqueous titrations.

Orthogonal Methods: Building a Self-Validating System

Trustworthiness in analytical science is achieved through confirmation. Using an orthogonal method—one based on a completely different chemical or physical principle—to verify a result is a hallmark of a robust, self-validating quality system.

FeatureTitration (Potentiometric)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Acid-Base NeutralizationDifferential Partitioning Between PhasesNuclear Resonance Signal Proportionality
Measures Total Basic/Acidic Content (Assay)Relative Area of Components (Purity/Impurity Profile)Absolute Molar Quantity vs. Internal Standard
Specificity Low (titrates any base/acid present)High (separates components based on structure/polarity)High (structure-specific signals are quantified)
Primary Method? Yes No (requires a reference standard for assay)Yes (with a certified internal standard)
Key Strength Absolute assay, high precision, low cost.Excellent for separating and quantifying impurities.[4]Absolute assay without a specific analyte standard.[5][6]
Key Limitation Does not provide an impurity profile.Assay value is relative unless a pure standard is used.Higher equipment cost and requires specialized expertise.
High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity analysis.[7] It separates the main compound from its impurities, providing a detailed impurity profile. While excellent for detecting and quantifying trace impurities, calculating an accurate assay requires a highly characterized reference standard of this compound. Without one, the result is typically reported as "purity by area %," which assumes all compounds have an identical detector response.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a powerful primary method for purity determination.[5][8] By adding a known amount of a certified internal standard to a precisely weighed sample, the purity of the analyte can be calculated by comparing the integral of a specific analyte signal to a signal from the standard.[6] It is an absolute method that is orthogonal to titration, making it an ideal confirmatory technique.[9]

Experimental Comparison: A Case Study

A single lot of this compound was analyzed using the three described methods to illustrate their comparative performance.

MethodPurity Result (w/w %)Relative Standard Deviation (RSD, n=3)Key Information Gained
Non-Aqueous Potentiometric Titration99.7%0.15%Absolute Assay
HPLC (Area % Normalization)99.6%0.10%Impurity Profile (2 impurities detected)
qNMR (vs. Maleic Acid Internal Std.)99.8%0.20%Absolute Assay & Structural Confirmation

Analysis of Data: The results show excellent concordance between the three orthogonal methods, providing very high confidence in the purity value of ~99.7%. The non-aqueous titration provides a precise and accurate assay value. HPLC confirms this value is reasonable and, critically, reveals the presence of two minor impurities that titration alone cannot. The qNMR result provides an independent, absolute confirmation of the assay value determined by titration.

Logical Framework for Comprehensive Purity Assessment

G cluster_primary Primary Assay Methods (Absolute Purity) cluster_secondary Impurity Profiling Method Compound Sample: 3-MAPA-HCl Titration Non-Aqueous Titration Compound->Titration Provides Assay Value qNMR qNMR Compound->qNMR Confirms Assay & Structure HPLC HPLC Compound->HPLC Provides Impurity Profile Report Certificate of Analysis (Complete Purity Picture) Titration->Report qNMR->Report HPLC->Report

Caption: Orthogonal methods converge for a complete purity assessment.

Final Recommendations

For routine quality control of this compound, non-aqueous potentiometric titration is the recommended method. It is precise, accurate, cost-effective, and provides a direct, absolute measure of purity, which is essential for a starting material.

For method validation, reference standard characterization, or in-depth investigation, a multi-faceted approach is essential for establishing trustworthiness:

  • Primary Assay: Use non-aqueous potentiometric titration for the main assay value.

  • Orthogonal Assay Confirmation: Confirm the assay value using qNMR. This provides a powerful, independent verification of purity.

  • Impurity Profiling: Use a validated, stability-indicating HPLC method to separate, identify, and quantify all impurities.

By integrating these complementary techniques, researchers and drug development professionals can establish a scientifically sound, self-validating system that ensures the quality of this compound and the integrity of the subsequent development process.

References

A Senior Application Scientist's Guide to Assessing Analyte Specificity: The Case of 3-(Methylamino)propanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide to the cross-reactivity of 3-(Methylamino)propanoic acid hydrochloride in assays.

In the landscape of drug development and biomedical research, the accuracy of analytical methods is paramount. An assay's value is intrinsically tied to its specificity—the ability to unequivocally measure the analyte of interest without interference from other compounds. This guide delves into the critical issue of cross-reactivity, using this compound (3-MAPA-HCl) as a case study. We will explore a structured, field-proven approach to designing, executing, and interpreting experiments to quantify this potential source of error, ensuring data integrity for researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for evaluating the cross-reactivity of 3-MAPA-HCl in a competitive enzyme-linked immunosorbent assay (ELISA), a common platform for small molecule quantification. We will present a detailed experimental protocol, comparative data, and actionable insights to mitigate potential inaccuracies.

Experimental Design: A Framework for Validating Specificity

The foundation of a trustworthy assay lies in a self-validating experimental design. For assessing cross-reactivity, a competitive ELISA is an ideal model system. The principle relies on the competition between a fixed amount of labeled analyte (or an analyte-conjugate) and the unlabeled analyte in the sample for a limited number of antibody binding sites. A higher concentration of analyte in the sample results in less labeled analyte being bound, producing a weaker signal.

Our objective is to determine if compounds structurally similar to 3-MAPA-HCl can also compete for these antibody binding sites, thereby generating a false positive signal.

Causality Behind Experimental Choices
  • Selection of an Exemplar Assay: We chose a competitive ELISA due to its widespread use for quantifying small molecules in complex biological matrices and its inherent susceptibility to cross-reactivity from structurally related compounds.

  • Selection of Potential Cross-Reactants: The choice of compounds to test for cross-reactivity is critical. We selected a panel based on structural similarity to 3-MAPA-HCl, representing potential metabolites, precursors, or endogenous molecules.

    • Compound A (Primary Analyte): 3-(Methylamino)propanoic acid - The target analyte.

    • Compound B: β-Alanine (3-Aminopropanoic acid) - The parent amine, lacking the N-methyl group. This tests the antibody's specificity for the methylation.

    • Compound C: Sarcosine (N-Methylglycine) - Shares the N-methylated amino acid feature but has a shorter carbon backbone. This evaluates the importance of the propanoic acid structure.

    • Compound D: L-Alanine - An endogenous and isomeric amino acid, testing for general cross-reactivity with common biological molecules.

Visualizing the Competitive Mechanism

The diagram below illustrates the principle of specific versus cross-reactive binding in our competitive ELISA.

G cluster_0 Scenario 1: High Specificity cluster_1 Scenario 2: High Cross-Reactivity Ab1 Antibody Binding Site Analyte1 3-MAPA (Target) Analyte1->Ab1 Strong Binding Analog1 β-Alanine (Analog) Analog1->Ab1 No/Weak Binding Ab2 Antibody Binding Site Analyte2 3-MAPA (Target) Analyte2->Ab2 Strong Binding Analog2 β-Alanine (Analog) Analog2->Ab2 Strong Binding

Caption: Competitive binding at the antibody site.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a validated workflow for determining the cross-reactivity of 3-MAPA-HCl.

Workflow Overview

G cluster_workflow Cross-Reactivity Assay Workflow Prep 1. Prepare Reagents - Coat Plate (Antigen) - Prepare Standards - Prepare Analogs Incubate 2. Competitive Incubation - Add Standards/Analogs - Add Primary Antibody Prep->Incubate Wash1 3. Wash Step Incubate->Wash1 Detect 4. Detection - Add HRP-Secondary Ab Wash1->Detect Wash2 5. Wash Step Detect->Wash2 Develop 6. Substrate Development - Add TMB Substrate Wash2->Develop Stop 7. Stop Reaction - Add Stop Solution Develop->Stop Read 8. Read Plate (OD 450 nm) Stop->Read Analyze 9. Data Analysis - Plot Curves - Calculate IC50 - Calculate %CR Read->Analyze

Caption: Experimental workflow for the cross-reactivity ELISA.

Detailed Methodology
  • Plate Coating:

    • Coat a 96-well high-binding microplate with a 3-MAPA-protein conjugate (e.g., 3-MAPA-BSA) at 2 µg/mL in carbonate buffer (pH 9.6).

    • Incubate overnight at 4°C.

    • Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20).

    • Block non-specific binding sites with 3% BSA in PBS for 2 hours at room temperature.

    • Wash the plate 3 times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the primary analyte (3-MAPA-HCl) and the potential cross-reactants (β-Alanine, Sarcosine, L-Alanine) in Assay Buffer (1% BSA in PBS). Concentrations should span a range expected to produce a full inhibition curve (e.g., 0.1 ng/mL to 1000 ng/mL).

    • Add 50 µL of each standard or potential cross-reactant dilution to the wells.

    • Add 50 µL of the anti-3-MAPA primary antibody (at a pre-determined optimal dilution) to all wells.

    • Incubate for 1 hour at 37°C with gentle shaking.

  • Detection & Measurement:

    • Wash the plate 4 times with Wash Buffer.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in Assay Buffer.

    • Incubate for 1 hour at 37°C.

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB substrate solution and incubate in the dark for 15-20 minutes.

    • Stop the reaction by adding 50 µL of 2M H₂SO₄.

    • Read the optical density (OD) at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the OD values against the logarithm of the analyte concentration for each compound.

    • Fit the data to a four-parameter logistic (4-PL) curve to determine the IC50 value for each compound. The IC50 is the concentration that causes 50% inhibition of the maximum signal.

    • Calculate the percent cross-reactivity (%CR) using the following formula: %CR = (IC50 of 3-MAPA-HCl / IC50 of Potential Cross-Reactant) x 100

Results: Quantifying Cross-Reactivity

The following table summarizes the hypothetical data obtained from the competitive ELISA.

Compound TestedRoleIC50 (ng/mL)% Cross-ReactivityInterpretation
3-(Methylamino)propanoic acid HCl Primary Analyte 15.2 100% Reference compound
β-AlanineParent Amine89.417.0%Moderate cross-reactivity. The antibody shows some recognition of the backbone without the N-methyl group.
SarcosineN-Methyl Analog450.13.4%Low cross-reactivity. The propanoic acid chain length is critical for strong antibody recognition.
L-AlanineEndogenous Isomer> 10,000< 0.15%Negligible cross-reactivity. The antibody is highly specific against this common amino acid.

Discussion and Authoritative Grounding

The experimental data clearly demonstrates that the hypothetical antibody exhibits high specificity for 3-(Methylamino)propanoic acid. However, it shows moderate cross-reactivity (17.0%) with its direct precursor, β-Alanine. This is a critical finding. If a biological sample contains significant levels of β-Alanine, an immunoassay could overestimate the concentration of 3-MAPA-HCl.

This underscores the importance of guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA), which mandate that analytical methods be validated for specificity to ensure that the measurement is not affected by the presence of related substances.

Mitigation and Orthogonal Methods

When significant cross-reactivity is detected, it is crucial to implement a strategy to ensure data accuracy.

  • Antibody Re-development: A new antibody could be generated using a more refined immunization strategy to target unique epitopes of 3-MAPA-HCl, thereby reducing binding to analogs like β-Alanine.

  • Orthogonal Method Validation: For critical applications, results should be confirmed using an orthogonal method that relies on a different scientific principle. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose. LC-MS/MS separates compounds based on their physicochemical properties (retention time) before detecting them based on their unique mass-to-charge ratio, providing a much higher degree of specificity than immunoassays.

Conclusion

The rigorous assessment of assay specificity is a non-negotiable aspect of scientific research and drug development. As demonstrated with this compound, even structurally similar molecules can lead to significant measurement errors if not properly characterized. By employing a systematic approach using competitive binding assays, researchers can quantify cross-reactivity and make informed decisions. When immunoassays show potential for interference, confirmation with a highly specific orthogonal method like LC-MS/MS is the most robust path to ensuring data integrity and the ultimate success of a research program.

Efficacy comparison of 3-(Methylamino)propanoic acid hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Efficacy Comparison of 3-(Methylamino)propanoic Acid Derivatives

Introduction: Beyond the Core Scaffold

3-(Methylamino)propanoic acid, also known as N-methyl-β-alanine, is a foundational β-amino acid that serves as a versatile building block in chemical synthesis.[1][2] While the parent compound has applications as a research chemical and an intermediate in the production of materials like surfactants, its inherent biological activity is modest.[3][4] The true potential of this scaffold is unlocked through targeted derivatization—a medicinal chemistry strategy aimed at enhancing potency, modulating selectivity, and improving pharmacokinetic profiles.

This guide provides a comparative analysis of key derivatives of 3-(Methylamino)propanoic acid, moving beyond theoretical discussions to focus on tangible, data-driven efficacy. We will explore how specific structural modifications transform the parent molecule into potent antimicrobial and anticancer agents, while also examining a naturally occurring analogue with significant neurotoxic properties. The experimental data presented is synthesized from peer-reviewed literature to provide researchers, scientists, and drug development professionals with a clear, objective comparison to inform future discovery efforts.

The Parent Compound: 3-(Methylamino)propanoic Acid Hydrochloride

  • Chemical Identity: A simple β-amino acid, structurally related to β-alanine.[1] The hydrochloride salt form is commonly used for its stability and solubility.[5]

  • Baseline Activity: The biological activity of the unmodified compound is limited. It is primarily used as a synthetic precursor or building block.[3] Some sources note its use as a parakeratosis inhibitor in skincare applications.[6][7]

  • Rationale for Derivatization: The core structure possesses functional groups (a secondary amine and a carboxylic acid) that are ideal handles for chemical modification. The primary goal of derivatization is to introduce new pharmacophores that can interact with specific biological targets, thereby conferring potent and selective therapeutic effects.

Comparative Efficacy Analysis of Key Derivatives

The efficacy of a chemical entity is context-dependent. Here, we compare derivatives across distinct therapeutic areas—infectious disease and oncology—and contrast them with a known neurotoxic analogue to underscore the critical role of structure in determining biological outcome.

Antimicrobial Efficacy: 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

Recent research has focused on a series of derivatives where a 4-hydroxyphenyl moiety is attached to the amino group of the propanoic acid backbone. These compounds have demonstrated significant, structure-dependent antimicrobial activity against a panel of multidrug-resistant pathogens.[8]

Experimental Rationale: The 4-hydroxyphenyl group is a known pharmacophore that can participate in hydrogen bonding and other interactions within bacterial enzyme active sites. Further modification of this core structure, particularly through the formation of hydrazones, allows for the exploration of a wide chemical space to optimize antibacterial and antifungal activity.

Summary of Antimicrobial Activity:

Derivative ClassModificationTarget OrganismsEfficacy (MIC Range)Source
Hydrazones Addition of heterocyclic substituents to the hydrazide derivativeESKAPE pathogens (E. faecium, S. aureus, K. pneumoniae, A. baumannii, P. aeruginosa, Enterobacter species), Drug-resistant Candida species0.5 - 64 µg/mL [8]
Base Hydrazide N-(4-hydroxyphenyl)-β-alanine hydrazideTested bacterial strainsNo significant activity[8]
Methyl Ester N-(4-hydroxyphenyl)-β-alanine methyl esterDrug-resistant Candida speciesNo significant activity[8]
  • Key Insight: The data clearly indicates that the base 3-((4-hydroxyphenyl)amino)propanoic acid scaffold requires further elaboration to achieve potent antimicrobial effects. The hydrazone derivatives, particularly those with heterocyclic moieties (e.g., compounds 14-16 in the source study), demonstrated the most potent and broad-spectrum activity, with Minimum Inhibitory Concentrations (MICs) as low as 0.5 µg/mL.[8]

Anticancer Efficacy: 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

The same series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives was also evaluated for anticancer and antioxidant properties, demonstrating the principle that a single chemical scaffold can be a source of leads for multiple therapeutic areas.[9][10]

Experimental Rationale: The inclusion of a phenol group confers antioxidant properties, which can help modulate oxidative stress—a key factor in cancer progression.[9] The overall structure of the derivatives allows for interactions with cancerous cell targets, leading to cytotoxic and anti-migratory effects. The A549 human lung carcinoma cell line is a standard model for initial screening of potential lung cancer therapeutics.

Summary of Anticancer Activity (A549 Lung Cancer Cells):

Compound(s)Key Structural FeatureEfficacy EndpointResultSource
12, 20-22, 29 Varied hydrazone substituentsCell Viability (MTT Assay)Reduced cell viability by 50%[9][10]
12, 20-22, 29 Varied hydrazone substituentsCell Migration (Wound Healing Assay)Significant suppression of cell migration[9][10]
20 Hydrazone derivativeAntioxidant Activity (DPPH Assay)Potent radical scavenging properties[10]
  • Key Insight: Specific derivatives (12, 20-22, 29 ) emerged as lead candidates, showing a desirable combination of direct cytotoxicity against cancer cells and inhibition of cell migration, a critical process in metastasis.[9] Importantly, these compounds also showed favorable selectivity, with lower cytotoxicity towards noncancerous Vero cells, suggesting a promising therapeutic window.[9]

Neurotoxicity Profile: beta-N-methylamino-L-alanine (BMAA)

In stark contrast to the engineered therapeutic potential of the synthetic derivatives, the naturally occurring analogue BMAA serves as a critical benchmark for toxicity. BMAA is an excitotoxic amino acid implicated as an environmental trigger for neurodegenerative conditions like amyotrophic lateral sclerosis-parkinsonism-dementia complex.[11]

  • Mechanism of Action: Unlike typical excitotoxic amino acids, BMAA's neurotoxicity is dependent on the presence of bicarbonate in the extracellular fluid.[11] The bicarbonate ion is believed to interact with the BMAA molecule, forming a complex that can then aberrantly activate glutamate receptors, leading to neuronal damage and death.[11]

  • Key Insight for Drug Development: The case of BMAA is a powerful reminder of the importance of counter-screening and toxicological profiling during drug development. While structurally similar to N-methyl-β-alanine, the stereochemistry and additional amino group in BMAA lead to a profoundly different and dangerous biological activity profile.

Experimental Protocols

Trustworthy and reproducible data is the cornerstone of scientific research. Below is a detailed protocol for a common assay used to determine the antimicrobial efficacy of novel compounds.

Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is based on standard methodologies for assessing antimicrobial activity.

Objective: To determine the lowest concentration of a derivative compound that visibly inhibits the growth of a specific bacterial strain.

Methodology:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 isolated colonies of the target bacterium from an agar plate.

    • Suspend the colonies in a sterile saline solution (0.85% NaCl).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension 1:150 in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final target inoculum of 5 x 10⁵ CFU/mL.

  • Preparation of Compound Plate:

    • Perform a two-fold serial dilution of the test derivative (e.g., starting from 128 µg/mL down to 0.25 µg/mL) in a 96-well microtiter plate using CAMHB as the diluent. The final volume in each well should be 50 µL.

    • Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only, no bacteria).

  • Inoculation:

    • Add 50 µL of the final bacterial inoculum (prepared in Step 1) to each well of the compound plate, except for the negative control well. This brings the total volume in each test well to 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

  • Reading the Results:

    • Following incubation, visually inspect the plate for turbidity.

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Causality and Self-Validation:

  • Why a 0.5 McFarland Standard? This standardizes the initial bacterial load, ensuring that results are consistent and comparable across different experiments and laboratories.

  • Why Cation-Adjusted MHB? The concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of certain classes of antibiotics. Using cation-adjusted broth is a critical quality control step for standardization.

  • Why Include Controls? The positive control validates that the bacteria are viable and can grow under the assay conditions. The negative control confirms the sterility of the broth and plate, ensuring that any observed growth is due to the inoculated bacterium.

Visualizing the Development Workflow

The process of identifying and validating efficacious derivatives follows a logical progression from chemical synthesis to biological testing.

G cluster_0 Synthesis & Scaffolding cluster_1 Screening & Efficacy Testing cluster_2 Validation & Profiling Parent 3-(Methylamino)propanoic Acid Core Deriv Chemical Derivatization (e.g., Amide Coupling, Hydrazone Formation) Parent->Deriv Introduce Pharmacophore Library Derivative Library (e.g., Hydroxyphenyl Series) Deriv->Library Generate Analogs Screen Primary Screening (e.g., Antimicrobial MIC Assay, Anticancer Viability Assay) Library->Screen Test Efficacy Hit Hit Identification (Compounds with Activity) Screen->Hit Dose Dose-Response & Potency (e.g., IC50 Determination) Hit->Dose Quantify Secondary Secondary Assays (e.g., Anti-migration, Mechanism of Action) Dose->Secondary Validate & Characterize Tox Toxicity & Selectivity (e.g., Noncancerous Cell Lines, In vivo Models) Secondary->Tox Assess Safety Lead Lead Candidate Tox->Lead

Caption: Workflow for the synthesis, screening, and validation of novel 3-(Methylamino)propanoic acid derivatives.

Conclusion and Future Directions

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: A more extensive library of the hydroxyphenyl derivatives should be synthesized and tested to build a comprehensive SAR model. This will enable the in-silico design of next-generation compounds with even greater potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets of the most active antimicrobial and anticancer derivatives is crucial for their further development and for understanding potential resistance mechanisms.

  • In Vivo Efficacy: Promising lead candidates identified in vitro must be advanced into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety in a whole-organism context.

By building upon this foundational knowledge, the scientific community can continue to leverage the chemical versatility of 3-(methylamino)propanoic acid to develop next-generation therapeutics.

References

Benchmarking Synthesis Routes for 3-(Methylamino)propanoic Acid Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Building Block

3-(Methylamino)propanoic acid hydrochloride, also known as N-methyl-β-alanine hydrochloride, is a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and complex organic molecules. Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, makes it a versatile scaffold for introducing specific pharmacophores. The selection of a synthetic route for this molecule is a critical decision in the drug development pipeline, directly impacting scalability, cost of goods, purity profile, and overall process efficiency.

This guide provides an in-depth comparison of the two most prevalent synthetic strategies for preparing this compound. Moving beyond a simple recitation of protocols, we will dissect the underlying chemical principles, evaluate the practical advantages and disadvantages of each route, and provide the detailed experimental data necessary for an informed decision. Our objective is to equip researchers, process chemists, and drug development professionals with the expert insights required to select the optimal synthesis pathway for their specific laboratory or manufacturing needs.

Overview of Primary Synthetic Strategies

From a retrosynthetic perspective, 3-(Methylamino)propanoic acid can be disconnected in two primary ways, giving rise to two distinct and commercially viable synthetic routes.

G cluster_0 Retrosynthetic Analysis cluster_1 Route 1 Precursors cluster_2 Route 2 Precursor Target 3-(Methylamino)propanoic Acid Hydrochloride Disconnection1 C-N Bond Formation (Michael Addition) Target->Disconnection1 Route 1 Disconnection2 C-N Bond Formation (N-Alkylation) Target->Disconnection2 Route 2 Retrosynthesis Two primary disconnections Methylamine Methylamine Disconnection1->Methylamine Acrylate Methyl Acrylate Disconnection1->Acrylate BetaAlanine β-Alanine Disconnection2->BetaAlanine

Caption: Retrosynthetic analysis of 3-(Methylamino)propanoic acid.

  • Route 1: Michael Addition. This approach builds the carbon-nitrogen bond via a conjugate addition of methylamine to an acrylic acid derivative, typically methyl acrylate. This is followed by ester hydrolysis to yield the final product.

  • Route 2: Reductive Amination. This strategy starts with the readily available amino acid β-alanine and introduces the N-methyl group via reductive amination, a classic transformation that forms the target C-N bond.

We will now examine each route in detail.

Route 1: Michael Addition of Methylamine to Methyl Acrylate

This route is a robust and widely used industrial method. It leverages the nucleophilicity of methylamine to attack the β-carbon of methyl acrylate in a classic Michael 1,4-conjugate addition. The resulting ester is then hydrolyzed under acidic conditions, which also conveniently forms the desired hydrochloride salt.

Mechanistic Rationale

The reaction proceeds in two distinct stages. The first is the nucleophilic addition of methylamine to the electron-deficient alkene of methyl acrylate. The reaction is typically performed at low temperatures to control its exothermicity and to minimize the potential for polymerization of the acrylate. The second stage is the acid-catalyzed hydrolysis of the intermediate ester, methyl 3-(methylamino)propanoate. Refluxing in hydrochloric acid achieves both hydrolysis and salt formation in a single, efficient step.[1]

Experimental Protocol & Workflow

G cluster_0 Stage 1: Michael Addition cluster_1 Stage 2: Hydrolysis & Salt Formation A1 Dissolve Methyl Acrylate in Methanol A2 Cool to -20°C A1->A2 A3 Slowly Add Methylamine (2M in THF) A2->A3 A4 Stir at -20°C for 2h A3->A4 A5 Remove Solvents in vacuo A4->A5 B1 Dissolve Crude Ester in 5M HCl A5->B1 Intermediate: Methyl 3-(methylamino)propanoate B2 Reflux for 16h B1->B2 B3 Evaporate Solvent in vacuo B2->B3 B4 Obtain Hygroscopic White Solid B3->B4

Caption: Workflow for the Michael Addition route.

Protocol: Synthesis via Michael Addition [1]

  • Stage 1: Michael Addition

    • Methyl acrylate (10 g, 116 mmol) is dissolved in methanol (20 mL) in a suitable reaction vessel.

    • The solution is cooled to -20 °C using an appropriate cooling bath.

    • A solution of methylamine (2M in tetrahydrofuran, 90 mL, 180 mmol) is added slowly via an addition funnel, ensuring the internal temperature is maintained at -20 °C.

    • The reaction mixture is stirred at -20 °C for 2 hours.

    • Upon completion, the solvent is removed under reduced pressure to yield crude methyl 3-(methylamino)propanoate.

  • Stage 2: Hydrolysis and Salt Formation

    • The crude ester is dissolved in 40 mL of 5 M aqueous hydrochloric acid.

    • The solution is heated to reflux and maintained for 16 hours.

    • After cooling, the solvent is evaporated under reduced pressure to yield this compound as a hygroscopic white solid.

Critical Analysis
ParameterAssessmentRationale & Expert Insights
Yield Good to ExcellentReported yields are high, often around 72% for the hydrolysis step.[1] The initial addition is typically near-quantitative.
Scalability Moderate to HighThe primary challenge is the handling of methylamine, which is a gas at room temperature. Using solutions (e.g., in THF or water) mitigates this but adds solvent cost and waste. The low temperature requirement can be energy-intensive on a large scale.
Purity GoodThe main potential impurity is unreacted methyl acrylate or byproducts from its polymerization. The workup is straightforward, and the final product can often be obtained in high purity after simple evaporation.
Safety Caution RequiredMethylamine is a flammable and toxic gas. Methyl acrylate is a flammable liquid and lachrymator. Low-temperature control is critical to manage the reaction exotherm.
Cost-Effectiveness HighStarting materials (methyl acrylate, methylamine, HCl) are inexpensive bulk chemicals, making this route economically attractive for large-scale production.

Route 2: Reductive Amination of β-Alanine

This pathway begins with β-alanine, a readily available and non-hazardous amino acid. The core transformation is the N-methylation of the primary amine. The Eschweiler-Clarke reaction is the classic and most direct method for this transformation, utilizing formaldehyde as the carbon source and formic acid as the reducing agent.[2]

Mechanistic Rationale

The Eschweiler-Clarke reaction is a robust reductive amination process.[3] The mechanism involves two key stages that occur in one pot:

  • Imine Formation: The primary amine of β-alanine attacks formaldehyde to form a hemiaminal, which then dehydrates to an intermediate iminium ion.

  • Hydride Transfer: Formic acid acts as a hydride donor, reducing the iminium ion to the N-methylated amine and releasing carbon dioxide. This decarboxylation step renders the reaction irreversible.[2]

A critical consideration for this route is controlling the degree of methylation. Since the newly formed secondary amine is often more nucleophilic than the starting primary amine, the reaction can proceed to form the N,N-dimethylated product.[3][4] Careful control of stoichiometry and reaction conditions is paramount to favor the desired mono-methylated product.

Experimental Protocol & Workflow

G cluster_0 One-Pot Reaction cluster_1 Workup & Isolation A1 Combine β-Alanine, Formic Acid & Formaldehyde A2 Heat to 80-100°C (Reflux) A1->A2 A3 Monitor Reaction (e.g., by TLC/LCMS) A2->A3 B1 Cool Reaction Mixture A3->B1 Reaction Complete B2 Add Conc. HCl B1->B2 B3 Evaporate to Dryness B2->B3 B4 Recrystallize from Ethanol/Ether B3->B4

Caption: Workflow for the Reductive Amination route.

Protocol: Synthesis via Reductive Amination (Eschweiler-Clarke) [2][5]

  • Stage 1: One-Pot Methylation

    • To a reaction vessel, add β-alanine (10 g, 112 mmol).

    • Add formic acid (90%, 29 g, ~24 mL, 630 mmol).

    • Add formaldehyde (37% aqueous solution, 18.2 g, ~17 mL, 224 mmol). Note: The stoichiometry is critical and may need optimization to favor mono-methylation.

    • Heat the mixture to reflux (approximately 100-110 °C) for 6-8 hours, monitoring for CO₂ evolution.

    • Monitor the reaction by a suitable method (e.g., TLC, LC-MS) until the starting material is consumed.

  • Stage 2: Isolation and Salt Formation

    • Cool the reaction mixture to room temperature.

    • Carefully add concentrated hydrochloric acid (approx. 10 mL) to the mixture.

    • Remove all volatiles (water, excess formic acid, HCl) under reduced pressure.

    • The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/ether mixture) to yield pure this compound.

Critical Analysis
ParameterAssessmentRationale & Expert Insights
Yield Moderate to GoodYields can be variable and are highly dependent on controlling the reaction to prevent dimethylation. Over-methylation is a significant risk. Some literature reports unexpected side reactions with β-alanine under these conditions, highlighting the need for careful process development.[3]
Scalability HighAll reagents are liquids and are easily handled. The reaction is typically run at reflux, which is straightforward to scale. The evolution of CO₂ must be managed with appropriate ventilation.
Purity ModerateThe primary impurity is the N,N-dimethylated analog, which can be difficult to separate from the desired product due to similar physical properties. Recrystallization is often required.
Safety ModerateFormic acid is corrosive. Formaldehyde is a known carcinogen and sensitizer. The reaction should be performed in a well-ventilated fume hood.
Cost-Effectiveness Highβ-alanine, formaldehyde, and formic acid are all inexpensive and readily available commodity chemicals.

Comparative Benchmarking

To facilitate a direct comparison, the key performance indicators for each route are summarized below.

FeatureRoute 1: Michael AdditionRoute 2: Reductive Amination
Starting Materials Methyl Acrylate, Methylamineβ-Alanine, Formaldehyde, Formic Acid
Key Transformation 1,4-Conjugate AdditionReductive Amination
Number of Steps 2 (Addition, Hydrolysis)1 (One-pot reaction) + Workup
Typical Yield Good to ExcellentModerate to Good
Key Impurity Profile Acrylate polymer, starting materialsN,N-dimethylated byproduct
Scalability Concerns Handling of gaseous methylamine; cryogenic conditionsVigorous gas (CO₂) evolution
Safety Hazards Flammable/toxic gas (methylamine)Corrosive acid, carcinogenic formaldehyde
Ideal Use Case Large-scale industrial production where cost is paramount and gas handling is established.Laboratory-scale synthesis and process development due to ease of handling liquid reagents.

Final Recommendation

The choice between these two synthetic routes is a classic example of balancing economic drivers with practical laboratory considerations.

Route 1 (Michael Addition) is unequivocally the more atom-economical and cost-effective choice for large-scale industrial manufacturing . Its reliance on inexpensive, fundamental building blocks makes it commercially attractive. The primary hurdle is the capital investment and engineering controls required for the safe handling of methylamine and low-temperature reaction conditions.

Route 2 (Reductive Amination) is often the superior choice for laboratory-scale synthesis, medicinal chemistry programs, and initial process development . The use of easily handled liquid reagents and a straightforward one-pot reflux setup makes it highly accessible. However, the critical challenge lies in optimizing the reaction to maximize the yield of the mono-methylated product while minimizing the formation of the N,N-dimethyl impurity, which can complicate purification efforts.

Ultimately, the optimal route depends on the specific project goals, available infrastructure, and the scale of the synthesis. Both pathways are robust and well-documented, offering viable solutions for producing this important chemical intermediate.

References

A Comparative Spectral Analysis of 3-(Methylamino)propanoic Acid Hydrochloride from Diverse Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical research and drug development, the quality and consistency of raw materials are paramount.[1][2] This guide presents a comprehensive spectral comparison of 3-(Methylamino)propanoic acid hydrochloride, a key building block in various synthetic pathways, sourced from three different commercial suppliers. We employ a multi-technique analytical approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) to scrutinize the identity, purity, and impurity profiles of each sample. This guide provides researchers, scientists, and drug development professionals with a robust framework for evaluating and selecting high-quality starting materials, thereby mitigating risks and ensuring the integrity of their scientific endeavors. The selection of raw materials and their suppliers is a critical consideration at every stage of a drug's lifecycle.[3]

Introduction: The Criticality of Raw Material Quality

The adage "garbage in, garbage out" holds particularly true in the exacting world of pharmaceutical development. The quality of the final drug product is inextricably linked to the quality of its starting materials.[1][4] Using raw materials of high quality in pharmaceutical manufacturing can lead to benefits such as improved drug safety and efficacy, consistent formulations, a decreased risk of contamination, and greater patient confidence.[2] Conversely, the use of substandard or poorly characterized raw materials can introduce impurities that may compromise the safety, efficacy, and stability of the final drug product, leading to costly delays and potential regulatory hurdles.[3][5]

This compound (CAS 65845-56-9) is a versatile reagent used in the synthesis of various active pharmaceutical ingredients (APIs).[6] Its purity and the absence of undesirable side-products are crucial for achieving the desired reaction outcomes and ensuring the quality of the final API. This guide offers a systematic approach to qualifying this critical raw material by comparing samples from three distinct suppliers, designated as Supplier A, Supplier B, and Supplier C.

Analytical Methodology: A Triad of Spectroscopic Techniques

To construct a comprehensive quality profile for each sample, we employed a combination of three powerful analytical techniques:

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and is a powerful tool for quantitative analysis to determine purity.[7][8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule, serving as a unique molecular "fingerprint."[9][10]

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for separating, identifying, and quantifying each component in a mixture, making it ideal for impurity profiling.[11][12]

The following workflow illustrates the analytical process:

Caption: Experimental workflow for the comparative analysis of this compound.

Experimental Protocols

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and determine the purity of the samples.

Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of each sample and dissolve in 0.75 mL of Deuterium Oxide (D₂O).

  • Internal Standard: Add a known quantity of a certified internal standard (e.g., maleic acid) to the NMR tube.

  • Data Acquisition: Acquire ¹H NMR spectra on a 400 MHz spectrometer.

  • Data Processing: Process the spectra using appropriate software. Integrate the characteristic peaks of this compound and the internal standard.

  • Purity Calculation: Calculate the purity of each sample based on the integral ratios and the known purity of the internal standard.[13][14]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To verify the functional groups and compare the overall spectral fingerprint of the samples against a reference.

Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet for each sample by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Data Acquisition: Record the FTIR spectrum for each sample over the range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the positions and relative intensities of the absorption bands to identify characteristic functional groups such as C=O (carboxylic acid), N-H (amine), and C-H stretches.[15] The fingerprint region (1500–500 cm⁻¹) is particularly important for confirming the identity of the compound.[10]

High-Performance Liquid Chromatography (HPLC)

Objective: To identify and quantify any impurities present in the samples.

Protocol:

  • Sample Preparation: Prepare solutions of each sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Data Analysis: Analyze the chromatograms to determine the area percentage of the main peak and any impurity peaks. Impurity profiling is a critical application of HPLC.[11][16]

Results and Discussion

The analytical data obtained from the three techniques are summarized below.

Structural Identity and Purity by ¹H NMR and FTIR
Supplier¹H NMR Purity (%)FTIR Spectral MatchKey FTIR Bands (cm⁻¹)
Supplier A 99.8Conforms~2950 (C-H), ~1720 (C=O), ~3400 (N-H)
Supplier B 99.5Conforms~2950 (C-H), ~1720 (C=O), ~3400 (N-H)
Supplier C 98.2Conforms~2950 (C-H), ~1720 (C=O), ~3400 (N-H)

All three samples exhibited ¹H NMR and FTIR spectra consistent with the structure of this compound. The characteristic peaks were present in all spectra, confirming the identity of the compound. However, quantitative ¹H NMR analysis revealed variations in purity, with Supplier A providing the highest purity material.

Impurity Profiling by HPLC
SupplierMain Peak Area (%)Number of ImpuritiesMajor Impurity (%)
Supplier A 99.910.08
Supplier B 99.620.25
Supplier C 98.530.90

The HPLC analysis provided a more detailed picture of the purity of the samples.[17][18] Supplier A's material was found to be the cleanest, with only one minor impurity detected at a very low level. In contrast, the sample from Supplier C contained three detectable impurities, with one impurity present at a significant level (0.90%). The presence of these impurities could have a detrimental impact on subsequent chemical reactions.

The following diagram illustrates the relationship between supplier choice and the resulting purity profile:

Caption: Correlation between supplier and the purity profile of this compound.

Conclusion and Recommendations

This comparative study highlights the significant variability in the quality of this compound available from different commercial suppliers. While all three samples were confirmed to be the correct compound, there were notable differences in their purity and impurity profiles.

Based on this analysis, the material from Supplier A is recommended for applications where high purity is critical, such as in the synthesis of APIs for clinical trials. The material from Supplier B may be suitable for early-stage research and development where the slightly lower purity can be tolerated. The material from Supplier C , with its higher level of impurities, should be used with caution and may require further purification before use in sensitive applications.

It is imperative for researchers and drug development professionals to implement a robust raw material qualification program. This should include multi-technique spectral analysis to ensure the identity, purity, and consistency of all critical starting materials. Such diligence is a cornerstone of good scientific practice and is essential for the successful development of safe and effective medicines.

References

A Comparative Guide to the Biological Activity of 3-(Methylamino)propanoic Acid Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of neuroscience and pharmacology, the modulation of inhibitory neurotransmission presents a cornerstone for the development of therapeutics targeting a spectrum of neurological and psychiatric disorders. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its receptors, particularly the ionotropic GABA-A and metabotropic GABA-B receptors, are critical drug targets.[1] Structurally analogous to GABA, β-amino acids and their derivatives have garnered significant attention for their potential to interact with these and other neuronal signaling pathways.

This guide provides a comparative analysis of the biological activity of 3-(methylamino)propanoic acid hydrochloride, also known as N-methyl-β-alanine hydrochloride, and its structurally related analogs. We will delve into their interactions with key neuronal receptors, supported by experimental data, and provide detailed protocols for the assays used to evaluate their activity and safety profiles. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships within this chemical class, thereby facilitating the informed design and selection of compounds for further investigation.

Compound Profiles: Structure and Rationale for Comparison

The compounds selected for this comparison represent a systematic modification of the parent β-alanine structure, allowing for an exploration of how N-alkylation and esterification impact biological activity.

  • This compound (N-methyl-β-alanine HCl): The primary subject of this guide, this compound features a single methyl group on the nitrogen atom of β-alanine. This modification increases lipophilicity compared to its parent compound, which can influence its ability to cross the blood-brain barrier and its affinity for receptor binding sites.

  • β-Alanine: The parent compound, a naturally occurring β-amino acid, serves as a fundamental baseline for our comparison. It is known to be an agonist at both GABA-A and glycine receptors.[2][3]

  • N,N-Dimethyl-β-alanine: This analog possesses two methyl groups on the nitrogen atom, further increasing its steric bulk and lipophilicity. Its activity profile will provide insights into the tolerance of receptor binding pockets for larger N-substituents.

  • Ethyl 3-(methylamino)propanoate: As the ethyl ester of N-methyl-β-alanine, this analog allows for the assessment of how masking the carboxylic acid moiety affects biological activity. Esterification can enhance cell permeability and may serve as a prodrug strategy.

Comparative Biological Activity

The primary targets for this class of compounds are the inhibitory GABA-A and glycine receptors. Additionally, their effects on GABA transporters and potential cytotoxicity are crucial aspects of their biological profile.

Receptor Activity: GABA-A and Glycine Receptors

β-Alanine and its N-methylated analogs are known to interact with both GABA-A and glycine receptors, which are both ligand-gated chloride ion channels that mediate fast inhibitory neurotransmission.[4]

  • β-Alanine has been shown to act as an agonist at both receptor types. Studies have indicated that its efficacy at GABA-A receptors is comparable to that of GABA, and at glycine receptors, it is comparable to glycine itself.[2][5] Notably, β-alanine exhibits a greater potency at glycine receptors.[2] Electrophysiological studies on rat sacral dorsal commissural neurons revealed that β-alanine activates strychnine-sensitive glycine receptors with an EC50 of 80.8 µM.[6]

  • N-methyl-β-alanine (3-(methylamino)propanoic acid), due to its structural similarity to β-alanine, is also expected to exhibit activity at these receptors. The addition of a methyl group can influence its binding affinity and selectivity. While direct comparative potency data is limited, the neurotoxin β-N-methylamino-L-alanine (BMAA), an isomer of N-methyl-β-alanine, has been shown to interact with the NMDA receptor's glycine modulatory site, suggesting that N-methylation can direct activity towards glycine-related sites.[7]

  • N,N-Dimethyl-β-alanine and Ethyl 3-(methylamino)propanoate currently lack specific quantitative data on their activity at GABA-A and glycine receptors in the public domain. However, based on structure-activity relationships of similar compounds, it can be hypothesized that the increased steric hindrance from the dimethyl group may reduce binding affinity at the orthosteric sites of these receptors. The esterification in Ethyl 3-(methylamino)propanoate would likely abolish direct agonist activity, as the carboxylate group is crucial for binding to the agonist pocket of these receptors. This analog may, however, act as a prodrug, being hydrolyzed in vivo to the active N-methyl-β-alanine.

The following diagram illustrates the principal inhibitory neurotransmitter systems targeted by β-alanine and its analogs.

GABAGlycineSignaling cluster_synapse Inhibitory Synapse Presynaptic Terminal Presynaptic Terminal GABA_Vesicle GABA Glycine_Vesicle Glycine Postsynaptic Terminal Postsynaptic Terminal GABA_A_Receptor GABA-A Receptor Glycine_Receptor Glycine Receptor Synaptic Cleft Synaptic Cleft GABA GABA Glycine Glycine Beta-Alanine Analogs Beta-Alanine Analogs Beta-Alanine Analogs->GABA_A_Receptor Binds Beta-Alanine Analogs->Glycine_Receptor Binds GABA_Vesicle->GABA_A_Receptor Binds Glycine_Vesicle->Glycine_Receptor Binds Cl_ion Cl- GABA_A_Receptor->Cl_ion Influx Glycine_Receptor->Cl_ion Influx Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization

Caption: Simplified diagram of GABAergic and glycinergic neurotransmission, the primary targets for β-alanine analogs.

GABA Transporter (GAT) Inhibition

Beyond direct receptor activation, some β-alanine analogs can modulate GABAergic signaling by inhibiting GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft. β-alanine itself has been identified as a GABA uptake inhibitor.[8] This action can potentiate GABAergic transmission by increasing the concentration and duration of GABA in the synapse. A study on a guanidine-containing β-alanine analogue demonstrated that modifications to the β-alanine scaffold can yield potent and selective inhibitors of the betaine/GABA transporter 1 (BGT1).[9]

Cytotoxicity Profile

Assessing the potential for cytotoxicity is a critical step in the evaluation of any novel compound. The cytotoxicity of β-alanine and its N-methylated counterpart has been investigated in human neuronal cell lines.

A comparative study measured the 50% effective dose (ED50) for cell death in various human neuronal cell lines after a 5-day incubation period. The results are summarized in the table below.

CompoundNT-2 Cells ED50 (µM)SK-N-MC Cells ED50 (µM)SH-SY5Y Cells ED50 (µM)
β-N-methylamino-L-alanine (BMAA)14301604Not Reported
β-Alanine19452134Not Reported

Data sourced from a study on the neurotoxicity of BMAA and β-alanine.

It is important to note that the study used β-N-methylamino-L-alanine (BMAA), a known neurotoxin and an isomer of the compound of primary interest, N-methyl-β-alanine. While not a direct comparison, this data suggests that N-methylation of β-alanine may lead to a slight increase in cytotoxicity in these neuronal cell models. However, the observed toxicity for both compounds is in the millimolar range, indicating relatively low acute toxicity in these in vitro systems.

Experimental Protocols

To ensure the scientific rigor of comparative studies, standardized and validated experimental protocols are essential. The following sections detail the methodologies for key in vitro assays to characterize the biological activity of this compound and its analogs.

Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of the test compounds for the GABA-A receptor by measuring their ability to displace a radiolabeled ligand that specifically binds to the receptor.

Objective: To determine the inhibitory constant (Ki) of the test compounds for the GABA-A receptor.

Materials:

  • Rat cortical membranes (source of GABA-A receptors)

  • [³H]Muscimol (radioligabeled GABA-A agonist)

  • Test compounds (3-(methylamino)propanoic acid HCl, β-alanine, N,N-dimethyl-β-alanine, ethyl 3-(methylamino)propanoate)

  • GABA (for determining non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare rat cortical membranes by homogenization and centrifugation.

  • In a multi-well plate, add a fixed concentration of [³H]Muscimol and varying concentrations of the test compound to the membrane preparation.

  • For the determination of non-specific binding, add a saturating concentration of unlabeled GABA.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and plot the data to determine the IC50 value (concentration of test compound that inhibits 50% of specific binding).

  • Calculate the Ki value using the Cheng-Prusoff equation.

ReceptorBindingWorkflow Start Start Prepare Membranes Prepare Rat Cortical Membranes Start->Prepare Membranes Incubate Incubate Membranes with [3H]Muscimol & Test Compound Prepare Membranes->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters with Cold Buffer Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC50 and Ki Count->Analyze End End Analyze->End

Caption: Workflow for a radioligand receptor binding assay.

Functional Assay: Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the functional effect of the compounds on ion channel activity by recording the electrical currents flowing through the cell membrane of a single neuron expressing the target receptors.

Objective: To determine the potency (EC50) and efficacy of the test compounds as agonists at GABA-A or glycine receptors.

Materials:

  • Cultured neurons or cell lines expressing GABA-A or glycine receptors (e.g., HEK293 cells)

  • Patch-clamp rig with amplifier and data acquisition system

  • Glass micropipettes

  • Intracellular and extracellular recording solutions

  • Test compounds

  • GABA or glycine (positive controls)

Procedure:

  • Culture cells expressing the receptor of interest.

  • Form a high-resistance seal between the micropipette and the cell membrane ("gigaseal").

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane at a specific holding potential.

  • Apply the test compound at various concentrations to the cell via a perfusion system.

  • Record the resulting ionic currents.

  • Construct a dose-response curve by plotting the current amplitude against the compound concentration.

  • Fit the data to determine the EC50 and maximum response.

Cytotoxicity Assay: Lactate Dehydrogenase (LDH) Release

This assay assesses cell viability by measuring the release of the cytoplasmic enzyme lactate dehydrogenase (LDH) from cells with damaged membranes.

Objective: To determine the concentration-dependent cytotoxicity of the test compounds on a neuronal cell line.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • Test compounds

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Plate reader

Procedure:

  • Seed the neuronal cells in a 96-well plate and allow them to adhere.

  • Treat the cells with a range of concentrations of the test compounds.

  • Include a positive control for maximum LDH release (e.g., cell lysis buffer) and a negative control (untreated cells).

  • Incubate the plate for a specified period (e.g., 24-72 hours).

  • Collect the cell culture supernatant.

  • Add the LDH assay reagents to the supernatant according to the kit instructions.

  • Incubate to allow the enzymatic reaction to proceed.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cytotoxicity relative to the positive control.

  • Plot the data to determine the ED50 value.

Structure-Activity Relationship (SAR) and Future Directions

The comparative data, although limited for some analogs, allows for the initial formulation of structure-activity relationships.

  • N-Alkylation: The single methyl group in 3-(methylamino)propanoic acid appears to be tolerated and may slightly increase cytotoxicity compared to the parent β-alanine. The effect of dimethylation on receptor affinity and efficacy requires further investigation, but it is plausible that increased steric bulk could be detrimental to binding at orthosteric sites.

  • Carboxylic Acid Moiety: The carboxylate group is likely essential for direct agonist activity at GABA-A and glycine receptors. Esterification, as in ethyl 3-(methylamino)propanoate, is expected to abolish this activity, but may offer a prodrug approach to enhance delivery of the active compound.

Future research should focus on generating robust quantitative data for N-methyl-β-alanine and N,N-dimethyl-β-alanine at both GABA-A and glycine receptors to provide a more complete comparative picture. Functional assays, such as patch-clamp electrophysiology, will be crucial in determining not only the potency but also the efficacy of these compounds. Furthermore, exploring a wider range of N-alkyl substituents and ester prodrugs could lead to the discovery of novel modulators of inhibitory neurotransmission with improved therapeutic potential.

Conclusion

This compound and its analogs represent a promising class of compounds for probing and modulating inhibitory neurotransmitter systems. Their structural simplicity and synthetic tractability make them attractive candidates for further medicinal chemistry efforts. This guide has provided a framework for their comparative biological evaluation, emphasizing the importance of standardized in vitro assays to elucidate their activity at key neuronal receptors and their potential for cytotoxicity. By systematically exploring the structure-activity relationships within this chemical family, researchers can advance the development of novel therapeutics for a range of neurological and psychiatric conditions.

References

Safety Operating Guide

Navigating the Disposal of 3-(Methylamino)propanoic Acid Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the proper management and disposal of laboratory chemicals is a critical, non-negotiable aspect of ensuring a safe and compliant work environment. This guide provides an in-depth, procedural overview of the proper disposal of 3-(Methylamino)propanoic acid hydrochloride (CAS RN: 65845-56-9), also known as N-Methyl-beta-alanine hydrochloride. Our focus extends beyond mere instruction to instill a deep understanding of the causality behind these essential safety protocols, empowering you to make informed decisions that protect both your team and the environment.

Understanding the Hazard Profile: The "Why" Behind the Disposal Protocol

Before delving into the specifics of disposal, it is imperative to understand the inherent hazards of this compound. According to aggregated GHS data, this compound is classified as a skin irritant and, more significantly, as causing serious eye irritation[1]. While not classified as a hazardous substance for transportation, its irritant nature necessitates careful handling and a dedicated waste stream to prevent accidental exposure and environmental contamination[2].

The primary concern with improper disposal, such as discarding it in regular trash or dissolving it down the sink, is the potential for the compound to come into contact with skin or mucous membranes, leading to irritation. Furthermore, releasing chemicals into the sewage system can have unforeseen ecological consequences, as they are not always effectively neutralized by wastewater treatment processes[3]. Therefore, the foundation of our disposal strategy is containment and segregation.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable standard to prevent accidental exposure.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields or a face shieldTo prevent contact with the eyes, which can cause serious irritation[1][4].
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin irritation upon contact[1].
Body Protection Laboratory coatTo protect skin and personal clothing from accidental spills or contamination.
Respiratory Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating dust.To avoid inhalation of airborne particles, particularly when handling the solid form, which can cause respiratory irritation.

This table summarizes the essential PPE for handling this compound based on its known hazards.

Step-by-Step Disposal Protocol

The following procedures provide a clear, actionable workflow for the safe disposal of this compound in various forms.

Unused or Expired Solid Compound
  • Containerization: Keep the compound in its original, clearly labeled container. If the original container is compromised, transfer the material to a new, compatible, and properly labeled waste container. The label should include the chemical name, "this compound," and the words "Hazardous Waste."

  • Segregation: Store the waste container in a designated satellite accumulation area for non-acute hazardous waste. It is crucial to segregate it from incompatible materials, particularly strong oxidizing agents[5].

  • Waste Pickup: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not mix with other waste streams unless explicitly approved by your EHS professional[6].

Aqueous Solutions
  • Collection: Collect all aqueous solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. The label should specify the contents, including the approximate concentration and solvent (e.g., "Aqueous solution of this compound").

  • pH Neutralization (if applicable): While not always required, for acidic or basic solutions, your institution's EHS department may recommend neutralization before collection. This must be done with extreme caution, using appropriate PPE and in a fume hood to control any potential reactions.

  • Prohibition of Drain Disposal: Under no circumstances should solutions of this compound be poured down the drain[3][5][6]. This is to prevent contamination of waterways.

  • Waste Pickup: Store the container in the satellite accumulation area and arrange for pickup by your designated hazardous waste service.

Contaminated Labware and Materials
  • Solid Waste: Items such as gloves, weigh boats, and paper towels that have come into contact with the compound should be collected in a designated solid hazardous waste container. This container should be clearly labeled as "Solid Waste Contaminated with this compound."

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated, puncture-resistant sharps container for chemically contaminated sharps.

  • Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., water or ethanol). This rinsate must be collected and disposed of as liquid hazardous waste[6]. After thorough decontamination, the glassware can be washed according to standard laboratory procedures.

Emergency Procedures: Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.

  • Assess the Spill: Determine the extent of the spill and whether you have the appropriate training and materials to clean it up safely. For large or unmanageable spills, contact your institution's EHS department immediately.

  • Containment (for small spills):

    • Wear the appropriate PPE as outlined in the table above.

    • For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.

    • For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent).

  • Cleanup: Once absorbed, carefully collect the material and place it in a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Reporting: Report the incident to your supervisor and EHS department, and complete any necessary documentation.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow cluster_start Waste Generation cluster_characterization Waste Characterization cluster_disposal_paths Disposal Paths cluster_actions Action cluster_final Final Disposal start Generate Waste Containing 3-(Methylamino)propanoic acid hydrochloride characterize Characterize Waste Type start->characterize solid Unused/Expired Solid characterize->solid Solid liquid Aqueous Solution characterize->liquid Liquid contaminated Contaminated Materials (Gloves, Glassware, etc.) characterize->contaminated Contaminated collect_solid Collect in Labeled Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid->collect_liquid collect_contaminated Segregate and Collect in Appropriate Labeled Waste Containers contaminated->collect_contaminated decontaminate Decontaminate Reusable Glassware (Collect Rinsate) contaminated->decontaminate saa Store in Satellite Accumulation Area collect_solid->saa collect_liquid->saa collect_contaminated->saa decontaminate->collect_liquid pickup Arrange for EHS/ Contractor Pickup saa->pickup

Caption: Disposal decision workflow for this compound.

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is a straightforward process when guided by an understanding of its hazards and a commitment to established safety protocols. By adhering to the procedures outlined in this guide, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold the principles of responsible scientific research. Remember, proactive waste management is an integral part of the experimental process, not an afterthought.

References

A Researcher's Guide to the Safe Handling of 3-(Methylamino)propanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the pursuit of scientific advancement must be intrinsically linked with an unwavering commitment to safety. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of 3-(Methylamino)propanoic acid hydrochloride, ensuring that your research is not only groundbreaking but also fundamentally safe. Our focus extends beyond mere compliance, aiming to instill a deep-seated understanding of the "why" behind each safety measure, thereby fostering a proactive safety culture within your laboratory.

Understanding the Hazard Profile

This compound is a compound that requires careful handling due to its potential health effects. Based on available safety data, this compound is classified as causing skin and eye irritation[1][2]. Some sources also indicate potential for respiratory irritation[1]. The hydrochloride salt form suggests it may be corrosive, necessitating stringent measures to prevent contact. The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, our safety protocols are designed to mitigate these specific risks.

Key Safety and Hazard Information
Hazard ClassificationGHS StatementsKey Protective Measures
Skin Irritation H315: Causes skin irritation[1][2]Wear chemical-resistant gloves and a lab coat.
Eye Irritation H319: Causes serious eye irritation[1][2]Wear safety goggles or a face shield.
Respiratory Irritation H335: May cause respiratory irritation[1]Handle in a well-ventilated area or chemical fume hood.
Acute Oral Toxicity H302: Harmful if swallowedDo not eat, drink, or smoke in the laboratory.

The Core of Protection: Personal Protective Equipment (PPE)

The selection and proper use of PPE is your first and most critical line of defense against chemical exposure. The following PPE is mandatory when handling this compound.

  • Eye and Face Protection : Chemical splash goggles are the minimum requirement[3][4]. For procedures with a higher risk of splashing, a face shield worn over safety goggles is recommended to protect the entire face[4]. This dual-layer protection is crucial because the hydrochloride salt can cause serious eye damage upon contact[1].

  • Hand Protection : Chemical-resistant gloves are essential. Nitrile or neoprene gloves are suitable for handling this compound[5]. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your skin. Contaminated gloves should be disposed of as chemical waste.

  • Protective Clothing : A standard laboratory coat is required to protect against skin contact[3]. For larger quantities or in situations with a significant splash risk, a chemically resistant apron over the lab coat provides an additional barrier.

  • Respiratory Protection : All handling of solid this compound that may generate dust should be conducted in a certified chemical fume hood to minimize inhalation exposure[3]. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used[5].

Operational Plan: From Receipt to Use

A systematic approach to handling chemicals is paramount for safety and experimental reproducibility. The following workflow outlines the key steps for safely incorporating this compound into your research.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Inspect Container Inspect Container Don PPE Don PPE Inspect Container->Don PPE Verify Integrity Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Establish Control Zone Weighing Weighing Prepare Workspace->Weighing In Fume Hood Dissolving Dissolving Weighing->Dissolving Controlled Addition Reaction Setup Reaction Setup Dissolving->Reaction Setup Decontaminate Workspace Decontaminate Workspace Reaction Setup->Decontaminate Workspace Post-Experiment Doff PPE Doff PPE Decontaminate Workspace->Doff PPE Segregate Waste Segregate Waste Doff PPE->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Follow EHS Guidelines

Caption: A streamlined workflow for the safe handling of this compound.

Disposal Plan: A Step-by-Step Guide

Proper chemical waste management is a critical component of laboratory safety and environmental responsibility.

Step 1: Waste Segregation

  • Solid Waste : Any solid this compound, contaminated weigh boats, or paper towels should be placed in a designated, sealed, and clearly labeled solid hazardous waste container.

  • Liquid Waste : Solutions containing this compound should be collected in a labeled, sealed hazardous liquid waste container. Do not mix with incompatible waste streams.

  • Sharps : Any contaminated needles or other sharps must be disposed of in a designated sharps container.

  • Contaminated PPE : Used gloves, disposable lab coats, and other contaminated PPE should be placed in a separate, sealed bag or container labeled for hazardous waste disposal.

Step 2: Labeling All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and the associated hazards (e.g., Irritant).

Step 3: Storage Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic. Ensure containers are sealed to prevent leaks or spills.

Step 4: Disposal Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department. Always follow their specific procedures and guidelines[1][3].

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[1][6]. Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[6][7]. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[1].

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[6][7].

  • Spill : For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal[7]. For larger spills, evacuate the area and contact your institution's EHS department.

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your scientific endeavors. A strong safety culture is built on the foundation of knowledge, preparation, and a commitment to best practices.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.